RTI-336 free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
236754-02-2 |
|---|---|
Molecular Formula |
C24H25ClN2O |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C24H25ClN2O/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2/h3-10,14,19-20,22,24H,11-13H2,1-2H3/t19-,20+,22+,24-/m0/s1 |
InChI Key |
AUXUFNHAVGIVDC-IKJKNFHUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of RTI-336 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-336, a phenyltropane derivative developed by the Research Triangle Institute, is a potent and selective inhibitor of the dopamine transporter (DAT). Its unique pharmacological profile, characterized by a slow onset and long duration of action, has positioned it as a candidate for the treatment of cocaine addiction. This technical guide provides a comprehensive overview of the mechanism of action of RTI-336 free base, detailing its interaction with monoamine transporters. The document includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of its mechanism and experimental workflows.
Core Mechanism of Action: Selective Dopamine Reuptake Inhibition
RTI-336 is a potent and selective dopamine reuptake inhibitor (DRI) that binds to the dopamine transporter (DAT) with high affinity.[1] As a phenyltropane analog, its primary mechanism of action involves blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition of dopamine reuptake leads to an increase in the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission.
Animal studies have demonstrated that RTI-336 can substitute for cocaine in monkeys trained to self-administer cocaine and can reduce cocaine intake.[2][3] This suggests that RTI-336's action as a dopamine agonist can mitigate the reinforcing effects of cocaine, a key rationale for its investigation as a potential pharmacotherapy for cocaine dependence.[2][3]
A defining characteristic of RTI-336 is its pharmacokinetic and pharmacodynamic profile. Compared to cocaine, RTI-336 exhibits a slower onset of action and a longer duration of effects.[1][2][3] This profile is thought to contribute to a lower abuse potential, as rapid drug delivery to the brain is a key factor in the reinforcing effects of addictive substances.[1] Preclinical studies in nonhuman primates have supported this, showing that RTI-336 has a lower reinforcing strength than cocaine.[1]
Quantitative Data: Binding Affinities and In Vivo Receptor Occupancy
The interaction of RTI-336 with the three major monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—has been quantified through in vitro radioligand binding assays. The binding affinities, expressed as inhibition constants (Ki), demonstrate the high potency and selectivity of RTI-336 for the DAT.
| Compound | DAT Ki (nM) [³H]CFT | NET Ki (nM) [³H]Nisoxetine | SERT Ki (nM) [³H]Paroxetine | NET/DAT Selectivity Ratio | SERT/DAT Selectivity Ratio |
| RTI-336 | 4.09 | 1714 | 5741 | 419.1 | 1404 |
| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 |
Data sourced from Wikipedia, which cites relevant primary literature.
In vivo studies in rhesus monkeys have provided data on the central nervous system receptor occupancy of RTI-336. A dose of 1.0 mg/kg was found to result in approximately 90% occupancy of the dopamine transporter, indicating potent central activity at behaviorally relevant doses.
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
This protocol outlines the general procedure for determining the binding affinity (Ki) of RTI-336 for the dopamine, norepinephrine, and serotonin transporters using radioligand displacement assays.
Objective: To determine the in vitro binding affinity of RTI-336 for DAT, NET, and SERT.
Materials:
-
Tissue Preparation: Rat or monkey brain tissue (striatum for DAT, hippocampus for SERT, and frontal cortex for NET) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet (crude membrane preparation) is resuspended in the assay buffer.
-
Radioligands:
-
For DAT: [³H]CFT (WIN 35,428)
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Paroxetine
-
-
Non-specific Binding Determination: A high concentration of a known non-labeled ligand for each transporter is used (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of RTI-336.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression analysis to determine the IC50 value (the concentration of RTI-336 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol provides a general framework for measuring changes in extracellular dopamine levels in the brain of a conscious animal following the administration of RTI-336.
Objective: To assess the in vivo effect of RTI-336 on extracellular dopamine concentrations.
Materials:
-
Subjects: Laboratory animals (e.g., rats, mice).
-
Surgical Equipment: Stereotaxic apparatus, microdialysis probes.
-
Microdialysis System: Syringe pump, liquid swivel, collection vials.
-
Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD).
-
Test Compound: this compound formulated for systemic administration (e.g., dissolved in saline).
Procedure:
-
Surgical Implantation: Animals are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into a brain region of interest (e.g., the nucleus accumbens or striatum).
-
Recovery: Animals are allowed to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: RTI-336 is administered to the animal (e.g., via intraperitoneal or intravenous injection).
-
Post-Drug Collection: Dialysate samples continue to be collected at regular intervals to measure the change in dopamine levels over time.
-
Sample Analysis: The collected dialysate samples are analyzed using HPLC-ECD to quantify the concentration of dopamine.
-
Data Analysis: The dopamine concentrations in the post-drug samples are expressed as a percentage of the baseline levels and plotted over time to visualize the effect of RTI-336.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of RTI-336 at the dopamine synapse.
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay to determine the Ki of RTI-336.
Conclusion
This compound is a potent and selective dopamine reuptake inhibitor with a pharmacological profile that suggests potential therapeutic utility in the treatment of cocaine addiction. Its high affinity for the dopamine transporter, coupled with a slow onset and long duration of action, distinguishes it from cocaine and may contribute to a reduced abuse liability. The data and experimental methodologies presented in this guide provide a technical foundation for researchers and drug development professionals working on the characterization and potential clinical application of RTI-336 and similar compounds. Further research, including more detailed in vivo studies and clinical trials, is necessary to fully elucidate its therapeutic potential.
References
- 1. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of RTI-336 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336, a phenyltropane analog, is a potent and selective inhibitor of the dopamine transporter (DAT).[1] Developed by the Research Triangle Institute (RTI International), it has been investigated primarily as a potential pharmacotherapy for cocaine addiction.[2][3] Its pharmacological profile is characterized by a high affinity for DAT, a slower onset of action compared to cocaine, and a longer duration of effects, which are desirable attributes for a substitution therapy aimed at reducing cocaine abuse.[1][3] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of RTI-336 free base, including its binding affinities, in vitro and in vivo functional activities, and pharmacokinetic properties. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Core Pharmacological Data
The pharmacological activity of RTI-336 has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized below.
Table 1: Monoamine Transporter Binding Affinity of RTI-336
| Transporter | Radioligand | Ki (nM) | Selectivity (fold) vs. DAT |
| Dopamine Transporter (DAT) | [3H]CFT | 4.09 | - |
| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 1714 | 419.1 |
| Serotonin Transporter (SERT) | [3H]Paroxetine | 5741 | 1404 |
Data compiled from Carroll et al. (2006) and other sources.[1]
Table 2: In Vivo Effects of RTI-336 in Animal Models
| Model | Species | Key Findings |
| Cocaine Self-Administration | Rhesus Monkeys, Rats | Reduces cocaine self-administration.[3][4] |
| Locomotor Activity | Rats, Rhesus Monkeys | Increases locomotor activity.[5][6][7] |
| Drug Discrimination | Rats | Does not fully substitute for the discriminative stimulus effects of cocaine in all strains.[6] |
Table 3: Human Pharmacokinetics of a Single Oral Dose of RTI-336
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | t1/2 (h) |
| 6 | 14.7 ± 4.5 | 4.0 ± 1.2 | 398 ± 113 | 18.1 ± 3.6 |
| 12 | 28.5 ± 8.7 | 4.0 ± 1.1 | 805 ± 245 | 17.5 ± 3.9 |
| 20 | 45.1 ± 13.8 | 4.2 ± 1.3 | 1340 ± 410 | 17.8 ± 4.2 |
Data are presented as mean ± SD. Adapted from a clinical trial on single, escalating oral doses of RTI-336.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a deeper understanding of the presented data.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of RTI-336 to the monoamine transporters.
Experimental Workflow for Radioligand Binding Assays
Caption: Workflow for determining monoamine transporter binding affinity.
Dopamine Transporter (DAT) Binding Assay:
-
Tissue Preparation: Striatal tissue from male Sprague-Dawley rats is homogenized in a buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Radioligand: [3H]WIN 35,428 or [3H]CFT is used at a concentration near its Kd value.
-
Incubation: Tissue homogenates are incubated with the radioligand and a range of concentrations of RTI-336 for a specified time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909). The inhibition constant (Ki) of RTI-336 is calculated from the IC50 value using the Cheng-Prusoff equation.
Norepinephrine (NET) and Serotonin (SERT) Transporter Binding Assays:
The protocols are similar to the DAT binding assay, with the following modifications:
-
Tissue Source: For NET, brain regions rich in this transporter, such as the hypothalamus or frontal cortex, are used. For SERT, the frontal cortex or brainstem is often utilized.
-
Radioligands: [3H]Nisoxetine is commonly used for NET binding, and [3H]Paroxetine or [3H]Citalopram for SERT binding.
-
Non-specific Binding: Defined using a high concentration of a selective NET inhibitor (e.g., desipramine) or a selective SERT inhibitor (e.g., fluoxetine), respectively.
Synaptosomal Monoamine Uptake Assays
These functional assays measure the ability of RTI-336 to inhibit the reuptake of monoamines into nerve terminals.
Caption: Postulated signaling cascade following DAT inhibition by RTI-336.
Increased synaptic dopamine resulting from DAT inhibition by RTI-336 would lead to enhanced stimulation of postsynaptic dopamine receptors (D1 and D2 families). Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and components of the extracellular signal-regulated kinase (ERK) pathway. Activation of D2-like receptors, conversely, is generally coupled to the inhibition of adenylyl cyclase but can also modulate other signaling pathways, such as the Akt pathway. The net effect of RTI-336 on these signaling cascades in different brain regions would contribute to its overall behavioral and therapeutic effects.
Conclusion
RTI-336 is a potent and selective dopamine transporter inhibitor with a pharmacological profile that suggests potential as a pharmacotherapy for cocaine dependence. Its high affinity for DAT, coupled with a slower onset and longer duration of action compared to cocaine, may contribute to its ability to reduce cocaine self-administration with a potentially lower abuse liability. The detailed experimental protocols and an overview of the implicated signaling pathways provided in this guide are intended to serve as a valuable resource for researchers in the field of drug development and addiction science, facilitating further investigation into the therapeutic potential of RTI-336 and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 3. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep, and hormone levels in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
RTI-336: A Technical Guide to a Selective Dopamine Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-336, or 3β-(4-chlorophenyl)-2β-[3-(4'-methylphenyl)isoxazol-5-yl]tropane, is a potent and selective phenyltropane-based dopamine transporter (DAT) inhibitor.[1][2] Its high affinity for the DAT, coupled with a significantly lower affinity for the serotonin and norepinephrine transporters, has positioned it as a valuable research tool and a potential therapeutic agent for cocaine addiction.[3][4][5] Preclinical studies have demonstrated that RTI-336 can substitute for cocaine in animal models and reduce cocaine self-administration, suggesting its potential as a replacement therapy.[3][5] This technical guide provides a comprehensive overview of RTI-336, including its chemical properties, binding profile, and detailed experimental protocols for its characterization.
Chemical Properties and Synthesis
RTI-336 is a synthetic tropane derivative with the systematic IUPAC name 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole.[6] Its hydrochloride salt is the commonly used form in research.
Table 1: Chemical and Physical Properties of RTI-336
| Property | Value |
| IUPAC Name | 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole |
| Molecular Formula | C₂₄H₂₅ClN₂O |
| Molar Mass | 392.93 g/mol |
| CAS Number | 236754-02-2 |
The synthesis of RTI-336 involves the condensation of 3β-(4-chlorophenyl)-2β-(carbomethoxy)tropane with the lithiated derivative of 4-methylacetophenone oxime to form a β-keto oxime intermediate. This intermediate then undergoes cyclizative dehydration, typically in the presence of sulfuric acid, to yield the final isoxazole compound.[7]
Synthesis pathway of RTI-336.
In Vitro Pharmacology: Binding Affinity and Selectivity
RTI-336 exhibits high affinity for the dopamine transporter (DAT) and is highly selective over the serotonin (SERT) and norepinephrine (NET) transporters.
Table 2: Monoamine Transporter Binding Affinities of RTI-336
| Transporter | IC₅₀ (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| DAT | 4.1 | 1404 | 419 |
| SERT | 5741 | ||
| NET | 1714 |
Data compiled from Carroll et al., 2004.
Experimental Protocols
In Vitro Dopamine Transporter Binding Assay
This protocol describes a competitive binding assay to determine the affinity of RTI-336 for the dopamine transporter using [³H]WIN 35,428 as the radioligand.
Materials:
-
Rat striatal tissue
-
Homogenization Buffer: 0.32 M sucrose
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
[³H]WIN 35,428 (specific activity ~80 Ci/mmol)
-
RTI-336
-
Non-specific binding control: 10 µM GBR 12909 or cocaine
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of varying concentrations of RTI-336.
-
For total binding, add 50 µL of assay buffer instead of RTI-336.
-
For non-specific binding, add 50 µL of the non-specific binding control.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Workflow for the in vitro DAT binding assay.
In Vivo Microdialysis in Non-Human Primates
This protocol outlines the procedure for measuring extracellular dopamine levels in the brain of a rhesus monkey following RTI-336 administration.
Materials:
-
Rhesus monkey with a surgically implanted guide cannula
-
Microdialysis probe (e.g., CMA 12)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
RTI-336 (1.0 mg/kg, dissolved in sterile saline)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Fraction collector
Procedure:
-
Probe Insertion and Equilibration:
-
Gently insert the microdialysis probe through the guide cannula into the target brain region (e.g., caudate nucleus).
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a 60-90 minute equilibration period to establish a stable baseline of dopamine levels.
-
-
Baseline Collection:
-
Collect dialysate samples every 10-20 minutes for at least 60 minutes to determine baseline dopamine concentrations.
-
-
Drug Administration and Sample Collection:
-
Administer RTI-336 (1.0 mg/kg) via intramuscular (i.m.) injection.
-
Continue collecting dialysate samples at regular intervals for several hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine content using HPLC-ECD.
-
Workflow for in vivo microdialysis.
Cocaine Self-Administration in Non-Human Primates
This protocol describes a model to assess the effect of RTI-336 on cocaine self-administration in rhesus monkeys.
Materials:
-
Rhesus monkey with an indwelling intravenous catheter
-
Operant conditioning chamber equipped with two levers
-
Cocaine hydrochloride (e.g., 0.1 mg/kg/infusion)
-
RTI-336
-
Heparinized saline
Procedure:
-
Training:
-
Train the monkey to press a lever for food reinforcement on a fixed-ratio (FR) schedule.
-
Once lever pressing is established, substitute food with intravenous infusions of cocaine.
-
Establish a stable baseline of cocaine self-administration.
-
-
RTI-336 Pretreatment:
-
Administer a dose of RTI-336 (e.g., via i.m. injection) prior to the self-administration session.
-
-
Self-Administration Session:
-
Place the monkey in the operant chamber.
-
Lever presses on the active lever result in an infusion of cocaine, while presses on the inactive lever have no consequence.
-
Record the number of infusions earned over the session.
-
-
Data Analysis:
-
Compare the number of cocaine infusions self-administered after RTI-336 pretreatment to baseline sessions.
-
Mechanism of Action and Downstream Signaling
RTI-336's primary mechanism of action is the blockade of the dopamine transporter. This inhibition of dopamine reuptake leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. The elevated synaptic dopamine then leads to increased activation of postsynaptic dopamine receptors (D1 and D2 families), triggering downstream signaling cascades.
Signaling cascade following DAT inhibition by RTI-336.
Conclusion
RTI-336 is a well-characterized and highly selective dopamine transporter inhibitor. Its pharmacological profile makes it an invaluable tool for studying the role of the dopamine system in reward, reinforcement, and addiction. The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential and neurobiological effects of RTI-336. As with any potent psychoactive compound, appropriate safety precautions and ethical considerations are paramount in its handling and use in experimental settings.
References
- 1. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local pharmacological manipulation of extracellular dopamine levels in the dorsolateral prefrontal cortex and caudate nucleus in the rhesus monkey: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. Models of Neurological Disease (Substance Abuse): Self-Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RTI-4229-336, RTI-336-药物合成数据库 [drugfuture.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of RTI-336
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-336, with the IUPAC name 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole, is a potent and selective dopamine reuptake inhibitor (DRI) developed at the Research Triangle Institute (RTI International).[1] As a phenyltropane derivative, it exhibits a high affinity for the dopamine transporter (DAT), with significantly lower affinity for the serotonin and norepinephrine transporters.[1] This selectivity profile, combined with its relatively mild stimulant effects and slow onset of action, has positioned RTI-336 as a candidate for the treatment of cocaine addiction.[1] This guide provides a comprehensive overview of the synthesis pathway of RTI-336, its chemical and pharmacological properties, and the experimental protocols used for its characterization.
Chemical Properties
RTI-336 is a synthetic molecule with the molecular formula C24H25ClN2O and a molar mass of 392.93 g/mol .[1] It is typically available as a pale beige solid and is stored under inert atmosphere in a refrigerator (2-8°C). While specific solubility data is not extensively published, it has been noted to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For in vivo studies, it has been dissolved in sterile 0.9% saline.
Table 1: Physicochemical and Pharmacokinetic Properties of RTI-336
| Property | Value | Source |
| IUPAC Name | 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole | [1] |
| Synonyms | RTI-4229-336, LS-193,309 | [1] |
| Molecular Formula | C24H25ClN2O | [1] |
| Molar Mass | 392.93 g/mol | [1] |
| CAS Number | 236754-02-2 | [1] |
| Appearance | Pale Beige Solid | |
| Solubility | 10 mM in DMSO | |
| Plasma Half-life (human) | ~17 hours (for 6, 12, and 20 mg oral doses) | |
| Peak Plasma Concentration (Cmax) Time (human) | ~4 hours post-dose (oral) |
Synthesis Pathway
The synthesis of RTI-336 is based on the reaction of a tropane derivative with an oxime to form the characteristic isoxazole ring. The general pathway involves the condensation of 3β-(4-chlorophenyl)-2β-(carbomethoxy)tropane with the lithiated derivative of 4-methylacetophenone oxime, followed by cyclizative dehydration.
Experimental Protocol: Synthesis of RTI-336
The following protocol is based on established methods for the synthesis of similar 3β-phenyltropane analogs.
Step 1: Formation of the Lithiated Oxime
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methylacetophenone oxime in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated oxime.
Step 2: Condensation with the Tropane Ester
-
To the cold (-78 °C) solution of the lithiated oxime, add a solution of 3β-(4-chlorophenyl)-2β-(carbomethoxy)tropane in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at -78 °C for several hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto oxime intermediate.
Step 3: Cyclizative Dehydration to Form the Isoxazole Ring
-
Dissolve the crude β-keto oxime intermediate in a suitable solvent.
-
Add a dehydrating agent, such as sulfuric acid, and heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude RTI-336 by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to afford the final product.
Synthesis Pathway Diagram
Caption: Synthesis of RTI-336 from a tropane ester and an oxime.
Pharmacological Properties
RTI-336 is a potent and selective inhibitor of the dopamine transporter. Its high affinity for DAT is a key feature of its pharmacological profile.
Table 2: Monoamine Transporter Binding Affinities of RTI-336
| Transporter | Radioligand | Kᵢ (nM) | Selectivity Ratio (NET/DAT) | Selectivity Ratio (SERT/DAT) |
| DAT | [³H]CFT | 4.09 | - | - |
| NET | [³H]Nisoxetine | 1714 | 419.1 | - |
| SERT | [³H]Paroxetine | 5741 | - | 1404 |
Data sourced from Carroll et al., 2004, as presented in Wikipedia.[1]
Experimental Protocol: Dopamine Transporter Binding Assay
The binding affinity of RTI-336 for the dopamine transporter is typically determined using a competitive radioligand binding assay. A general protocol is outlined below.
-
Tissue Preparation: Homogenize brain tissue rich in dopamine transporters (e.g., striatum) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove cellular debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]CFT), and varying concentrations of the unlabeled competitor drug (RTI-336).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Dopamine Transporter Interaction Diagram
Caption: RTI-336 inhibits the reuptake of dopamine by the dopamine transporter.
Conclusion
RTI-336 is a well-characterized phenyltropane derivative with high affinity and selectivity for the dopamine transporter. Its synthesis is achievable through a multi-step process involving the formation of an isoxazole ring from a tropane precursor. The pharmacological profile of RTI-336, particularly its potent and selective inhibition of dopamine reuptake, underscores its potential as a therapeutic agent for substance use disorders. Further research into its clinical efficacy and safety is ongoing.
References
RTI-336 Free Base vs. Hydrochloride Salt: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-336, a potent and selective dopamine reuptake inhibitor (DRI), has emerged as a significant tool in neuroscience research, particularly in the study of cocaine addiction and the development of potential pharmacotherapies. This technical guide provides an in-depth comparison of RTI-336 in its free base and hydrochloride salt forms, offering critical data and methodologies for researchers in the field. While both forms are utilized in research, their distinct physicochemical properties can influence experimental design and outcomes. This document compiles available data on their properties, pharmacology, and relevant experimental protocols to aid in the informed selection and application of the appropriate form of RTI-336 for specific research needs.
Introduction
RTI-336, chemically known as 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole, is a phenyltropane derivative developed by the Research Triangle Institute (RTI) International.[1] It exhibits a high affinity and selectivity for the dopamine transporter (DAT), binding with approximately 20 times the affinity of cocaine.[1] This potent inhibition of dopamine reuptake leads to an increase in extracellular dopamine levels in the brain. Unlike cocaine, RTI-336 has been characterized by a slower onset and longer duration of action, which may contribute to a lower abuse potential, making it a candidate for cocaine addiction treatment.[1][2]
In research settings, RTI-336 is often used in its hydrochloride salt form due to its improved solubility and stability. However, understanding the properties of both the free base and the salt is crucial for accurate experimental design, particularly in studies involving different routes of administration or formulation development. This guide aims to provide a comprehensive overview of the available technical information on both forms of RTI-336.
Physicochemical Properties
A direct comparative analysis of the physicochemical properties of RTI-336 free base and its hydrochloride salt is limited by the scarcity of publicly available data for the free base form. The hydrochloride salt is the more commonly characterized form in the scientific literature and commercial supply.
Table 1: Physicochemical Properties of this compound and Hydrochloride Salt
| Property | This compound | RTI-336 Hydrochloride Salt |
| Chemical Formula | C₂₄H₂₅ClN₂O[3] | C₂₄H₂₅ClN₂O · HCl[4] |
| Molar Mass | 392.93 g/mol [3] | 429.39 g/mol [5] |
| Appearance | Data not publicly available. | Pale Beige Solid[5] |
| Solubility | Data not publicly available. One vendor notes it can be converted to its salt form to enhance solubility.[6] | Soluble in sterile 0.9% saline and a mixture of ethanol and sterile water.[2] |
| Melting Point | Data not publicly available. | Data not publicly available. |
| pKa | Data not publicly available. | Data not publicly available. |
| Storage | Data not publicly available. | 2-8°C, under inert atmosphere.[5] |
Note: The lack of comprehensive public data on the free base form highlights a gap in the available research literature. Researchers generating such data would be making a valuable contribution to the field.
Synthesis
Synthesis of this compound
Preparation of RTI-336 Hydrochloride Salt
The conversion of a free base to its hydrochloride salt is a standard procedure in medicinal chemistry to improve a compound's solubility and handling properties.[9] While a specific, detailed protocol for the preparation of RTI-336 HCl from its free base is not published, a general method can be inferred from standard organic chemistry techniques and protocols for similar compounds.[10] This typically involves dissolving the free base in a suitable organic solvent and treating it with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.[10] The resulting salt can then be isolated by filtration and dried.
General Workflow for Hydrochloride Salt Formation:
Caption: General workflow for the conversion of a free base to its hydrochloride salt.
Pharmacology and Pharmacokinetics
Mechanism of Action and Receptor Binding
RTI-336 is a potent and selective dopamine transporter (DAT) inhibitor.[1][11] By blocking the reuptake of dopamine from the synaptic cleft, it increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.[12][13]
Table 2: In Vitro Binding Affinities (IC₅₀, nM) of RTI-336 and Cocaine
| Compound | DAT ([³H]CFT) | NET ([³H]Nisoxetine) | SERT ([³H]Paroxetine) | NET/DAT Selectivity | SERT/DAT Selectivity |
| RTI-336 | 4.09 | 1714 | 5741 | 419.1 | 1404 |
| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 |
| Data adapted from Wikipedia, which cites primary sources.[3] |
Pharmacokinetics
A Phase 1 clinical trial in healthy adult males provided key pharmacokinetic data for orally administered RTI-336 (presumably the hydrochloride salt).[14]
Table 3: Pharmacokinetic Parameters of Oral RTI-336 in Humans
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours[14] |
| Plasma Half-life (t₁/₂) | ~17-18 hours (for 6-20 mg doses)[14] |
| Absorption | Good absorption demonstrated[14] |
| Excretion | Only 0.02% of the dose excreted unchanged in urine[14] |
These data indicate that RTI-336 has a relatively slow onset of action and a long duration of effect, which are considered desirable properties for a potential cocaine addiction therapeutic.[14]
Experimental Protocols
In Vitro Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. For RTI-336, these assays are crucial to quantify its binding to DAT, NET, and SERT.
Experimental Workflow for DAT Radioligand Binding Assay:
Caption: A typical workflow for a competitive radioligand binding assay to determine the affinity of a compound for the dopamine transporter.
Methodology:
-
Tissue Preparation: Homogenize brain tissue rich in the target transporter (e.g., striatum for DAT) in a suitable buffer.
-
Incubation: In assay tubes, combine the tissue homogenate, a fixed concentration of a selective radioligand (e.g., [³H]CFT for DAT), and a range of concentrations of the test compound (RTI-336). Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the RTI-336 concentration. The IC₅₀ value (the concentration of RTI-336 that inhibits 50% of the specific radioligand binding) is then calculated using non-linear regression analysis.
In Vivo Operant Self-Administration Studies
Operant self-administration is a behavioral paradigm used to assess the reinforcing properties of a drug, which is a key indicator of its abuse potential.
Experimental Workflow for Cocaine Self-Administration in Rats:
References
- 1. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurolaunch.com [neurolaunch.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Buy this compound | 236754-02-2 [smolecule.com]
- 7. RTI-4229-336, RTI-336-药物合成数据库 [drugfuture.com]
- 8. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 14. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]
pharmacokinetics and metabolism of RTI-336
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of RTI-336
Introduction
RTI-336, also known as RTI-4229-336 or LS-193,309, is a potent and selective dopamine reuptake inhibitor (DRI) developed by Research Triangle Institute (RTI) International.[1] It is a phenyltropane analog that has been investigated as a potential pharmacotherapy for cocaine dependence.[2][3][4][5][6] The rationale behind its development is to provide a medication that mimics the dopamine transporter (DAT) binding properties of cocaine but with a slower onset and longer duration of action, thereby reducing its abuse liability.[1][2][3][7] Preclinical studies in animal models, including rats and rhesus monkeys, have shown that RTI-336 can suppress cocaine self-administration.[2][3][7][8] This guide provides a comprehensive overview of the based on available clinical data.
Pharmacokinetics
A Phase 1 clinical trial (NCT00808119) involving 22 healthy male participants evaluated the safety, tolerability, and pharmacokinetics of single, escalating oral doses of RTI-336 (0.3, 1, 3, 6, 12, and 20 mg).[7][8]
Absorption
Following oral administration under fasted conditions, RTI-336 is readily absorbed.[7][9] Peak plasma concentrations (Cmax) were reached at approximately 4 hours post-dose across the 1–20 mg dose range.[7][9]
Distribution
Specific details on the volume of distribution of RTI-336 are not extensively provided in the available literature. However, as a lipophilic compound, it is expected to distribute into tissues.
Metabolism and Elimination
RTI-336 is extensively metabolized, with renal excretion of the unchanged drug being a minor elimination pathway.[7] Less than 0.02% of the administered dose was recovered as unchanged RTI-336 in the urine over a 48-hour period.[7] The plasma half-life (t½) for RTI-336 was consistent across the 6–20 mg dose levels, estimated to be around 17 to 18 hours, which suggests that its elimination from plasma follows linear kinetics within this dose range.[7][9]
Dose Proportionality
The study demonstrated that both the plasma drug exposure, as measured by the area under the concentration-time curve (AUC₀₋ᵢₙf), and the maximum plasma concentration (Cmax) increased in proportion to the administered dose over the 1–20 mg range.[7][9]
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of RTI-336 from the single ascending dose study.
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋ᵢₙf (ng·h/mL) | t½ (h) |
| 6 | 10.3 ± 2.9 | 4.0 ± 1.2 | 315 ± 123 | 17.6 ± 4.5 |
| 12 | 21.0 ± 5.6 | 4.0 ± 1.2 | 647 ± 217 | 17.9 ± 3.4 |
| 20 | 35.1 ± 9.8 | 4.0 ± 1.2 | 1080 ± 360 | 17.4 ± 3.9 |
| Data presented as mean ± standard deviation.[7] |
Metabolism
RTI-336 undergoes significant metabolism in the body. The primary metabolic pathways identified are hydroxymethylation, followed by oxidation to a carboxyl metabolite, and N-demethylation, which can be followed by mono- or di-oxidation.[7]
Five metabolites of RTI-336 have been identified and were measurable in urine, with three of them being quantifiable in plasma.[7] These three major metabolites are:
-
UC-M5: A product of dioxidation and N-demethylation.
-
UC-M8: A dioxidation product.
-
UC-M2: An N-demethylation product.
Among these, UC-M5 was the most abundant metabolite found in both plasma and urine, followed by UC-M8, and then UC-M2.[7] Notably, the peak plasma concentrations of UC-M5 and UC-M8 were found to exceed that of the parent compound, RTI-336, although they exhibited shorter half-lives.[7]
All three of these major metabolites are pharmacologically active, inhibiting dopamine reuptake with IC₅₀ relative potencies of 0.7, 0.4, and 3.5 times that of RTI-336 (which has an IC₅₀ of 23 nM), respectively.[7]
Metabolic Pathway of RTI-336
Caption: Metabolic pathways of RTI-336 leading to its major active metabolites.
Experimental Protocols
Clinical Study Design (RTI-336-001)
The pharmacokinetic and metabolic data for RTI-336 in humans were primarily derived from a single-center, randomized, double-blind, placebo-controlled clinical trial.[7]
-
Objective: To assess the safety, tolerability, and pharmacokinetics of single, escalating oral doses of RTI-336.[7]
-
Participants: 22 healthy adult males were enrolled in the study.[7]
-
Dosing: Single oral doses of 0.3, 1, 3, 6, 12, and 20 mg of RTI-336 or a placebo were administered.[7]
-
Pharmacokinetic Sampling: Blood and urine samples were collected at predefined time points to measure the concentrations of RTI-336 and its metabolites.[7]
-
Safety Assessments: Comprehensive safety monitoring was conducted, which included:
-
Physical and neurological examinations.[7]
-
Orthostatic vital signs.[7]
-
Continuous 6-lead electrocardiogram (ECG) telemetry monitoring for 8 hours post-dose, supplemented with 12-lead ECGs.[7]
-
Clinical chemistry, hematology, and urinalysis.[7]
-
Mini-mental status examinations.[7]
-
Monitoring and recording of adverse events.[7]
-
Experimental Workflow
Caption: Workflow of the Phase 1 single ascending dose clinical trial for RTI-336.
Conclusion
RTI-336 exhibits a pharmacokinetic profile characterized by good oral absorption, a relatively long half-life of approximately 17-18 hours, and dose-proportional exposure in single doses up to 20 mg.[7][9] It is extensively metabolized into several active metabolites, with the plasma concentrations of two major metabolites, UC-M5 and UC-M8, exceeding that of the parent drug.[7] The long half-life supports the potential for once-daily dosing. These pharmacokinetic and metabolic properties, combined with its selective dopamine transporter inhibition, underscore its continued investigation as a potential pharmacotherapy for cocaine dependence.[2][3][7]
References
- 1. RTI-336 - Wikipedia [en.wikipedia.org]
- 2. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 - PMC [pmc.ncbi.nlm.nih.gov]
RTI-336: A High-Affinity Ligand for the Dopamine Transporter
A Technical Overview for Researchers and Drug Development Professionals
RTI-336, a phenyltropane derivative developed by the Research Triangle Institute, is a potent and selective inhibitor of the dopamine transporter (DAT).[1] Its high affinity for DAT, coupled with significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters, has positioned it as a compound of interest for the development of pharmacotherapies for cocaine addiction.[2][3][4] This document provides an in-depth technical guide on the binding affinity of RTI-336, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Quantitative Binding Affinity Data
The binding affinity of RTI-336 for monoamine transporters is typically determined through radioligand binding assays. The data consistently demonstrates a high affinity for the dopamine transporter, with IC50 values in the low nanomolar range.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | NET/DAT Selectivity | SERT/DAT Selectivity | Reference |
| RTI-336 | 4.1 | 1714 | 5741 | 419 | 1404 | [2] |
| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 | [1] |
Table 1: Comparative in vitro binding affinities of RTI-336 and cocaine for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. IC50 values represent the concentration of the compound required to inhibit 50% of radioligand binding.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of RTI-336's binding affinity is primarily achieved through in vitro radioligand competition binding assays using brain tissue homogenates or cells expressing the respective transporters.
Objective: To determine the binding affinity (Ki) of RTI-336 for the dopamine transporter by measuring its ability to displace a specific radioligand.
Materials:
-
Tissue Preparation: Rat or monkey brain tissue (striatum for DAT) or cell membranes from cell lines stably expressing the human dopamine transporter.
-
Radioligand: A high-affinity radiolabeled ligand for DAT, such as [³H]WIN 35,428 or [¹²⁵I]RTI-55.[5]
-
Test Compound: RTI-336 in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation:
-
Homogenize the brain tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.[6]
-
-
Assay Setup:
-
In a 96-well plate, add the prepared membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of RTI-336.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a saturating concentration of a standard DAT inhibitor.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[6]
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[6]
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the RTI-336 concentration.
-
Determine the IC50 value (the concentration of RTI-336 that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Below is a graphical representation of the experimental workflow.
Mechanism of Action: Dopamine Transporter Inhibition
RTI-336 functions as a competitive inhibitor at the dopamine transporter. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This mechanism is central to its potential therapeutic effects in cocaine addiction, where it could act as a substitute agonist with a different pharmacokinetic profile.[3]
The signaling pathway can be visualized as follows:
References
- 1. RTI-336 - Wikipedia [en.wikipedia.org]
- 2. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 5. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Preclinical Development of RTI-336 for Cocaine Addiction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical development of RTI-336, a promising pharmacotherapeutic candidate for cocaine addiction. RTI-336, a phenyltropane analog, is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] The rationale behind its development is based on the hypothesis that a long-acting DAT inhibitor with a slow onset of action could act as a substitute agonist for cocaine, thereby reducing craving and self-administration without producing the same level of abuse liability.[1][3][4] This document summarizes key preclinical findings, including binding affinities, in vivo efficacy in animal models of cocaine addiction, and detailed experimental protocols.
Core Data Summary
Ligand Binding Affinity and Selectivity
RTI-336 exhibits high affinity for the dopamine transporter (DAT) and significant selectivity over the serotonin (SERT) and norepinephrine (NET) transporters. This profile is crucial for targeting the primary mechanism of cocaine's reinforcing effects while minimizing off-target side effects. The binding affinities of RTI-336 and cocaine for the three monoamine transporters are presented in Table 1.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT:NET Selectivity | DAT:SERT Selectivity |
| RTI-336 | 4.09 | 1714 | 5741 | 419.1 | 1404 |
| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 |
| Table 1: In vitro binding affinities (IC50 values) of RTI-336 and cocaine at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Data compiled from radioligand binding assays.[2] |
Pharmacokinetic Properties
Preclinical and early clinical studies have characterized the pharmacokinetic profile of RTI-336, highlighting its potential for once-daily dosing. Following oral administration, RTI-336 is readily absorbed, with peak plasma concentrations observed at approximately 4 hours.[5] It has a plasma half-life of about 17-18 hours, indicating a prolonged duration of action compared to cocaine.[5]
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours |
| Plasma Half-life (t1/2) | ~17-18 hours |
| Table 2: Key pharmacokinetic parameters of orally administered RTI-336 in humans.[5] |
Behavioral Efficacy in Animal Models
Preclinical studies in rodents and non-human primates have demonstrated the potential of RTI-336 to reduce cocaine self-administration. These studies are critical for establishing the in vivo efficacy and abuse potential of a candidate medication.
| Animal Model | Experimental Paradigm | Key Finding |
| Rats (Lewis Strain) | Fixed-Ratio (FR) Schedule of Cocaine Self-Administration | RTI-336 pretreatment significantly decreased the number of cocaine infusions.[6] |
| Rats (Fischer 344 Strain) | Fixed-Ratio (FR) Schedule of Cocaine Self-Administration | RTI-336 pretreatment increased cocaine self-administration.[6] |
| Rhesus Monkeys | Progressive-Ratio (PR) Schedule of Self-Administration | RTI-336 demonstrated lower reinforcing strength compared to cocaine.[7] |
| Rhesus Monkeys | Cocaine Self-Administration | Chronic RTI-336 administration reduced cocaine intake.[1] |
| Table 3: Summary of key findings from preclinical behavioral studies of RTI-336 on cocaine self-administration. |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used in the evaluation of RTI-336.
Radioligand Binding Assays
These assays are used to determine the binding affinity and selectivity of a compound for its target receptors or transporters.
Objective: To determine the in vitro binding affinity (IC50) of RTI-336 for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cells expressing human DAT, SERT, or NET.
-
Radioligands: [3H]CFT (for DAT), [3H]Nisoxetine (for NET), [3H]Paroxetine (for SERT).
-
Test compound (RTI-336) and a reference compound (cocaine).
-
Assay buffer, filtration apparatus, and scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target transporter are thawed and resuspended in assay buffer.
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (RTI-336) or reference compound is incubated to allow for competitive binding.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Selectivity ratios are calculated by dividing the IC50 value for the off-target transporter by the IC50 value for the target transporter (DAT).[8][9][10][11][12]
Cocaine Self-Administration in Rodents
This is a widely used animal model to study the reinforcing effects of drugs and to evaluate the efficacy of potential treatment medications.
Objective: To assess the effect of RTI-336 pretreatment on cocaine self-administration in rats.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and an infusion pump connected to a swivel and a surgically implanted intravenous catheter.
Procedure:
-
Surgery: Rats are surgically implanted with an indwelling jugular vein catheter for intravenous drug delivery.
-
Acquisition of Self-Administration: Rats are placed in the operant chambers and trained to press a designated "active" lever to receive an infusion of cocaine (e.g., 0.75 mg/kg/infusion) paired with a cue light. Presses on the "inactive" lever have no programmed consequences. Training sessions typically last for 2-3 hours daily.[13][14][15][16][17]
-
Stable Responding: Training continues until the rats demonstrate stable patterns of responding for cocaine, indicating that the drug is acting as a reinforcer.
-
Pretreatment and Testing: Once stable responding is achieved, rats receive a pretreatment of either RTI-336 or vehicle at a specified time before the self-administration session. The number of cocaine infusions earned during the session is recorded.
-
Data Analysis: The number of cocaine infusions is compared between the RTI-336 and vehicle pretreatment groups to determine if the medication reduces cocaine intake.[6]
Drug Discrimination in Rodents
This behavioral assay is used to assess the subjective effects of a drug and to determine if a novel compound produces effects similar to a known drug of abuse.
Objective: To determine if RTI-336 substitutes for the discriminative stimulus effects of cocaine.
Apparatus:
-
Standard two-lever operant conditioning chambers.
Procedure:
-
Training: Rats are trained to discriminate between an injection of cocaine and an injection of saline. In the presence of the cocaine stimulus, responses on one lever are reinforced with food, while in the presence of the saline stimulus, responses on the other lever are reinforced.[18][19][20][21]
-
Acquisition of Discrimination: Training continues until the rats reliably press the correct lever based on the preceding injection.
-
Substitution Testing: Once discrimination is established, test sessions are conducted where rats are administered various doses of RTI-336. The percentage of responses on the cocaine-appropriate lever is measured.
-
Data Analysis: If RTI-336 produces a dose-dependent increase in responding on the cocaine-appropriate lever, it is said to substitute for the discriminative stimulus effects of cocaine.[6]
Signaling Pathways and Experimental Workflows
Dopaminergic Signaling Pathway
Cocaine and RTI-336 exert their primary effects by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the synapse. This enhanced dopaminergic neurotransmission in key brain reward circuits, such as the nucleus accumbens, is believed to mediate the reinforcing effects of cocaine.[22][23][24][25][26][27]
Caption: Dopaminergic signaling and the mechanism of action of RTI-336.
Preclinical Development Workflow for RTI-336
The preclinical evaluation of a candidate medication like RTI-336 follows a structured workflow to assess its potential efficacy and safety before moving to human trials.
Caption: A generalized workflow for the preclinical development of RTI-336.
This comprehensive guide provides a detailed overview of the preclinical data supporting the development of RTI-336 as a potential treatment for cocaine addiction. The presented data and protocols offer a valuable resource for researchers in the field of addiction and drug development.
References
- 1. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RTI-336 - Wikipedia [en.wikipedia.org]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]
- 6. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cocaine self-administration attenuates brain glucose metabolism and functional connectivity in rats | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. jneurosci.org [jneurosci.org]
- 17. journals.plos.org [journals.plos.org]
- 18. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. med-associates.com [med-associates.com]
- 20. labcorp.com [labcorp.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. Dopamine signaling pathway that controls cocaine reward in mice identified | Technology Networks [technologynetworks.com]
- 23. neurosciencenews.com [neurosciencenews.com]
- 24. Nucleus accumbens dopamine release is necessary and sufficient to promote the behavioral response to reward-predictive cues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Accumbens cholinergic interneurons dynamically promote dopamine release and enable motivation | eLife [elifesciences.org]
- 26. Sensitization of Rapid Dopamine Signaling in the Nucleus Accumbens Core and Shell After Repeated Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. wickedneuro.com [wickedneuro.com]
RTI-336: A Technical Guide to its High Selectivity for the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336, a phenyltropane analog, has emerged as a compound of significant interest in neuropharmacology due to its potent and selective inhibition of the dopamine transporter (DAT). This high selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET) makes RTI-336 a valuable tool for dissecting the roles of the dopaminergic system in various physiological and pathological processes. Furthermore, its distinct pharmacological profile has prompted investigations into its potential as a therapeutic agent, particularly in the context of substance use disorders. This technical guide provides an in-depth overview of the selectivity of RTI-336, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.
Data Presentation: Binding Affinity and Selectivity of RTI-336
The selectivity of RTI-336 is quantified by its binding affinity (Ki) or inhibitory concentration (IC50) for each of the monoamine transporters. A lower value indicates a higher affinity or potency. The selectivity ratio is calculated by dividing the affinity for the less preferred transporters (SERT and NET) by the affinity for the preferred transporter (DAT). A higher ratio signifies greater selectivity.
| Transporter | Radioligand Used for Assay | Ki (nM)[1] | IC50 (nM)[2] |
| DAT (Dopamine Transporter) | [3H]CFT | 4.09 | 4.1 |
| NET (Norepinephrine Transporter) | [3H]Nisoxetine | 1714 | - |
| SERT (Serotonin Transporter) | [3H]Paroxetine | 5741 | - |
| Selectivity Ratio | Value |
| DAT vs. NET (NET Ki / DAT Ki) | ~419-fold[2] |
| DAT vs. SERT (SERT Ki / DAT Ki) | ~1404-fold[2] |
Note: The IC50 values for NET and SERT were not explicitly found in the search results, but the selectivity ratios provided in the same source are consistent with the presented Ki values.
Experimental Protocols
The determination of the binding affinity and selectivity of RTI-336 involves standard and well-validated neuropharmacological assays. The two primary methods employed are radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.
a. Membrane Preparation:
-
Tissue Source: Brain tissue from rodents (e.g., rat striatum for DAT, frontal cortex for NET, and brainstem for SERT) is commonly used. Alternatively, cells stably expressing the human recombinant transporters (e.g., HEK 293 cells) can be utilized.
-
Homogenization: The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Pelleting Membranes: The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes containing the transporters.
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous neurotransmitters and other interfering substances.
-
Final Preparation: The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
b. Binding Assay Protocol:
-
Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of the appropriate radioligand (e.g., [3H]CFT for DAT, [3H]nisoxetine for NET, or [3H]paroxetine for SERT).
-
A range of concentrations of the unlabeled test compound (RTI-336).
-
The prepared cell membranes.
-
Assay buffer.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
c. Data Analysis:
-
Competition Curves: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the competing ligand (RTI-336).
-
IC50 Determination: The concentration of RTI-336 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Synaptosomal Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.
a. Synaptosome Preparation:
-
Tissue Source and Homogenization: Similar to membrane preparation, brain regions rich in the transporter of interest are used and homogenized in a sucrose buffer.
-
Centrifugation: The homogenate undergoes a series of differential centrifugations to isolate the synaptosomal fraction.
b. Uptake Assay Protocol:
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (RTI-336) or vehicle.
-
Initiation of Uptake: The uptake is initiated by the addition of a low concentration of the radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.
c. Data Analysis:
-
Inhibition Curves: The data are plotted as the percentage of inhibition of neurotransmitter uptake versus the logarithm of the concentration of RTI-336.
-
IC50 Determination: The concentration of RTI-336 that causes 50% inhibition of uptake (IC50) is determined from the inhibition curve.
Signaling Pathways
The function of monoamine transporters is dynamically regulated by various intracellular signaling pathways, primarily through phosphorylation events mediated by protein kinases. This regulation can alter the transporter's trafficking to and from the plasma membrane, as well as its intrinsic transport activity.
Dopamine Transporter (DAT) Regulation
The activity of DAT is modulated by several protein kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC). Activation of these kinases can lead to the phosphorylation of DAT, which in turn can influence its surface expression and dopamine uptake capacity.
Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Regulation
Similar to DAT, the functions of SERT and NET are also regulated by phosphorylation. Protein kinases such as PKA, PKC, and cGMP-dependent protein kinase (PKG) can phosphorylate these transporters, leading to changes in their trafficking and activity. This provides a mechanism for the fine-tuning of serotonergic and noradrenergic neurotransmission.
Conclusion
RTI-336 demonstrates remarkable selectivity for the dopamine transporter over the serotonin and norepinephrine transporters. This high degree of selectivity, established through rigorous in vitro pharmacological assays, underscores its importance as a research tool and a potential therapeutic candidate. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of RTI-336 and other novel transporter ligands. A thorough understanding of the signaling pathways that regulate these transporters is crucial for elucidating the full spectrum of their physiological roles and for the rational design of new drugs targeting the monoaminergic systems.
References
The Slow Onset and Long Duration of Action of RTI-336: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-336, a phenyltropane analog, is a potent and selective dopamine transporter (DAT) inhibitor that has been investigated as a potential pharmacotherapy for cocaine addiction.[1][2] A key characteristic that distinguishes RTI-336 from cocaine is its slow onset of action and long duration of effects, which are thought to contribute to a lower abuse potential.[2][3] This technical guide provides an in-depth overview of the core pharmacological and pharmacokinetic properties of RTI-336, with a focus on the mechanisms underlying its unique temporal dynamics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the proposed mechanism of action and experimental workflows.
Introduction
The development of effective pharmacotherapies for cocaine use disorder remains a significant challenge. One promising strategy is the use of "agonist" or "substitution" therapy, analogous to methadone for opioid dependence.[4] An ideal candidate for this approach would mimic some of cocaine's neurochemical effects to alleviate craving and withdrawal, but with a pharmacokinetic and pharmacodynamic profile that minimizes its own abuse liability. RTI-336 was developed by the Research Triangle Institute (now RTI International) with these characteristics in mind.[2][4] It is a potent and selective inhibitor of the dopamine transporter (DAT), the primary target of cocaine.[1][2] However, unlike cocaine, RTI-336 exhibits a slower onset of action and a prolonged duration of effects, which are associated with reduced reinforcing properties.[2][3][5] This guide delves into the preclinical and clinical data that elucidate these critical features of RTI-336.
Pharmacological Profile
Binding Affinity and Selectivity
RTI-336 is a high-affinity ligand for the dopamine transporter, with significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters. This selectivity for DAT is a key feature of its design. The binding affinities of RTI-336 and its analogs are summarized in Table 1.
| Compound | X | R | [3H]CFT (DAT) Ki (nM) | [3H]Nisoxetine (NET) Ki (nM) | [3H]Paroxetine (SERT) Ki (nM) | NET/DAT Selectivity | SERT/DAT Selectivity |
| Cocaine | — | — | 89.1 | 3298 | 1045 | 37.01 | 11.79 |
| RTI-336 | Cl | p-tolyl | 4.09 | 1714 | 5741 | 419.1 | 1404 |
| RTI-177 | Cl | phenyl | 1.28 | 504 | 2420 | 393.8 | 1891 |
| RTI-176 | Me | phenyl | 1.58 | 398 | 5110 | 251.9 | 3234 |
| RTI-354 | Me | ethyl | 1.62 | 299 | 6400 | 184.6 | 3951 |
| RTI-386 | Me | p-anisyl | 3.93 | 756 | 4027 | 192.4 | 1025 |
| Data adapted from Wikipedia, which cites relevant primary literature.[2] |
Mechanism of Action: The Role of Binding Kinetics
In vivo studies in squirrel monkeys have shown that while RTI-336 occupies the DAT quickly and for a prolonged period, the resulting increase in extracellular dopamine is slower to peak compared to cocaine.[1] RTI-336 administration led to a gradual increase in dopamine levels, reaching a peak approximately 30 minutes after infusion, whereas cocaine induced a more rapid peak within 15 minutes.[1] This delayed neurochemical effect likely contributes to the attenuated stimulant and reinforcing properties of RTI-336.
The prolonged duration of action is attributed to a slow dissociation rate from the DAT, leading to sustained transporter occupancy. This is supported by its long plasma half-life in humans.
Below is a conceptual diagram illustrating the proposed mechanism of action of RTI-336 at the dopaminergic synapse.
Caption: Proposed mechanism of RTI-336 at the dopaminergic synapse.
Pharmacokinetic Profile
A Phase 1, single-center, double-blind, placebo-controlled, randomized clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of single, escalating oral doses of RTI-336 in healthy male participants. The study found that RTI-336 was well-tolerated at doses up to 20 mg.
The pharmacokinetic analysis demonstrated that RTI-336 is readily absorbed following oral administration, with peak plasma concentrations (Cmax) occurring approximately 4 hours post-dose. The plasma half-life (t1/2) was consistent across the higher dose levels, averaging around 17-18 hours. Both Cmax and the total drug exposure (AUC) increased in proportion to the dose, indicating linear pharmacokinetics in the tested range.
| Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUC0-inf (ng*h/mL) | t1/2 (h) |
| 1 | 4.00 | 1.04 | 26.1 | 16.3 |
| 3 | 4.00 | 3.32 | 87.0 | 18.0 |
| 6 | 4.00 | 6.84 | 196 | 17.0 |
| 12 | 4.00 | 14.1 | 398 | 17.5 |
| 20 | 4.00 | 23.5 | 674 | 18.1 |
| Data adapted from Walsh et al. (2018). |
Preclinical Evidence for Slow Onset and Long Duration
Locomotor Activity
In preclinical studies, RTI-336 has been shown to produce stimulant-like effects on locomotor activity, though with a different temporal profile compared to cocaine. In rhesus monkeys, chronic administration of RTI-336 resulted in a significant increase in motor activity, particularly in the evening, indicating long-lasting behavioral effects. This sustained increase in activity is consistent with its long half-life and prolonged DAT occupancy.
Self-Administration and Abuse Potential
Studies in non-human primates have demonstrated that while RTI-336 can be self-administered, it has a lower reinforcing strength compared to cocaine.[5] This is a critical finding that supports its potential as a medication with reduced abuse liability. The slower onset of its neurochemical and pharmacological effects is thought to be a key reason for its weaker reinforcing properties.[5]
Experimental Protocols
Radioligand Binding Assay for DAT Affinity
The following is a representative protocol for determining the binding affinity of RTI-336 for the dopamine transporter.
-
Tissue Preparation: Striatal tissue from rodent brains or cells expressing the human dopamine transporter are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled DAT ligand, such as [3H]CFT (WIN 35,428), and varying concentrations of the unlabeled competitor drug (RTI-336).
-
Incubation: The mixture is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or mazindol). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of RTI-336 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Intravenous Self-Administration in Non-Human Primates
The following protocol outlines a typical procedure for assessing the reinforcing effects of RTI-336 in rhesus monkeys.
-
Surgical Preparation: Animals are surgically implanted with a chronic indwelling intravenous catheter, which is connected to a subcutaneous vascular access port.
-
Training: Monkeys are trained to press a lever for food reinforcement. Once responding is stable, the reinforcer is switched to intravenous infusions of cocaine.
-
Self-Administration Sessions: During daily experimental sessions, the monkeys are placed in an experimental chamber with access to two levers. Responses on the active lever result in an intravenous infusion of a drug solution, while responses on the inactive lever have no programmed consequence.
-
Dose-Response Determination: The reinforcing effects of different doses of RTI-336 are determined by substituting it for cocaine. The rate of responding is measured at each dose.
-
Data Analysis: The number of infusions per session is recorded for each dose of RTI-336 and compared to the number of infusions of cocaine and saline (vehicle). A dose-response curve is generated to determine the relative reinforcing strength of RTI-336.
Downstream Signaling
Detailed information on the specific downstream signaling pathways modulated by RTI-336, beyond the immediate effect of increased synaptic dopamine, is not extensively covered in the currently available literature. The primary mechanism of action is understood to be the blockade of dopamine reuptake, which in turn leads to increased activation of postsynaptic dopamine receptors (D1-D5). The specific downstream cascades activated will depend on the receptor subtypes engaged and the neuronal circuits involved. Further research is needed to fully elucidate the long-term molecular and cellular adaptations that may result from chronic RTI-336 administration.
Conclusion
RTI-336 is a selective dopamine transporter inhibitor with a unique pharmacokinetic and pharmacodynamic profile characterized by a slow onset of action and a long duration of effects.[2][3] These properties are thought to contribute to its reduced abuse potential compared to cocaine, making it a promising candidate for the treatment of cocaine use disorder.[2][5] The slow onset is likely due to a gradual increase in synaptic dopamine levels following administration, while the long duration of action is a result of its prolonged occupancy of the dopamine transporter and its long plasma half-life.[1] Further research into its precise binding kinetics and downstream signaling effects will provide a more complete understanding of its therapeutic potential.
Caption: Logical relationship between RTI-336's properties and its therapeutic potential.
References
- 1. Simultaneous measurement of extracellular dopamine and dopamine transporter occupancy by cocaine analogs in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. researchgate.net [researchgate.net]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
RTI-336: A Phenyltropane Analog of Cocaine with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RTI-336, a phenyltropane derivative developed at the Research Triangle Institute, represents a significant advancement in the exploration of cocaine analogs for therapeutic purposes.[1][2] As a potent and selective dopamine reuptake inhibitor (DRI), RTI-336 has garnered considerable interest as a potential pharmacotherapy for cocaine addiction.[3][4][5] This technical guide provides a comprehensive overview of RTI-336, focusing on its pharmacological profile, key experimental data, and the methodologies used in its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands and addiction therapeutics.
Pharmacological Profile
RTI-336 is a structural analog of cocaine and belongs to the phenyltropane class of compounds.[1] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in the brain.[1][6] Unlike cocaine, which is a non-selective monoamine transporter inhibitor, RTI-336 exhibits high selectivity for the DAT over the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4][5] This selectivity is a key feature that distinguishes RTI-336 from cocaine and contributes to its unique behavioral and pharmacokinetic profile.
Binding Affinity
The binding affinity of RTI-336 for the monoamine transporters has been determined through radioligand binding assays. The data, summarized in the table below, demonstrates its high affinity and selectivity for the DAT.
| Compound | Radioligand | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | NET/DAT Selectivity Ratio | SERT/DAT Selectivity Ratio |
| RTI-336 | [³H]CFT | 4.09 | 1714 | 5741 | 419.1 | 1404 |
| Cocaine | [³H]CFT | 89.1 | 3298 | 1045 | 37.01 | 11.79 |
Table 1: In vitro binding affinities of RTI-336 and cocaine for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Data derived from radioligand binding assays using [³H]CFT for DAT, [³H]Nisoxetine for NET, and [³H]Paroxetine for SERT.[1] A higher Ki value indicates lower binding affinity. The selectivity ratios (NET/DAT and SERT/DAT) are calculated by dividing the Ki value for NET or SERT by the Ki value for DAT, with a higher ratio indicating greater selectivity for DAT.
Pharmacokinetics
Human clinical trials have provided valuable insights into the pharmacokinetic profile of RTI-336. Following oral administration, RTI-336 is readily absorbed, with peak plasma concentrations observed at approximately 4 hours.[7][8] The plasma half-life is estimated to be around 17-18 hours, indicating a prolonged duration of action compared to cocaine.[7][8] This slow onset and long duration are considered desirable characteristics for a potential substitution therapy for cocaine addiction, as they may reduce the abuse liability of the compound.[1][7][8]
Experimental Protocols
Radioligand Binding Assays
The determination of the binding affinities of RTI-336 for DAT, SERT, and NET is a crucial step in its pharmacological characterization. The following is a generalized protocol based on standard methods for radioligand binding assays.
Objective: To determine the in vitro binding affinity (Ki) of RTI-336 for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells expressing the human recombinant DAT, SERT, or NET.
-
Radioligands: [³H]CFT (for DAT), [³H]nisoxetine (for NET), [³H]paroxetine (for SERT).
-
Test compound: RTI-336.
-
Non-labeled displacers for determination of non-specific binding (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of RTI-336 and the non-labeled displacers in the assay buffer.
-
Incubation: In test tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), a saturating concentration of the non-labeled displacer (for non-specific binding), or varying concentrations of RTI-336.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the RTI-336 concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a living animal. This method can be used to assess the effect of RTI-336 on dopamine levels.
Objective: To determine the effect of RTI-336 administration on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens).
Materials:
-
Laboratory animals (e.g., rats, rhesus monkeys).
-
Stereotaxic apparatus for surgical implantation of the microdialysis probe.
-
Microdialysis probes.
-
Syringe pump for perfusion.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
RTI-336 solution for administration.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the target brain region.
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a constant, slow flow rate using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer RTI-336 to the animal (e.g., via intravenous or intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples at regular intervals following drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of RTI-336 on extracellular dopamine.
Signaling Pathway
RTI-336 exerts its effects by directly interacting with the dopamine transporter. The inhibition of DAT by RTI-336 leads to a cascade of events within the dopaminergic synapse, ultimately resulting in altered neuronal signaling.
In a normal dopaminergic synapse, dopamine is released from the presynaptic neuron into the synaptic cleft, where it binds to dopamine receptors on the postsynaptic neuron, leading to downstream signaling. The action of dopamine is terminated by its reuptake into the presynaptic neuron via the dopamine transporter. RTI-336 binds to and blocks the DAT, preventing the reuptake of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors.
Behavioral Effects
The behavioral effects of RTI-336 have been extensively studied in animal models, particularly in nonhuman primates. These studies have been instrumental in evaluating its potential as a treatment for cocaine addiction.
Reinforcing Strength
Studies using progressive-ratio schedules of reinforcement have shown that RTI-336 has a lower reinforcing strength compared to cocaine.[9] In these studies, animals will work less to receive an infusion of RTI-336 than they will for cocaine, suggesting a lower abuse liability.[9]
Self-Administration
In monkeys trained to self-administer cocaine, RTI-336 can substitute for cocaine, indicating that it has similar subjective effects.[1] However, when administered chronically, RTI-336 can significantly reduce cocaine self-administration, particularly when combined with a selective serotonin reuptake inhibitor (SSRI).[1]
Locomotor Activity
Chronic administration of RTI-336 in rhesus monkeys has been shown to produce a mild but significant increase in locomotor activity.[10][11] This stimulant effect is less pronounced than that of cocaine and may be a factor to consider in its therapeutic application.
Conclusion
RTI-336 is a promising phenyltropane analog of cocaine with a unique pharmacological profile that makes it a candidate for the treatment of cocaine addiction. Its high selectivity for the dopamine transporter, coupled with its slow onset and long duration of action, distinguishes it from cocaine and suggests a lower potential for abuse. Preclinical studies have demonstrated its ability to reduce cocaine self-administration, and initial human trials have shown it to be well-tolerated. Further research is warranted to fully elucidate the therapeutic potential of RTI-336 in the management of cocaine use disorder.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RTI-336 - Wikipedia [en.wikipedia.org]
- 3. RTI-4229-336, RTI-336-药物合成数据库 [drugfuture.com]
- 4. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 5. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Therapeutic Potential of RTI-336: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Selective Dopamine Transporter Inhibitor for the Treatment of Cocaine Addiction
RTI-336, a potent and selective dopamine reuptake inhibitor, has emerged as a promising candidate for the pharmacotherapy of cocaine addiction. Developed by the Research Triangle Institute (RTI International), this phenyltropane derivative exhibits a pharmacological profile designed to mitigate the abuse potential associated with traditional dopamine transporter (DAT) inhibitors while retaining therapeutic efficacy. This technical guide provides a comprehensive overview of RTI-336, consolidating key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and development workflow.
Core Mechanism of Action and Therapeutic Rationale
RTI-336 functions as a high-affinity ligand for the dopamine transporter, effectively blocking the reuptake of dopamine from the synaptic cleft.[1] This action leads to a sustained increase in extracellular dopamine levels, which is hypothesized to alleviate the craving and withdrawal symptoms associated with cocaine abstinence.[2][3] Unlike cocaine, RTI-336 exhibits a slower onset and a longer duration of action, characteristics that are thought to reduce its abuse liability and psychomotor stimulant effects.[1][4] Preclinical studies have demonstrated that RTI-336 can substitute for cocaine in animal models of self-administration and significantly decrease cocaine intake.[2][3] These findings, coupled with a favorable safety profile in early human trials, underscore its potential as a substitution therapy for cocaine dependence, analogous to the use of methadone for opioid addiction.[1][2]
Quantitative Pharmacological and Pharmacokinetic Data
The following tables summarize the key quantitative data for RTI-336, providing a comparative overview of its binding affinity and human pharmacokinetic parameters.
Table 1: Monoamine Transporter Binding Affinity of RTI-336 and Cocaine [1]
| Compound | DAT ([³H]CFT) Ki (nM) | NET ([³H]Nisoxetine) Ki (nM) | SERT ([³H]Paroxetine) Ki (nM) | NET/DAT Ratio | SERT/DAT Ratio |
| RTI-336 | 4.09 | 1714 | 5741 | 419.1 | 1404 |
| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 |
Data presented as Ki (nM) values, representing the inhibition constant. A lower Ki value indicates a higher binding affinity. The ratios indicate the selectivity for DAT over the norepinephrine transporter (NET) and the serotonin transporter (SERT).
Table 2: Pharmacokinetic Parameters of Single Oral Doses of RTI-336 in Healthy Male Volunteers [5]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀-inf (ng·h/mL) | t₁/₂ (h) |
| 1 | 1.3 ± 0.4 | 4.0 ± 1.7 | 30.7 ± 11.1 | 15.6 ± 4.2 |
| 3 | 4.2 ± 1.2 | 4.0 ± 0.0 | 102.1 ± 28.4 | 16.9 ± 3.9 |
| 6 | 8.5 ± 2.5 | 4.0 ± 0.0 | 225.4 ± 63.2 | 17.8 ± 3.5 |
| 12 | 16.8 ± 4.9 | 4.0 ± 0.0 | 450.1 ± 121.3 | 17.2 ± 2.9 |
| 20 | 28.5 ± 8.1 | 4.0 ± 0.0 | 789.2 ± 210.5 | 17.5 ± 3.1 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that have characterized the pharmacological profile and therapeutic potential of RTI-336 are outlined below.
In Vitro Radioligand Binding Assay for Monoamine Transporters
This protocol is a generalized procedure for determining the binding affinity of RTI-336 to the dopamine, norepinephrine, and serotonin transporters.
Objective: To determine the inhibition constants (Ki) of RTI-336 for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cells expressing human DAT, NET, or SERT.
-
Radioligands: [³H]CFT for DAT, [³H]Nisoxetine for NET, and [³H]Paroxetine for SERT.
-
RTI-336 at various concentrations.
-
Nonspecific binding control (e.g., a high concentration of a known potent inhibitor like cocaine or GBR 12909 for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of RTI-336 in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either RTI-336, buffer (for total binding), or the nonspecific binding control.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the nonspecific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of RTI-336 that inhibits 50% of specific binding) by nonlinear regression analysis of the competition binding data.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Rodent Cocaine Self-Administration and RTI-336 Treatment Protocol
This protocol describes a typical experiment to evaluate the efficacy of RTI-336 in reducing cocaine-seeking behavior in rats.
Objective: To assess the effect of RTI-336 pretreatment on the rate of intravenous cocaine self-administration.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to a swivel and tether system.
-
Intravenous catheters for jugular vein implantation.
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of 5-7 days.
-
Acquisition of Cocaine Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Pressing the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the cue light).
-
Pressing the inactive lever has no programmed consequences.
-
Continue training until a stable baseline of responding is established (e.g., consistent number of infusions per session for at least 3 consecutive days).
-
-
RTI-336 Pretreatment:
-
Once a stable baseline is achieved, administer RTI-336 (e.g., via subcutaneous or intraperitoneal injection) at various doses (and a vehicle control) at a specified time before the self-administration session (e.g., 30 minutes).
-
Test each dose of RTI-336 for several consecutive days, with washout periods in between different doses.
-
-
Data Analysis:
-
Record the number of active and inactive lever presses and the number of cocaine infusions for each session.
-
Analyze the data to determine if RTI-336 pretreatment significantly alters the rate of cocaine self-administration compared to vehicle control.
-
Visualizing the Molecular and Developmental Landscape of RTI-336
The following diagrams, generated using the DOT language, illustrate the key pathways and processes related to RTI-336.
Caption: Mechanism of action of RTI-336 in the dopaminergic synapse.
Caption: The drug development workflow for RTI-336.
Conclusion
RTI-336 represents a rationally designed therapeutic candidate for cocaine addiction. Its high affinity and selectivity for the dopamine transporter, coupled with a pharmacokinetic profile that suggests a lower abuse potential than cocaine, provide a strong foundation for its continued development. The data presented in this guide, from in vitro binding affinities to in vivo behavioral effects and human safety and tolerability, collectively support the therapeutic hypothesis. Further clinical investigation is warranted to fully elucidate the efficacy of RTI-336 in treating cocaine use disorder and to establish its place in the armamentarium of addiction medicine.
References
- 1. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Tolerability Profile of RTI-336 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-336, a phenyltropane derivative, is a potent and selective dopamine transporter (DAT) inhibitor investigated as a potential pharmacotherapy for cocaine dependence. This technical guide provides a comprehensive overview of the safety and tolerability profile of RTI-336 free base, drawing from both preclinical and clinical investigations. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the key safety considerations, experimental findings, and underlying mechanisms associated with this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the methodologies and biological processes involved.
Introduction
RTI-336, also known as RTI-4229-336, is a selective dopamine reuptake inhibitor developed by the Research Triangle Institute. Its mechanism of action, centered on the potent inhibition of the dopamine transporter, has positioned it as a candidate for agonist replacement therapy for cocaine addiction. The rationale behind this approach is to provide a medication that mimics some of cocaine's neurochemical effects to alleviate craving and withdrawal, but with a pharmacokinetic and pharmacodynamic profile that minimizes abuse liability and toxicity. This guide delves into the safety and tolerability of RTI-336, a critical aspect of its potential therapeutic utility.
Pharmacodynamics: Receptor Binding and Functional Activity
RTI-336 is a high-affinity ligand for the dopamine transporter (DAT), exhibiting significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters. This selectivity for DAT is a key feature of its pharmacological profile.
Table 1: Monoamine Transporter Binding Affinities of RTI-336 and Cocaine
| Compound | DAT ([³H]CFT) Ki (nM) | NET ([³H]Nisoxetine) Ki (nM) | SERT ([³H]Paroxetine) Ki (nM) | NET/DAT Ratio | SERT/DAT Ratio |
| RTI-336 | 4.09 | 1714 | 5741 | 419.1 | 1404 |
| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 |
| Data sourced from Wikipedia. |
Signaling Pathway of Dopamine Transporter Inhibition
The primary mechanism of action of RTI-336 is the blockade of the dopamine transporter. This inhibition leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. The downstream signaling cascade involves the activation of postsynaptic dopamine receptors (D1-like and D2-like families), which in turn modulate various intracellular signaling pathways, including the cAMP/PKA and MAPK/ERK pathways.
The Development of RTI-336: A Potent and Selective Dopamine Reuptake Inhibitor
A Technical Whitepaper on the History, Preclinical, and Clinical Development of a Promising Candidate for Cocaine Addiction Therapy
Abstract
RTI-336, a phenyltropane derivative developed at RTI International, has emerged as a significant subject of investigation in the pursuit of a pharmacotherapy for cocaine dependence. This document provides a comprehensive technical overview of the history and development of RTI-336, from its rational design and synthesis to its preclinical evaluation and initial clinical assessment. As a potent and selective dopamine reuptake inhibitor (DRI), RTI-336 was engineered to possess a pharmacological profile distinct from cocaine, characterized by a slower onset and longer duration of action, thereby aiming to reduce its abuse liability while retaining efficacy in mitigating cocaine craving and use. This whitepaper details the quantitative data from in vitro and in vivo studies, outlines the experimental protocols employed in its evaluation, and visualizes key pathways and processes through graphical representations.
Introduction: The Rationale for a Novel Dopamine Reuptake Inhibitor
The development of RTI-336 by RTI International was predicated on the "dopamine hypothesis" of cocaine addiction, which posits that the reinforcing effects of cocaine are primarily mediated by its blockade of the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft.[1][2] The goal was to develop a "substitute" therapy, analogous to methadone for opioid addiction, that could occupy the DAT and stabilize dopamine levels without producing the rapid, intense euphoria associated with cocaine.[2] Key characteristics sought in an ideal candidate included high affinity and selectivity for the DAT over the serotonin (SERT) and norepinephrine (NET) transporters, a slower onset of action to minimize reinforcing effects, and a long duration of action to allow for less frequent dosing and sustained therapeutic levels.[1][2]
RTI-336, also known as RTI-4229-336 or LS-193,309, is chemically identified as 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole.[3] It is a phenyltropane derivative designed to meet these specific pharmacological criteria.[3]
Chemical Synthesis
The synthesis of RTI-336 involves a multi-step process. A general outline of the synthesis is described below.
Experimental Protocol: Synthesis of RTI-336
A detailed, step-by-step synthesis protocol for RTI-336 can be found in the medicinal chemistry literature. The key steps generally involve:
-
Starting Material: The synthesis typically begins with a tropane derivative, such as 3β-(4-chlorophenyl)-2β-(carbomethoxy)tropane.
-
Condensation: This starting material is then condensed with the lithiated derivative of 4-methylacetophenone oxime. This reaction forms a β-keto oxime intermediate.
-
Cyclization and Dehydration: The intermediate undergoes cyclizative dehydration, often facilitated by heating in the presence of a strong acid like sulfuric acid, to form the final isoxazole ring of RTI-336.
Note: This is a generalized description. For precise, reproducible synthetic procedures, including reaction conditions, purification methods, and analytical characterization, consulting the primary scientific literature is essential.
Preclinical Pharmacology
In Vitro Binding Affinity and Selectivity
RTI-336 exhibits high affinity for the dopamine transporter and is highly selective over the serotonin and norepinephrine transporters. The binding affinities are typically determined through radioligand binding assays.
Data Presentation: Monoamine Transporter Binding Affinities
| Compound | IC₅₀ (nM) for DAT ([³H]CFT) | IC₅₀ (nM) for NET ([³H]Nisoxetine) | IC₅₀ (nM) for SERT ([³H]Paroxetine) | Selectivity Ratio (NET/DAT) | Selectivity Ratio (SERT/DAT) |
| RTI-336 | 4.09 | 1714 | 5741 | 419.1 | 1404 |
| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 |
Data sourced from Wikipedia, which cites primary literature.[3] Radioligands used for each transporter are indicated in the column headers.
Experimental Protocol: Radioligand Binding Assay
A representative protocol for determining the binding affinity of a test compound like RTI-336 at monoamine transporters is as follows:
-
Tissue Preparation: Membranes are prepared from brain regions rich in the target transporters (e.g., striatum for DAT) or from cells stably expressing the recombinant human transporters (e.g., HEK 293 cells).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]CFT for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT) and varying concentrations of the unlabeled test compound (RTI-336).[3]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
Behavioral Pharmacology
In preclinical studies, RTI-336 has been shown to produce milder stimulant effects compared to cocaine.[3] Locomotor activity is a common measure of the stimulant properties of a drug.
Experimental Protocol: Locomotor Activity Assessment
-
Subjects: Male Swiss-Webster mice are typically used.[1]
-
Apparatus: An open-field arena equipped with infrared beams or video tracking software is used to monitor movement.
-
Procedure: Mice are habituated to the testing room. They are then administered RTI-336 or a vehicle control (typically via intraperitoneal injection) and placed in the open-field arena. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.[1]
-
Data Analysis: The data is analyzed to determine the dose-dependent effects of RTI-336 on locomotor activity over time.
Self-administration studies in non-human primates are considered the gold standard for assessing the abuse potential of a compound. RTI-336 has been shown to be self-administered by rhesus monkeys, but with a lower reinforcing strength than cocaine, supporting its development as a medication with reduced abuse liability.[3]
Experimental Protocol: Cocaine Self-Administration in Rhesus Monkeys
-
Subjects: Rhesus monkeys are surgically implanted with intravenous catheters.
-
Apparatus: The monkeys are housed in operant conditioning chambers equipped with levers.
-
Training: Monkeys are trained to press a lever to receive an intravenous infusion of cocaine. A specific schedule of reinforcement is used (e.g., fixed-ratio or progressive-ratio).
-
Substitution: Once stable cocaine self-administration is established, saline or different doses of RTI-336 are substituted for cocaine to determine if RTI-336 maintains self-administration.
-
Treatment: In separate experiments, monkeys are pre-treated with RTI-336 to assess its ability to reduce cocaine self-administration.
-
Data Analysis: The number of infusions self-administered is the primary dependent measure. A reduction in cocaine intake following RTI-336 pre-treatment indicates potential therapeutic efficacy.
Clinical Development: Phase 1 Studies
RTI-336 has undergone a Phase 1 clinical trial (NCT00808119) to evaluate its safety, tolerability, and pharmacokinetics in healthy male volunteers.[4]
Safety and Tolerability
In this single, escalating oral dose study, RTI-336 was found to be well-tolerated at doses up to 20 mg.[4] No serious adverse events were attributed to the drug.[4]
Pharmacokinetics
The pharmacokinetic profile of RTI-336 is consistent with its design as a slow-onset, long-acting medication.
Data Presentation: Pharmacokinetic Parameters of Single Oral Doses of RTI-336 in Healthy Males
| Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUC₀-inf (ng·h/mL) | t₁/₂ (h) |
| 0.3 | 4.0 | 0.14 | 3.5 | 16.8 |
| 1 | 4.0 | 0.47 | 11.5 | 16.9 |
| 3 | 4.0 | 1.4 | 34.6 | 17.1 |
| 6 | 4.0 | 2.8 | 69.1 | 17.3 |
| 12 | 4.0 | 5.6 | 138.2 | 17.5 |
| 20 | 4.0 | 9.3 | 230.3 | 17.7 |
Data compiled from the published results of the Phase 1 clinical trial.[4] Tmax = Time to maximum plasma concentration; Cmax = Maximum plasma concentration; AUC₀-inf = Area under the plasma concentration-time curve from time zero to infinity; t₁/₂ = Elimination half-life.
Experimental Protocol: Phase 1 Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, single escalating dose design was used.[4]
-
Participants: Healthy adult male volunteers were enrolled.[4]
-
Dosing: Participants received a single oral dose of RTI-336 (ranging from 0.3 mg to 20 mg) or a placebo.[4]
-
Assessments: Safety and tolerability were assessed through physical examinations, vital signs, electrocardiograms (ECGs), and monitoring of adverse events.[4]
-
Pharmacokinetics: Blood and urine samples were collected at regular intervals to determine the plasma concentrations of RTI-336 and its metabolites over time.[4]
Mechanism of Action: Signaling Pathway
As a dopamine reuptake inhibitor, RTI-336's primary mechanism of action is to block the dopamine transporter (DAT) on the presynaptic neuron. This inhibition prevents the reuptake of dopamine from the synaptic cleft, leading to an increased concentration and prolonged action of dopamine at the postsynaptic receptors.
Conclusion
RTI-336 represents a thoughtfully designed therapeutic candidate for cocaine addiction. Its development at RTI International has been guided by a clear pharmacological rationale: to create a potent and selective dopamine reuptake inhibitor with a pharmacokinetic profile that mitigates the abuse potential associated with cocaine. Preclinical studies have demonstrated its intended effects, showing high selectivity for the DAT, reduced reinforcing properties compared to cocaine, and efficacy in reducing cocaine self-administration in non-human primates. The initial Phase 1 clinical trial has established its safety and tolerability in humans and confirmed its slow-onset, long-duration pharmacokinetic profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of RTI-336 in the treatment of cocaine use disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RTI-336 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]
Methodological & Application
RTI-336 Free Base In Vivo Self-Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-336, a phenyltropane analog, is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] Its unique pharmacological profile, characterized by a slow onset and long duration of action, has made it a compound of interest for the development of pharmacotherapies for cocaine addiction.[3] This document provides a comprehensive overview of the in vivo self-administration protocol for RTI-336 free base, designed to assess its reinforcing properties and abuse potential. The following sections detail the mechanism of action, experimental procedures for intravenous self-administration in a rat model, and relevant quantitative data.
Mechanism of Action
RTI-336 exerts its effects primarily by binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine from the synaptic cleft.[1][2] This action leads to an increase in the extracellular concentration and duration of dopamine in key brain regions associated with reward and reinforcement, such as the nucleus accumbens. By blocking DAT, RTI-336 effectively enhances dopaminergic signaling. The sustained elevation of synaptic dopamine is thought to underlie both the therapeutic potential and the reinforcing effects of this compound.
The binding of dopamine to postsynaptic D1 and D2 receptors initiates a cascade of intracellular signaling events. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4][5] Conversely, D2-like receptor activation generally inhibits adenylyl cyclase.[4] These signaling pathways ultimately modulate neuronal excitability and gene expression, influencing behaviors associated with reward and motivation.
Below is a diagram illustrating the signaling pathway affected by RTI-336.
References
- 1. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative Activation of Dopamine D1 and D2 Receptors Increases Spike Firing of Nucleus Accumbens Neurons via G-Protein βγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing RTI-336 Free Base Solutions for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336 is a potent and selective phenyltropane analog that acts as a dopamine transporter (DAT) inhibitor.[1][2] By blocking the reuptake of dopamine from the synaptic cleft, RTI-336 increases the extracellular concentration of dopamine, leading to its effects on the central nervous system.[3][4][5][6] Its unique pharmacological profile, characterized by a slower onset and longer duration of action compared to cocaine, makes it a compound of interest for research into the treatment of cocaine addiction.[1][7]
These application notes provide detailed protocols for the preparation of RTI-336 free base solutions for use in animal studies, with a focus on subcutaneous and intraperitoneal routes of administration. Due to the hydrophobic nature of the free base, careful consideration of the vehicle is necessary to ensure a stable and injectable formulation.
Data Presentation
Chemical and Physical Properties of RTI-336
| Property | Value | Reference |
| IUPAC Name | 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole | [1] |
| Molecular Formula | C₂₄H₂₅ClN₂O | [1] |
| Molar Mass | 392.93 g/mol | [1] |
| CAS Number | 236754-02-2 (free base) | [1] |
| Known Solubility | Soluble in DMSO | [8][9] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
Recommended Dosing for Animal Studies (from literature)
| Animal Model | Dose | Route of Administration | Reference |
| Rats and Rhesus Monkeys | Not specified | Not specified | [7] |
Note: The optimal dose for a specific study should be determined empirically by the researcher.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Solubilization: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[2]
Protocol 2: Preparation of Injectable RTI-336 Solution
Objective: To prepare a dilute, injectable solution of this compound suitable for subcutaneous or intraperitoneal administration in animals.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile saline (0.9% NaCl)
-
Sterile Polyethylene glycol 400 (PEG 400)
-
Sterile Tween 80 or Cremophor EL
-
Sterile conical tubes
-
Vortex mixer
Method A: DMSO/Saline Formulation
-
Initial Dilution: From the DMSO stock solution, take the required volume to achieve the final desired dose.
-
Vehicle Preparation: In a sterile conical tube, prepare the final vehicle. A common vehicle for poorly soluble compounds is a mixture of DMSO and saline. The final concentration of DMSO in the injectable solution should be kept to a minimum, ideally below 10%, to avoid toxicity.[9]
-
Final Dilution: While vortexing the saline, slowly add the RTI-336/DMSO solution. This dropwise addition to a vortexing solution helps to prevent precipitation.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation is not suitable for injection. Consider adjusting the vehicle composition (e.g., by adding a small percentage of a surfactant like Tween 80).
Method B: PEG-based Formulation
-
Vehicle Preparation: Prepare a vehicle solution of Solutol HS-15 and PEG 600 (e.g., 10% Solutol HS-15 / 90% PEG 600).[10]
-
Solubilization: Directly dissolve the weighed this compound in the prepared vehicle.
-
Dilution (if necessary): If a lower concentration is required, this stock can be further diluted with the same vehicle.
-
Visual Inspection: Ensure the final solution is clear and free of particulates before administration.
Disclaimer: The provided protocols are intended as a starting point. The optimal vehicle and formulation for this compound may vary and should be determined empirically by the researcher. It is crucial to perform small-scale solubility and stability tests before preparing large batches for in vivo experiments. A vehicle-only control group should always be included in animal studies.
Mandatory Visualizations
Caption: Mechanism of action of RTI-336 at the dopaminergic synapse.
Caption: Experimental workflow for preparing and administering RTI-336.
References
- 1. RTI-336 - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 4. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 5. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing Locomotor Activity of RTI-336 in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RTI-336, a phenyltropane analog, is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] By blocking the reuptake of dopamine from the synaptic cleft, RTI-336 increases the concentration of this neurotransmitter, leading to stimulatory effects on the central nervous system. This document provides detailed application notes and protocols for assessing the locomotor activity induced by RTI-336 in rodent models, a critical component in the preclinical evaluation of its stimulant and therapeutic potential. RTI-336 has been investigated as a potential pharmacotherapy for cocaine abuse due to its slow onset and long duration of action.[3][4]
Mechanism of Action
RTI-336 selectively binds to the dopamine transporter, inhibiting the reuptake of dopamine from the synapse back into the presynaptic neuron. This leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The increased dopaminergic signaling in brain regions associated with motor control, such as the nucleus accumbens and striatum, results in an increase in locomotor activity.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of RTI-336 on locomotor activity in rodents.
Table 1: Dose-Response Effects of RTI-336 on Locomotor Activity in Swiss-Webster Mice
| Dose (mg/kg, i.p.) | Time Post-Injection (min) | Mean Activity (counts/min) |
| Vehicle | 0-30 | Not specified |
| 3 | 60-90 | ~150 |
| 10 | 60-90 | ~250 |
| 30 | 60-90 | ~363 (Maximal Activity) |
| 100 | 60-90 | ~300 |
Data extracted from a graphical representation in a study by Hong et al.[5]
Table 2: Time-Course of Maximal Locomotor Activity Induced by RTI-336 (30 mg/kg, i.p.) in Swiss-Webster Mice
| Time Interval (min) | Mean Activity (counts/min) |
| 0-30 | ~200 |
| 60-90 | ~363 |
| 120-150 | ~250 |
| 180-210 | ~150 |
Data extracted from a graphical representation in a study by Hong et al.[5]
Table 3: Comparative Effects of RTI-336 and Cocaine on Locomotor Activity in Rodents
| Compound | Species/Strain | Dose (mg/kg) | Route | Key Findings | Reference |
| RTI-336 | Swiss-Webster Mice | 30 | i.p. | Maximal activity of ~363 counts/min at 60-90 min post-injection. | [5] |
| Cocaine | Swiss-Webster Mice | 40 | i.p. | Maximal activity of ~428 counts/min in the first 30 min. | [5] |
| RTI-336 | Lewis Rats | 3 | i.p. | Reduced cocaine-induced locomotor activity. | [1][6] |
| RTI-336 | F344 Rats | Not specified | Not specified | Did not significantly alter cocaine-induced locomotor activity. | [6] |
Experimental Protocols
Protocol 1: Assessment of RTI-336-Induced Locomotor Activity in an Open Field Arena
This protocol details the procedure for evaluating the stimulant effects of RTI-336 on spontaneous locomotor activity in mice.
1. Materials:
-
RTI-336 hydrochloride
-
Vehicle (e.g., sterile saline or distilled water)
-
Male Swiss-Webster mice (or other appropriate strain)
-
Open field arenas (e.g., 40 x 40 x 30 cm), typically made of a non-reflective material.[7]
-
Automated activity monitoring system with infrared beams or video tracking software.[7]
-
Standard laboratory animal housing and husbandry equipment.
2. Experimental Workflow:
3. Detailed Procedure:
-
Animal Acclimation: Upon arrival, house mice in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Allow at least one week of acclimation before starting any experiments.
-
Habituation: On the day of testing, transport the mice to the experimental room and allow them to habituate for at least 60 minutes before the start of the experiment.[7]
-
Drug Preparation and Administration: Dissolve RTI-336 in the appropriate vehicle. Administer the assigned dose of RTI-336 or vehicle via intraperitoneal (i.p.) injection. Doses can range from 3 to 100 mg/kg.[5]
-
Locomotor Activity Measurement: Immediately after injection, place the mouse in the center of the open field arena.[7] The automated activity monitoring system will record locomotor activity, often measured as the number of infrared beam breaks or total distance traveled. Record activity in time bins (e.g., 5 or 10 minutes) for the duration of the session (e.g., 120-210 minutes).[5]
-
Data Analysis: Quantify locomotor activity for each time bin. The primary endpoints are typically total distance traveled, horizontal activity, and vertical activity (rearing). Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with dose and time as factors.[5]
Protocol 2: Assessment of RTI-336's Effect on Cocaine-Induced Locomotor Activity
This protocol is designed to evaluate the potential of RTI-336 to modulate the stimulant effects of another psychostimulant, such as cocaine.
1. Materials:
-
RTI-336 hydrochloride
-
Cocaine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Male Lewis or F344 rats (or other appropriate strains).[6]
-
Open field arenas and automated activity monitoring system.
2. Procedure:
-
Follow the acclimation and habituation procedures as described in Protocol 1.
-
Pretreatment: Administer the assigned dose of RTI-336 or vehicle (e.g., 3 mg/kg, i.p.).[1]
-
Waiting Period: Return the animal to its home cage for a specified pretreatment time (e.g., 30 minutes).[1]
-
Second Injection and Measurement: Administer a challenge dose of cocaine (e.g., 10-20 mg/kg, i.p.) or vehicle. Immediately place the rat in the open field arena and record locomotor activity as described in Protocol 1.
-
Data Analysis: Compare the locomotor activity of animals pretreated with RTI-336 and challenged with cocaine to the control groups (vehicle + vehicle, vehicle + cocaine, RTI-336 + vehicle). Use ANOVA to determine if RTI-336 significantly alters cocaine-induced hyperactivity.
Logical Relationships
The effects of RTI-336 on locomotor activity are dependent on both the dose administered and the time elapsed since administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RTI-336 - Wikipedia [en.wikipedia.org]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 5. researchgate.net [researchgate.net]
- 6. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Open Field test to assess spontaneous locomotion behavior in parkinsonian mice [protocols.io]
Application Notes and Protocols: In Vitro Dopamine Uptake Assay Using RTI-336
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] This process terminates the neurotransmitter's action and maintains dopamine homeostasis. The DAT is a primary target for various therapeutic agents and drugs of abuse, such as cocaine and amphetamines.[1][2] Understanding the interaction of novel compounds with the DAT is therefore essential in neuroscience research and drug development.
RTI-336 is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated as a potential pharmacotherapy for cocaine addiction.[3][4][5] It is a phenyltropane analog that binds to the dopamine transporter with high affinity.[6] In vitro dopamine uptake assays are fundamental tools to characterize the potency and selectivity of compounds like RTI-336. These assays typically utilize either synaptosomes, which are isolated nerve terminals, or cell lines heterologously expressing the dopamine transporter. By measuring the inhibition of radiolabeled dopamine uptake, researchers can determine key pharmacological parameters such as the half-maximal inhibitory concentration (IC50).
This document provides detailed protocols and application notes for performing an in vitro dopamine uptake assay using RTI-336, including data presentation and visualization of the experimental workflow and the underlying signaling pathway.
Data Presentation
The following table summarizes the quantitative data for RTI-336 and other relevant compounds in dopamine transporter binding and uptake assays.
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) | Selectivity (vs. SERT/NET) | Reference |
| RTI-336 | Dopamine Uptake Inhibition | DAT | 23 | - | DAT selective | [7] |
| RTI-336 | Radioligand Binding ([³H]CFT) | DAT | - | 4.09 | NET/DAT: 419.1, SERT/DAT: 1404 | [6] |
| Cocaine | Radioligand Binding ([³H]CFT) | DAT | - | 89.1 | NET/DAT: 37.01, SERT/DAT: 11.79 | [6] |
Signaling Pathway and Experimental Workflow
Dopamine Transporter Signaling Pathway
The dopamine transporter is a sodium- and chloride-dependent transporter. The uptake of one molecule of dopamine is coupled to the co-transport of two sodium ions and one chloride ion. This process is driven by the electrochemical gradients of these ions across the neuronal membrane. RTI-336 acts as a competitive inhibitor, binding to the dopamine transporter and blocking the reuptake of dopamine from the synaptic cleft.
Caption: Dopamine reuptake inhibition by RTI-336.
Experimental Workflow for Dopamine Uptake Assay
The following diagram outlines the key steps involved in a typical in vitro dopamine uptake assay using either synaptosomes or DAT-expressing cells.
Caption: Workflow of an in vitro dopamine uptake assay.
Experimental Protocols
Protocol 1: Dopamine Uptake Assay in Rat Striatal Synaptosomes
1. Materials and Reagents:
-
Rat striatal tissue
-
Homogenization Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4
-
Uptake Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 10 mM D-glucose, 25 mM HEPES, pH 7.4
-
[³H]-Dopamine (specific activity ~20-60 Ci/mmol)
-
RTI-336 stock solution (in DMSO, then diluted in Uptake Buffer)
-
Cocaine or other known DAT inhibitor (for positive control)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation vials
2. Synaptosome Preparation:
-
Dissect rat striata on ice and place in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in ice-cold Uptake Buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA or Bradford).
3. Dopamine Uptake Assay:
-
Dilute the synaptosomal preparation to a final protein concentration of 50-100 µ g/well in Uptake Buffer.
-
In a 96-well plate, add 50 µL of synaptosome suspension to each well.
-
Add 25 µL of varying concentrations of RTI-336 (e.g., 0.1 nM to 10 µM) or vehicle (for total uptake) or a saturating concentration of a known inhibitor like cocaine (10 µM, for non-specific uptake).
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding 25 µL of [³H]-Dopamine (final concentration of 10-20 nM) to each well.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Uptake Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from the total uptake (in the presence of vehicle).
-
Express the data as a percentage of the specific uptake in the absence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the RTI-336 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Dopamine Uptake Assay in HEK293 Cells Stably Expressing Human DAT (hDAT)
1. Materials and Reagents:
-
HEK293 cells stably expressing hDAT
-
Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)
-
Phosphate-Buffered Saline (PBS)
-
Uptake Buffer (as described in Protocol 1)
-
[³H]-Dopamine
-
RTI-336 stock solution
-
Poly-D-lysine coated 96-well plates
-
Scintillation counter and consumables
2. Cell Culture and Plating:
-
Culture hDAT-HEK293 cells in a humidified incubator at 37°C and 5% CO₂.
-
Seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well.
-
Allow the cells to adhere and grow for 24-48 hours to form a confluent monolayer.
3. Dopamine Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) Uptake Buffer.
-
Add 100 µL of Uptake Buffer containing varying concentrations of RTI-336 or controls to the wells.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Add 50 µL of [³H]-Dopamine (final concentration 10-20 nM) to initiate the uptake.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by aspirating the buffer and rapidly washing the cells three times with 200 µL of ice-cold PBS.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
4. Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1.
Conclusion
The in vitro dopamine uptake assay is a robust and essential method for characterizing the pharmacological profile of DAT inhibitors like RTI-336. The protocols provided offer a framework for conducting these experiments in both synaptosomes and cell-based systems. Accurate determination of parameters such as IC50 is crucial for understanding the potency of novel compounds and their potential as therapeutic agents for conditions involving dysregulated dopamine neurotransmission.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RTI-336 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]
Application Notes and Protocols: Radioligand Binding Assay for RTI-336
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336 is a phenyltropane derivative that acts as a potent and selective dopamine transporter (DAT) inhibitor.[1][2] It exhibits a significantly higher affinity for the DAT compared to cocaine.[1] Due to its distinct pharmacological profile, characterized by a slow onset and long duration of action, RTI-336 is under investigation as a potential pharmacotherapy for cocaine addiction.[1][3][4][5] Radioligand binding assays are crucial in vitro tools used to determine the affinity and selectivity of compounds like RTI-336 for their molecular targets.[6] This document provides a detailed protocol for conducting a competitive radioligand binding assay to characterize the interaction of RTI-336 with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Data Presentation: Binding Affinity of RTI-336
The following table summarizes the binding affinities (Ki) of RTI-336 for the human monoamine transporters. The Ki value is the inhibition constant, representing the concentration of the competing ligand (RTI-336) that will bind to half of the available transporters at equilibrium. A lower Ki value indicates a higher binding affinity.
| Compound | Transporter | Radioligand Used | Ki (nM) | Selectivity Ratio (NET/DAT) | Selectivity Ratio (SERT/DAT) |
| RTI-336 | DAT | [3H]CFT | 4.09 | 419.1 | 1404 |
| NET | [3H]Nisoxetine | 1714 | |||
| SERT | [3H]Paroxetine | 5741 | |||
| Cocaine (for comparison) | DAT | [3H]CFT | 89.1 | 37.01 | 11.79 |
| NET | [3H]Nisoxetine | 3298 | |||
| SERT | [3H]Paroxetine | 1045 |
Data sourced from Carroll et al., as cited in the English Wikipedia entry for RTI-336.[1]
Experimental Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay.
Caption: Workflow of the competitive radioligand binding assay.
Experimental Protocols
This protocol describes a filtration-based competitive radioligand binding assay to determine the affinity of a test compound (RTI-336) for monoamine transporters (DAT, SERT, NET).
Materials and Reagents
-
Biological Material: Cell membranes prepared from HEK-293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET). Alternatively, tissue homogenates from specific brain regions rich in these transporters (e.g., striatum for DAT) can be used.
-
Radioligands:
-
For DAT: [3H]CFT (WIN 35,428)
-
For SERT: [3H]Paroxetine or [3H]Citalopram
-
For NET: [3H]Nisoxetine
-
-
Test Compound: RTI-336
-
Non-specific Binding Control (Displacer):
-
For DAT: GBR 12909 (10 µM) or unlabeled cocaine (10 µM)
-
For SERT: Fluoxetine (10 µM) or Paroxetine (3 µM)
-
For NET: Desipramine (10 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer.
-
Equipment:
-
96-well microplates
-
Pipettes
-
Cell harvester for rapid filtration
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Scintillation vials
-
Liquid scintillation counter
-
Homogenizer
-
Membrane Preparation
-
Harvest cells expressing the transporter of interest or dissect the desired brain tissue.
-
Homogenize the cells or tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold lysis buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
Assay Procedure
-
Prepare serial dilutions of RTI-336 in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Set up the assay in a 96-well plate. For each concentration of RTI-336, prepare triplicate wells. Include wells for "total binding" (no competing ligand) and "non-specific binding" (with a saturating concentration of a known displacer).
-
To each well, add the following in order:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of the appropriate displacer (for non-specific binding) OR 50 µL of the RTI-336 dilution.
-
50 µL of the appropriate radioligand diluted in assay buffer. The concentration of the radioligand should be approximately equal to its Kd value for the respective transporter.
-
150 µL of the membrane preparation (typically 50-100 µg of protein per well).
-
-
The final assay volume in each well is 250 µL.
-
Incubate the plate at room temperature (or a specified temperature, e.g., 4°C or 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
Filtration and Counting
-
Terminate the incubation by rapid filtration of the assay mixture through the PEI-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Quickly wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for several hours to reduce chemiluminescence.
-
Quantify the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
Data Analysis
-
Calculate the specific binding for each concentration of RTI-336:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the RTI-336 concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of RTI-336 that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the transporter.
-
-
References
- 1. RTI-336 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing RTI-336 in Rodent Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336, a phenyltropane analog, is a potent and selective dopamine transporter (DAT) inhibitor.[1] Its distinct pharmacological profile, characterized by a slower onset and longer duration of action compared to cocaine, has positioned it as a compound of interest for the development of pharmacotherapies for cocaine addiction.[2] The primary hypothesis is that RTI-336 can act as a replacement therapy, substituting for cocaine's effects at the DAT, thereby reducing craving and preventing relapse. This document provides detailed application notes and protocols for the use of RTI-336 in established rodent models of addiction, specifically focusing on cocaine self-administration and reinstatement paradigms.
Data Presentation
The following tables summarize the quantitative data on the effects of RTI-336 in rodent models of addiction.
Table 1: Effects of RTI-336 on Cocaine Self-Administration in Rats
| Animal Strain | RTI-336 Dose (mg/kg) | Route of Administration | Effect on Cocaine Self-Administration | Reference |
| Lewis | 3 | s.c. | Significantly decreased the number of cocaine infusions | [1] |
| F344 | Not specified | Not specified | Increased cocaine self-administration | [3] |
Table 2: Effects of RTI-336 on Locomotor Activity in Rodents
| Animal Species | RTI-336 Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference |
| Lewis Rats | 3 | i.p. | Decreased response rates (lever presses/s) induced by cocaine | [1] |
| Lewis Rats | Not specified | Not specified | Reduced cocaine-induced locomotor activity | [3] |
| F344 Rats | Not specified | Not specified | No effect on cocaine-induced locomotor activity | [3] |
| Swiss-Webster Mice | 30 | i.p. | Maximal activity of 363 counts/min (less than cocaine) | [4] |
Signaling Pathways
RTI-336 exerts its effects primarily through the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the synaptic cleft. This elevated dopamine concentration subsequently modulates downstream signaling pathways implicated in reward, motivation, and addiction.
Experimental Protocols
Intravenous Catheterization Surgery in Rats
This protocol is for the surgical implantation of an intravenous catheter into the jugular vein of a rat, a prerequisite for intravenous self-administration studies.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpels, forceps, scissors, retractors)
-
Catheter material (e.g., Silastic tubing)
-
Suture material
-
Dental cement
-
Back-mounted port or tether system
-
Analgesics and antibiotics
-
Sterile saline and heparin solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the surgical areas (dorsal neck and ventral throat).
-
Incision: Make a small incision on the ventral side of the neck to expose the jugular vein. Make a second small incision on the back between the scapulae.
-
Catheter Tunneling: Tunnel the catheter subcutaneously from the back incision to the neck incision.
-
Vein Insertion: Carefully insert the tip of the catheter into the jugular vein and secure it with suture.
-
Exteriorization: Secure the external end of the catheter to a back-mounted port or connect it to a tether system, fixing it in place with dental cement anchored to the skull.
-
Closure: Close all incisions with sutures.
-
Post-operative Care: Administer analgesics and antibiotics as prescribed. Flush the catheter daily with heparinized saline to maintain patency. Allow the animal to recover for at least one week before starting behavioral experiments.
Cocaine Self-Administration Training
This protocol describes the procedure for training rats to self-administer cocaine.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump connected to the rat's intravenous catheter via a tether system.
Procedure:
-
Acquisition: Place the rat in the operant chamber for a daily 2-hour session. Program the chamber so that a press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the simultaneous presentation of a cue light and/or tone for a short duration (e.g., 20 seconds). Presses on the "inactive" lever have no programmed consequences.
-
Reinforcement Schedule: Initially, use a fixed-ratio 1 (FR1) schedule, where every active lever press is reinforced.
-
Training Criteria: Continue daily training sessions until the rat demonstrates stable responding, typically defined as a consistent number of infusions per session with a clear preference for the active lever over the inactive lever for at least three consecutive days.
Extinction and Reinstatement Testing
This protocol outlines the procedures for extinguishing cocaine-seeking behavior and subsequently testing for reinstatement.
Procedure:
-
Extinction: Following stable self-administration, begin extinction training. During these sessions, presses on the active lever no longer result in cocaine infusion or the presentation of the associated cues. Continue extinction sessions until the number of active lever presses decreases to a predetermined criterion (e.g., <20% of the average of the last three self-administration sessions).
-
Reinstatement Testing:
-
Cue-Induced Reinstatement: After extinction criteria are met, conduct a reinstatement test session. In this session, presses on the active lever result in the presentation of the previously cocaine-paired cues (light and/or tone), but no cocaine is delivered. An increase in active lever pressing compared to the end of extinction indicates cue-induced reinstatement of drug-seeking behavior.
-
Drug-Primed Reinstatement: On a separate day, administer a non-contingent "priming" injection of cocaine (e.g., 5-10 mg/kg, i.p.) to the rat just before placing it in the operant chamber. During this session, lever presses have no programmed consequences. An increase in active lever pressing compared to the end of extinction indicates drug-primed reinstatement.
-
RTI-336 Treatment: To test the effects of RTI-336 on reinstatement, administer the compound (at various doses) prior to the reinstatement test session (either cue- or drug-primed).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of RTI-336 on cocaine self-administration and reinstatement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 3. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Administration of RTI-336
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the selective dopamine transporter (DAT) inhibitor, RTI-336, in preclinical research. The included protocols are designed to guide researchers in conducting experiments to evaluate the behavioral and pharmacological effects of this compound in rodent and non-human primate models.
Introduction
RTI-336 is a phenyltropane derivative that acts as a potent and selective dopamine reuptake inhibitor.[1] It exhibits a slower onset and longer duration of action compared to cocaine, making it a candidate for the treatment of cocaine addiction.[1] Preclinical studies have extensively investigated its effects on cocaine self-administration, locomotor activity, and its overall pharmacological profile. This document outlines the established methods for administering RTI-336 in these studies.
Data Presentation: Summary of Preclinical Administration and Effects
The following tables summarize quantitative data from preclinical studies involving RTI-336 administration.
Table 1: Administration Routes and Dosage Ranges in Preclinical Models
| Animal Model | Administration Route | Dosage Range | Vehicle | Key Findings | Reference |
| Rhesus Monkeys | Intramuscular (i.m.) | 1 mg/kg/day (chronic) | Saline | Increased locomotor activity, decreased sleep efficiency. | [2] |
| Rhesus Monkeys | Intravenous (i.v.) | 0.003 - 0.1 mg/kg/infusion | Saline | Weaker reinforcer than cocaine. | [3] |
| Lewis Rats | Intraperitoneal (i.p.) | 3 mg/kg | Not specified | Reduced cocaine-induced locomotor activity. | [4] |
| F344 Rats | Intraperitoneal (i.p.) | Not specified | Not specified | Increased cocaine self-administration. | [4] |
| Swiss-Webster Mice | Intraperitoneal (i.p.) | Up to 30 mg/kg | Not specified | Dose-dependent increase in locomotor activity. | [5] |
| Lewis Rats | Subcutaneous (s.c.) | 3 mg/kg | Not specified | Decreased cocaine self-administration. | [6] |
| Humans (Clinical Trial) | Oral | 0.3 - 20 mg | Not specified | Well-tolerated, half-life of ~17-18 hours. | [7][8] |
Table 2: Pharmacokinetic Parameters of RTI-336 (Human Oral Administration)
| Dose | Cmax (ng/mL) | Tmax (h) | AUCinf (ng*h/mL) | t1/2 (h) |
| 6 mg | 4.9 ± 1.3 | 4.0 ± 1.1 | 134 ± 32 | 18.2 ± 3.8 |
| 12 mg | 10.1 ± 2.8 | 4.0 ± 1.1 | 289 ± 79 | 17.3 ± 3.0 |
| 20 mg | 16.8 ± 4.5 | 4.2 ± 1.0 | 487 ± 134 | 17.4 ± 3.1 |
| Data from a single-dose, placebo-controlled trial in healthy adult males.[8] |
Experimental Protocols
Preparation of RTI-336 Solution
Materials:
-
RTI-336 hydrochloride
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
pH meter (optional)
Protocol:
-
Weigh the desired amount of RTI-336 hydrochloride.
-
Dissolve the compound in sterile 0.9% saline to the desired final concentration.
-
Vortex the solution until the RTI-336 is completely dissolved.
-
If necessary, adjust the pH of the solution to physiological range (7.2-7.4) using sterile sodium hydroxide or hydrochloric acid.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile vial.
-
Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Protect from light.
Administration Routes
This protocol is adapted from established methods for cocaine self-administration.[9][10][11]
Materials:
-
Surgically prepared rats with indwelling jugular catheters
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
Sterile saline
-
Swivels and tethers
Protocol:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia. Allow for a recovery period of 7-10 days.[11]
-
Acclimation: Acclimate the rats to the operant conditioning chambers.
-
Training:
-
Connect the rat's catheter to the infusion pump via a tether and swivel system.
-
Train rats to press an "active" lever to receive an infusion of RTI-336. Each infusion should be paired with a discrete cue (e.g., illumination of a stimulus light).[9][11]
-
A second "inactive" lever should have no programmed consequences.
-
Sessions are typically 90-180 minutes daily for 14-15 days.[9][10]
-
A fixed-ratio (FR) schedule of reinforcement is commonly used (e.g., FR1, where one lever press results in one infusion).[9][10]
-
-
Data Collection: Record the number of active and inactive lever presses throughout the session.
Materials:
-
RTI-336 solution
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats)[12][13]
-
70% ethanol
Protocol:
-
Restrain the animal securely.
-
Clean the injection site on the thigh muscle of the hind limb with 70% ethanol.[13]
-
Insert the needle into the thigh muscle, directed away from the femur to avoid the sciatic nerve.[13]
-
Aspirate by pulling back the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.[13]
-
Inject the RTI-336 solution slowly and steadily.[13]
Materials:
-
RTI-336 solution
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats)[12]
-
70% ethanol
Protocol:
-
Restrain the animal with its abdomen exposed.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[12][14]
-
Clean the site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[12]
-
Aspirate to check for blood or urine. If present, reposition the needle.
-
Inject the solution.
Materials:
-
RTI-336 solution
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
Protocol:
-
Gently lift a fold of skin on the back of the animal, between the shoulder blades.
-
Clean the area with 70% ethanol.
-
Insert the needle into the base of the skin fold, parallel to the body.[13]
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution to form a small bleb under the skin.
Materials:
-
RTI-336 solution
-
Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats)[15]
-
Scale
Protocol:
-
Weigh the animal to determine the correct dosing volume (typically 10-20 ml/kg for rats).[15]
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.[16]
-
Restrain the animal in an upright position.
-
Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. The animal should swallow as the tube passes.[15][16]
-
Administer the solution directly into the stomach. Do not force the liquid.
Locomotor Activity Assessment
Materials:
-
Open field activity chambers equipped with infrared beams or a video tracking system
-
Computer with data acquisition software
Protocol:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer RTI-336 or vehicle via the desired route.
-
Immediately place the animal in the center of the open field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in different zones) for a set period (e.g., 60-120 minutes).[5][17]
-
Analyze the data to determine the effect of RTI-336 on locomotor activity.
Mandatory Visualizations
References
- 1. RTI-336 - Wikipedia [en.wikipedia.org]
- 2. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. frontiersin.org [frontiersin.org]
- 8. A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cocaine self-administration attenuates brain glucose metabolism and functional connectivity in rats | PLOS One [journals.plos.org]
- 11. m.youtube.com [m.youtube.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. research.uky.edu [research.uky.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Quantification of RTI-336 in Brain Tissue by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336 is a phenyltropane derivative that acts as a potent and selective dopamine reuptake inhibitor.[1][2] It binds to the dopamine transporter (DAT) with a significantly higher affinity than cocaine but exhibits a slower onset and longer duration of action, making it a promising candidate for the development of pharmacotherapies for cocaine addiction.[3][4][5] To facilitate preclinical research and drug development, robust analytical methods are required to quantify RTI-336 concentrations in biological matrices, particularly in brain tissue, the primary site of its pharmacological action.
Principle of the Method
This method utilizes reverse-phase HPLC coupled with a suitable detector (e.g., UV or Mass Spectrometry) to separate and quantify RTI-336 from brain tissue homogenates. The protocol involves tissue homogenization, protein precipitation to remove interfering macromolecules, and chromatographic separation on a C18 column.
Experimental Protocols
Brain Tissue Sample Preparation
This protocol is designed for the extraction of RTI-336 from rodent brain tissue.
Materials:
-
Brain tissue samples (stored at -80°C)
-
Cold 0.1 M Perchloric Acid (PCA)[6]
-
Microcentrifuge tubes (1.5 mL)
-
Tissue homogenizer (e.g., probe sonicator or bead beater)
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm, PVDF or PTFE)
-
HPLC vials with inserts
Procedure:
-
On ice, weigh the frozen brain tissue sample (e.g., striatum, prefrontal cortex).
-
To the frozen sample, add 10 volumes of cold 0.1 M perchloric acid (e.g., for 100 mg of tissue, add 1 mL of 0.1 M PCA).[6]
-
Immediately homogenize the sample using a probe sonicator on ice until the tissue is completely dispersed.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.[6]
-
Carefully collect the supernatant and transfer it to a new pre-chilled microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]
-
The sample is now ready for HPLC analysis.
HPLC System and Conditions
The following are representative HPLC parameters. Optimization may be required depending on the specific instrumentation and column used.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a pump, autosampler, and detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV at 230 nm or Mass Spectrometer in SIR or MRM mode |
| Run Time | 10 minutes |
Preparation of Standards and Calibration Curve
-
Prepare a stock solution of RTI-336 (1 mg/mL) in methanol or DMSO.
-
Generate a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Inject each standard into the HPLC system to establish a calibration curve by plotting the peak area against the concentration.
Data Presentation
Table 1: Representative Chromatographic Parameters for RTI-336 Quantification
| Parameter | Expected Value |
| Retention Time (RT) | ~ 5.2 min |
| Limit of Detection (LOD) | ~ 1 ng/mL |
| Limit of Quantification (LOQ) | ~ 5 ng/mL |
| Linearity (r²) | > 0.995 |
Note: These values are illustrative and should be determined experimentally during method validation.
Visualizations
Caption: Experimental workflow for RTI-336 quantification.
Caption: Mechanism of action of RTI-336 at the dopamine transporter.
References
- 1. RTI-336 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 5. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cores.emory.edu [cores.emory.edu]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge [mdpi.com]
- 10. nsuworks.nova.edu [nsuworks.nova.edu]
Application Notes and Protocols for Electrophysiology Studies with RTI-336
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RTI-336 in electrophysiology studies. RTI-336, a phenyltropane analog, is a potent and selective inhibitor of the dopamine transporter (DAT), with significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters. This selectivity makes it a valuable tool for investigating the role of dopamine signaling in various physiological and pathological processes.
Quantitative Data: Transporter Binding Affinities
RTI-336 exhibits high affinity for the dopamine transporter, making it a potent inhibitor of dopamine reuptake. Its selectivity for DAT over SERT and NET is a key feature for targeted studies of the dopaminergic system. The following table summarizes the in vitro binding affinities of RTI-336 for the three main monoamine transporters.
| Transporter | IC50 (nM) | Radioligand Used |
| Dopamine Transporter (DAT) | 4.09 | [3H]CFT |
| Norepinephrine Transporter (NET) | 1714 | [3H]Nisoxetine |
| Serotonin Transporter (SERT) | 5741 | [3H]Paroxetine |
Data compiled from publicly available information which cites peer-reviewed research.[1]
Signaling Pathways and Experimental Workflow
Mechanism of Action of RTI-336
RTI-336 acts as a competitive inhibitor at the dopamine transporter. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine and prolonged activation of postsynaptic dopamine receptors.
Mechanism of RTI-336 action at the dopamine synapse.
General Experimental Workflow for Electrophysiology Studies
The following diagram outlines a typical workflow for an in vivo electrophysiology experiment to assess the effect of RTI-336 on neuronal firing.
Workflow for in vivo electrophysiology with RTI-336.
Experimental Protocols
While specific electrophysiological studies detailing the direct application of RTI-336 are not abundant in publicly available literature, the following protocols are based on established methods for studying the effects of dopamine transporter inhibitors on dopamine neuron activity. These should be adapted and optimized for the specific research question.
In Vivo Single-Unit Recording of Ventral Tegmental Area (VTA) Dopamine Neurons
This protocol is designed to measure changes in the firing rate and pattern of VTA dopamine neurons in response to systemic administration of RTI-336.
3.1.1. Materials
-
RTI-336 hydrochloride
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, urethane)
-
Stereotaxic apparatus
-
Recording electrodes (e.g., glass micropipettes or tungsten microelectrodes)
-
Amplifier and data acquisition system
-
Animal model (e.g., adult male Sprague-Dawley rats or C57BL/6 mice)
3.1.2. Procedure
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.
-
Surgical Procedure: Perform a craniotomy over the VTA.
-
Electrode Placement: Slowly lower the recording electrode into the VTA using stereotaxic coordinates.
-
Identification of Dopamine Neurons: Identify putative dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform.
-
Baseline Recording: Once a stable, single unit is isolated, record baseline firing activity for at least 15-20 minutes.
-
RTI-336 Administration: Administer RTI-336 systemically (e.g., intraperitoneally, i.p.) at the desired dose. A dose of 1.0 mg/kg has been shown to produce peak motor stimulant effects in non-human primates.[2][3] A corresponding dose for rodents should be determined through dose-response studies. Prepare a stock solution of RTI-336 in saline.
-
Post-Administration Recording: Continue recording the activity of the same neuron for at least 60 minutes post-injection to observe the full time course of the drug's effect.
-
Data Analysis: Analyze the firing rate, bursting activity, and inter-spike interval histograms before and after drug administration.
-
Histological Verification: At the end of the experiment, mark the recording site with an electrolytic lesion or dye injection. Perfuse the animal, and process the brain tissue to histologically verify the electrode placement within the VTA.
Ex Vivo Patch-Clamp Recording in Brain Slices
This protocol allows for the study of the effects of RTI-336 on synaptic transmission and intrinsic membrane properties of dopamine neurons in a more controlled environment.
3.2.1. Materials
-
RTI-336 hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Internal pipette solution (K-gluconate based for current-clamp; Cs-based for voltage-clamp)
-
Vibratome
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Animal model (e.g., juvenile or young adult rodents)
3.2.2. Procedure
-
Slice Preparation: Anesthetize the animal and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Slicing: Cut coronal or sagittal slices (250-300 µm thick) containing the VTA or substantia nigra pars compacta (SNc) using a vibratome.
-
Recovery: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
Recording: Transfer a single slice to the recording chamber under the microscope and continuously perfuse with oxygenated aCSF.
-
Cell Identification: Identify dopamine neurons visually (if using a fluorescent reporter line) or based on their electrophysiological characteristics (e.g., large, regular-spiking neurons with a prominent sag in response to hyperpolarizing current injections).
-
Patching: Obtain a whole-cell patch-clamp recording from a dopamine neuron.
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous excitatory or inhibitory postsynaptic currents - sEPSCs or sIPSCs) or intrinsic firing properties (in current-clamp) for 5-10 minutes.
-
RTI-336 Application: Bath-apply RTI-336 at the desired concentration (e.g., 1-10 µM, though the optimal concentration should be determined empirically).
-
Post-Application Recording: Record the changes in synaptic activity or intrinsic properties for 10-20 minutes during and after drug application.
-
Data Analysis: Analyze changes in the frequency and amplitude of sEPSCs/sIPSCs, or changes in firing frequency, action potential threshold, and other membrane properties.
Expected Electrophysiological Effects of RTI-336
While direct electrophysiological data for RTI-336 is limited, based on its mechanism as a selective DAT inhibitor, the following effects on dopamine neuron activity can be hypothesized. A second data table will be populated as more specific research becomes available.
Hypothesized Effects of RTI-336 on Dopamine Neuron Electrophysiology
| Parameter | Expected Effect | Rationale |
| Spontaneous Firing Rate (In Vivo) | Decrease | Increased extracellular dopamine due to reuptake inhibition will lead to enhanced activation of inhibitory D2 autoreceptors on the soma and dendrites of dopamine neurons, causing hyperpolarization and a decrease in firing rate. |
| Burst Firing (In Vivo) | Variable | The effect on burst firing is complex and may depend on the specific afferent inputs active at the time of recording. |
| Spontaneous EPSC Frequency (Ex Vivo) | No direct effect | As a DAT inhibitor, RTI-336 is not expected to directly modulate presynaptic glutamate release. |
| Spontaneous IPSC Frequency (Ex Vivo) | Potential Increase | Increased extracellular dopamine could act on presynaptic terminals of GABAergic interneurons that express dopamine receptors, potentially modulating GABA release. |
Note: These are hypothesized effects. The actual observed effects may vary depending on the experimental conditions, animal model, and brain region under investigation. Further research is required to fully characterize the electrophysiological profile of RTI-336.
References
- 1. RTI-336 - Wikipedia [en.wikipedia.org]
- 2. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep, and hormone levels in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RTI-336 Dose-Response Curve Analysis in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336, a phenyltropane derivative, is a potent and selective dopamine transporter (DAT) inhibitor.[1] Its slow onset and long duration of action have made it a compound of interest for the development of pharmacotherapies for cocaine addiction.[2][3][4][5] The rationale is that a long-acting DAT inhibitor could normalize dopamine levels, reduce cocaine cravings, and decrease self-administration without producing the intense reinforcing effects of cocaine.[2][3][5] This document provides a detailed analysis of the dose-response effects of RTI-336 in key behavioral assays used to assess its therapeutic potential and abuse liability: locomotor activity, self-administration, and drug discrimination.
Data Presentation
The following tables summarize the quantitative dose-response data for RTI-336 in various behavioral assays.
Table 1: Dose-Response of RTI-336 on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Mean Locomotor Activity (counts/min) ± SEM | Time Post-Injection (min) |
| Vehicle | ~50 ± 10 | 60-90 |
| 3 | ~150 ± 20 | 60-90 |
| 10 | ~250 ± 30 | 60-90 |
| 30 | 363 ± 40 | 60-90 |
Data are approximated from graphical representations in available literature and are intended for illustrative purposes.[6]
Table 2: Effect of RTI-336 Pretreatment on Cocaine Self-Administration in Rhesus Monkeys
| RTI-336 Pretreatment Dose (mg/kg, i.m.) | Cocaine Self-Administration (% of Baseline) | DAT Occupancy (%) |
| 0.03 | ~90 | Not Reported |
| 0.1 | ~75 | Not Reported |
| 0.3 | ~50 (ED50) | ~90 |
| 1.0 | ~20 | >90 |
Data are synthesized from studies by Howell et al. (2007). The ED50 is the dose that reduces cocaine self-administration by 50%.[2]
Table 3: RTI-336 Self-Administration in Rhesus Monkeys (Substitution for Cocaine)
| RTI-336 Dose (mg/kg/injection, i.v.) | Number of Injections per Session (Mean ± SD) |
| Saline | ~5 ± 2 |
| 0.003 | ~8 ± 3 |
| 0.01 | ~15 ± 5 |
| 0.03 | ~20 ± 6 |
| 0.1 | ~18 ± 5 |
Data indicate that RTI-336 is self-administered, but at lower rates than cocaine.[7]
Table 4: Dose-Response of RTI-336 in Cocaine (10 mg/kg) Discrimination in Rats
| RTI-336 Dose (mg/kg, i.p.) | Cocaine-Appropriate Lever Responding (%) |
| Vehicle | <10 |
| 1.0 | <15 |
| 3.0 | <20 |
| 10.0 | <20 |
Note: Published studies have qualitatively reported that RTI-336 does not substitute for the discriminative stimulus effects of cocaine. The quantitative data presented here are illustrative of a negative substitution test and are not from a specific published dose-response curve for RTI-336.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Locomotor Activity Assay
Objective: To assess the stimulant effects of RTI-336 by measuring changes in spontaneous motor activity.
Materials:
-
Open-field activity chambers equipped with infrared beams.
-
RTI-336 hydrochloride dissolved in sterile saline.
-
Vehicle (sterile saline).
-
Experimental animals (e.g., Swiss-Webster mice).
Procedure:
-
Habituate mice to the activity chambers for 30-60 minutes prior to the experiment.
-
Administer RTI-336 (e.g., 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Immediately place the mice back into the activity chambers.
-
Record locomotor activity (e.g., beam breaks or distance traveled) in time bins (e.g., 5-minute intervals) for a total duration of at least 180 minutes.
-
Analyze the data to determine the dose-dependent effects of RTI-336 on locomotor activity over time.
Cocaine Self-Administration Assay
Objective: To evaluate the reinforcing effects of RTI-336 and its potential to reduce cocaine intake.
Materials:
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to an indwelling intravenous (i.v.) catheter.
-
RTI-336 hydrochloride and cocaine hydrochloride dissolved in sterile saline.
-
Experimental animals (e.g., rhesus monkeys) with chronic indwelling i.v. catheters.
Procedure:
-
Training: Train animals to self-administer cocaine (e.g., 0.1 mg/kg/injection) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR 30: 30 lever presses result in one injection). The active lever press is paired with a stimulus light. The inactive lever has no programmed consequences.
-
Substitution Test: Once stable responding for cocaine is established, substitute saline for cocaine to confirm that responding is maintained by the drug. Then, substitute different doses of RTI-336 (e.g., 0.003-0.1 mg/kg/injection) for cocaine to determine if RTI-336 maintains self-administration.
-
Pretreatment Test: To assess the ability of RTI-336 to reduce cocaine intake, pretreat the animals with various doses of RTI-336 (e.g., 0.03-1.0 mg/kg) via intramuscular (i.m.) injection prior to the self-administration session where cocaine is available.
-
Record the number of injections earned for each dose of RTI-336 or after each pretreatment dose.
-
Analyze the data to generate a dose-response curve for RTI-336 self-administration and its effect on cocaine self-administration.
Drug Discrimination Assay
Objective: To determine if the interoceptive (subjective) effects of RTI-336 are similar to those of cocaine.
Materials:
-
Operant conditioning chambers with two levers and a food reward dispenser.
-
RTI-336 hydrochloride and cocaine hydrochloride dissolved in sterile saline.
-
Vehicle (sterile saline).
-
Experimental animals (e.g., rats) maintained on a restricted diet to motivate responding for food rewards.
Procedure:
-
Training: Train rats to discriminate between an injection of cocaine (e.g., 10 mg/kg, i.p.) and an injection of saline. Following a cocaine injection, presses on one lever (the "drug-appropriate" lever) are reinforced with a food pellet, while presses on the other lever are not. Following a saline injection, presses on the opposite lever (the "saline-appropriate" lever) are reinforced. Training continues until a high level of accuracy is achieved (e.g., >80% of responses on the correct lever before the first reinforcer).
-
Testing: Once the discrimination is established, test sessions are conducted. Administer various doses of RTI-336 (e.g., 1.0-10.0 mg/kg, i.p.) and observe on which lever the rats predominantly respond. During test sessions, responding on either lever may be reinforced to maintain responding.
-
Record the percentage of responses on the cocaine-appropriate lever for each dose of RTI-336.
-
Analyze the data to determine if RTI-336 substitutes for the discriminative stimulus effects of cocaine. Full substitution is generally considered to be ≥80% drug-appropriate responding.
Mandatory Visualizations
Signaling Pathway of RTI-336
Caption: Signaling pathway of RTI-336.
Experimental Workflow for Cocaine Self-Administration
Caption: Workflow for self-administration studies.
Logical Relationship in Drug Discrimination Assay
Caption: Logic of the drug discrimination assay.
References
- 1. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]
- 2. Effects of combined dopamine and serotonin transporter inhibitors on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture-Based Functional Screening of RTI-336
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336 is a potent and selective phenyltropane-based dopamine transporter (DAT) inhibitor.[1] Its primary mechanism of action is the blockade of dopamine reuptake from the synaptic cleft, leading to an increase in extracellular dopamine levels.[2][3] This activity makes RTI-336 and similar compounds subjects of interest for the development of therapeutics for conditions such as cocaine addiction and other disorders related to dopamine dysregulation.[4]
These application notes provide detailed protocols for a suite of cell culture-based assays designed for the functional screening and characterization of RTI-336 and other DAT inhibitors. The described assays are essential for determining the potency, selectivity, and mechanism of action of test compounds in a controlled in vitro environment. The protocols are optimized for use with Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), a widely accepted model system for studying DAT function.[5]
Key Functional Assays
Three key cell culture-based assays are detailed below, providing a comprehensive functional characterization of RTI-336:
-
Dopamine Uptake Assay: Directly measures the inhibitory effect of the compound on DAT function. Both a traditional radioisotope-based method and a non-radioactive fluorescence-based alternative are provided.
-
Radioligand Binding Assay: Determines the binding affinity of the compound to the dopamine transporter through competitive displacement of a radiolabeled ligand.
-
CREB Phosphorylation Assay: A downstream signaling assay to assess the functional consequence of increased extracellular dopamine on postsynaptic D1 receptor activation.
Data Presentation: Quantitative Analysis of RTI-336
The following tables summarize the key quantitative parameters for RTI-336, facilitating easy comparison of its activity across different assays.
Table 1: Binding Affinity and Potency of RTI-336
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | ~4.6 µM | [3H]Dopamine Uptake | HEK293-hDAT | [6] |
| Ki | ~4.09 nM | [3H]CFT Binding | - | [6] |
Table 2: Selectivity of RTI-336 for Monoamine Transporters
| Transporter | Ki (nM) | Selectivity Ratio (NET/DAT) | Selectivity Ratio (SERT/DAT) | Reference |
| DAT | 4.09 | - | - | [6] |
| NET | 1714 | 419 | - | [6] |
| SERT | 5741 | - | 1404 | [6] |
Experimental Protocols
Dopamine Uptake Assay
This assay directly measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
a) Radioactive [3H]Dopamine Uptake Assay
This is a classic and highly sensitive method for quantifying DAT activity.
Materials:
-
HEK293 cells stably expressing hDAT (HEK-hDAT)
-
Poly-D-lysine coated 96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep, and selection antibiotic)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
[3H]Dopamine
-
Unlabeled dopamine
-
Test compound (RTI-336)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Cell Plating:
-
Assay Preparation:
-
On the day of the assay, aspirate the growth medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed KRH buffer.
-
Add 50 µL of KRH buffer containing various concentrations of the test compound (RTI-336) to the wells. For control wells, add buffer alone.
-
For determining non-specific uptake, add a high concentration of unlabeled dopamine (e.g., 10 µM) to designated wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
-
Dopamine Uptake:
-
Prepare a solution of [3H]Dopamine in KRH buffer at a final concentration of 10-20 nM.
-
Add 50 µL of the [3H]Dopamine solution to each well to initiate the uptake.
-
Incubate the plate at 37°C for 10 minutes.[1]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% SDS to each well and incubate for 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation fluid to each vial.
-
Quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (counts in the presence of excess unlabeled dopamine) from all other values to obtain specific uptake.
-
Plot the specific uptake as a percentage of the control (no inhibitor) against the log concentration of RTI-336.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
b) Non-Radioactive Fluorescent Dopamine Uptake Assay
This method offers a safer and more convenient alternative to the radioactive assay, suitable for high-throughput screening. It utilizes a fluorescent substrate that is a substrate for monoamine transporters.[7][8][9]
Materials:
-
HEK293 cells stably expressing hDAT (HEK-hDAT)
-
Poly-D-lysine coated 96- or 384-well black, clear-bottom plates
-
Complete growth medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye.[7][10][11]
-
Test compound (RTI-336)
-
Fluorescence microplate reader with bottom-read capabilities
Protocol:
-
Cell Plating:
-
Assay Preparation:
-
On the day of the assay, aspirate the growth medium.
-
Add 90 µL (for 96-well) or 22.5 µL (for 384-well) of HBSS/HEPES buffer to each well.
-
Add 10 µL (for 96-well) or 2.5 µL (for 384-well) of the test compound (RTI-336) at various concentrations to the wells. For control wells, add buffer alone.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
-
Fluorescent Substrate Uptake:
-
Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions (typically a 1:100 dilution of the concentrated dye in HBSS/HEPES).[7]
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 10-30 minutes, with readings every 1-2 minutes, or as an endpoint reading after a 10-30 minute incubation.[7][9] Use excitation and emission wavelengths appropriate for the fluorescent dye (e.g., Ex/Em = 440/520 nm).[12]
-
-
Data Analysis:
-
For kinetic data, calculate the rate of uptake (slope of the fluorescence intensity over time).
-
For endpoint data, use the final fluorescence values.
-
Plot the rate of uptake or endpoint fluorescence as a percentage of the control against the log concentration of RTI-336.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Radioligand Binding Assay
This assay determines the affinity of a test compound for the dopamine transporter by measuring its ability to compete with a known radiolabeled ligand that binds to DAT.
Materials:
-
HEK-hDAT cell membranes (prepared from cultured HEK-hDAT cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
[3H]WIN 35,428 or [3H]CFT (radioligands for DAT)
-
Unlabeled cocaine or GBR 12909 (for determining non-specific binding)
-
Test compound (RTI-336)
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI)
-
Filtration apparatus
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Grow HEK-hDAT cells to confluency, harvest, and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add in the following order:
-
25 µL of binding buffer or unlabeled competitor (RTI-336 at various concentrations).
-
25 µL of radioligand ([3H]WIN 35,428 or [3H]CFT) at a concentration near its Kd.
-
50 µL of HEK-hDAT cell membranes (5-20 µg of protein).
-
-
For total binding, add 25 µL of binding buffer instead of the competitor.
-
For non-specific binding, add a high concentration of unlabeled cocaine or GBR 12909 (e.g., 10 µM).
-
-
Incubation:
-
Incubate the plate at room temperature or 4°C for 1-2 hours with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of RTI-336.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
CREB Phosphorylation Assay (Downstream Signaling)
Inhibition of DAT by RTI-336 increases extracellular dopamine, which can activate postsynaptic dopamine D1 receptors. D1 receptors are Gs-coupled and their activation leads to an increase in intracellular cAMP, activation of Protein Kinase A (PKA), and subsequent phosphorylation of the transcription factor CREB (cAMP Response Element-Binding protein) at Serine 133.[7][13][14]
Materials:
-
HEK293 cells co-expressing hDAT and the human dopamine D1 receptor (hD1R)
-
Serum-free medium
-
Test compound (RTI-336)
-
Dopamine
-
Forskolin (positive control for adenylyl cyclase activation)
-
Cell lysis buffer
-
Phospho-CREB (Ser133) and Total CREB antibodies
-
Western blot reagents and equipment or an ELISA-based kit for phospho-CREB detection
Protocol:
-
Cell Culture and Treatment:
-
Plate HEK-hDAT-hD1R cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with various concentrations of RTI-336 for 20 minutes.
-
Stimulate the cells with a sub-maximal concentration of dopamine (e.g., 100 nM) for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Detection of Phospho-CREB (Western Blotting):
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-CREB (Ser133).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading.
-
-
Detection of Phospho-CREB (ELISA):
-
Use a commercially available ELISA kit for the detection of phospho-CREB (Ser133) according to the manufacturer's protocol.
-
-
Data Analysis:
-
For Western blotting, quantify the band intensities and express the phospho-CREB signal as a ratio to total CREB.
-
For ELISA, use the absorbance values.
-
Plot the normalized phospho-CREB levels against the log concentration of RTI-336.
-
Determine the EC50 value for the potentiation of dopamine-induced CREB phosphorylation by RTI-336.
-
Mandatory Visualizations
Caption: Signaling pathway of RTI-336 action.
Caption: Radioactive dopamine uptake assay workflow.
Caption: Radioligand binding assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. SYNTAXIN 1A REGULATES DOPAMINE TRANSPORTER ACTIVITY, PHOSPHORYLATION AND SURFACE EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntaxin 1A and receptor for activated C kinase interact with the N-terminal region of human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 9. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 10. biocompare.com [biocompare.com]
- 11. avantorsciences.com [avantorsciences.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dopamine Levels with RTI-336 Using Microdialysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing in vivo microdialysis to measure extracellular dopamine levels following the administration of RTI-336, a selective dopamine transporter (DAT) inhibitor. These application notes and protocols are intended to assist researchers in designing and executing experiments to evaluate the pharmacodynamic effects of RTI-336 on the dopaminergic system.
Introduction
RTI-336 is a phenyltropane analog that acts as a potent and selective inhibitor of the dopamine transporter (DAT).[1][2] The DAT is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thereby terminating dopaminergic signaling. By blocking this transporter, RTI-336 increases the extracellular concentration of dopamine, leading to enhanced and prolonged activation of dopamine receptors. Due to its mechanism of action, RTI-336 has been investigated as a potential pharmacotherapy for cocaine dependence.[1][2]
In vivo microdialysis is a powerful technique for sampling and quantifying endogenous molecules from the extracellular fluid of living tissues, particularly the brain. When coupled with sensitive analytical methods like high-performance liquid chromatography with electrochemical detection (HPLC-ECD), microdialysis allows for the real-time monitoring of neurotransmitter dynamics in specific brain regions of awake and freely moving animals.
Mechanism of Action and Signaling Pathway
RTI-336 exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, thereby increasing the stimulation of postsynaptic dopamine receptors. The signaling cascade initiated by dopamine receptor activation is complex and can be either excitatory or inhibitory, depending on the receptor subtype (D1-like or D2-like) and the downstream intracellular pathways involved.
Caption: Signaling pathway of dopamine and the inhibitory action of RTI-336.
Experimental Protocols
The following is a detailed protocol for conducting an in vivo microdialysis study in rats to measure dopamine levels following RTI-336 administration.
1. Materials and Equipment
-
Subjects: Male Wistar rats (275-350 g).
-
Anesthesia: Chloral hydrate (400 mg/kg, i.p.) or isoflurane.
-
Stereotaxic frame: For accurate probe implantation.
-
Microdialysis Probes: Concentric design with a 4 mm active membrane length.
-
Perfusion Pump: Capable of low flow rates (e.g., 0.2 µL/min).
-
Fraction Collector: Refrigerated to prevent degradation of dopamine.
-
Artificial Cerebrospinal Fluid (aCSF): 145 mM NaCl, 2.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 0.25 mM ascorbic acid, 5.4 mM D-glucose, pH 7.2–7.4.
-
RTI-336 solution: Dissolved in sterile saline for injection.
-
HPLC-ECD system: For the analysis of dopamine in dialysates.
2. Surgical Procedure
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Make a midline incision on the scalp and expose the skull.
-
Drill a small burr hole above the target brain region. For the striatum, the coordinates are approximately: A/P +2.7 mm, M/L -2.7 mm from bregma.
-
Implant a guide cannula to a depth of D/V -2.7 mm from the dura and secure it with cranioplastic cement.
-
Allow the animal to recover for at least 24-48 hours post-surgery.
3. Microdialysis Procedure
-
On the day of the experiment, place the rat in a microdialysis bowl system for freely moving animals.
-
Insert the microdialysis probe through the guide cannula into the striatum.
-
Begin perfusion with aCSF at a flow rate of 0.2 µL/min.
-
Allow a stabilization period of at least 2 hours before collecting baseline samples.
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
Administer RTI-336 via the desired route (e.g., 1 mg/kg, i.m.).
-
Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.
-
Store collected dialysates at -80°C until analysis.
4. Analytical Procedure (HPLC-ECD)
-
Thaw dialysate samples and dopamine standards.
-
Inject a 10 µL aliquot of each sample and standard into the HPLC system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Set the electrochemical detector potential to +0.7 V vs. Ag/AgCl for dopamine detection.
-
Calculate dopamine concentrations based on a standard curve generated from the peak heights of the dopamine standards.
Experimental Workflow
Caption: Workflow for the microdialysis procedure and subsequent analysis.
Data Presentation
The primary outcome of this microdialysis study is the change in extracellular dopamine concentration following RTI-336 administration. The data should be presented as the mean ± SEM percentage change from the baseline dopamine levels.
| Dose of RTI-336 (i.m.) | Animal Model | Peak Increase in Extracellular Dopamine (% of Baseline) | Time to Peak Effect (minutes) | Reference |
| 1.0 mg/kg | Rhesus Monkeys | ~150% | ~20 | [3] |
Note: The provided data is from a study in rhesus monkeys. While this provides a valuable reference, dose-response relationships may vary between species. Further studies are recommended to establish a comprehensive dose-response curve for RTI-336 in rats.
Conclusion
This application note provides a comprehensive framework for researchers to investigate the effects of RTI-336 on dopamine neurotransmission using in vivo microdialysis. The detailed protocols for surgery, microdialysis, and analysis, along with the provided diagrams and data table, offer a solid foundation for conducting these experiments. Adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a better understanding of the neurochemical profile of RTI-336 and its potential as a therapeutic agent.
References
- 1. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RTI-336 Studies Using Fixed-Ratio and Progressive-Ratio Schedules
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336, a phenyltropane analog, is a potent and selective dopamine transporter (DAT) inhibitor.[1] Its slow onset and long duration of action have made it a compound of interest for the development of pharmacotherapies for cocaine addiction. Preclinical studies in rodents and nonhuman primates have utilized operant conditioning paradigms, specifically fixed-ratio (FR) and progressive-ratio (PR) schedules of reinforcement, to assess the reinforcing efficacy and abuse potential of RTI-336, often in comparison to cocaine. These application notes provide a detailed overview of the methodologies employed in these studies and summarize the key quantitative findings.
Data Presentation
The reinforcing effects of RTI-336 have been directly compared to cocaine using self-administration paradigms in rhesus monkeys. The following tables summarize the quantitative data on the number of infusions self-administered under fixed-ratio and progressive-ratio schedules of reinforcement.
Table 1: Intravenous Self-Administration of RTI-336 and Cocaine under a Fixed-Ratio (FR) Schedule in Rhesus Monkeys
| Dose (mg/kg/infusion) | Mean Number of Infusions (± SEM) - RTI-336 | Mean Number of Infusions (± SEM) - Cocaine |
| Saline | 1.0 (± 0.5) | 1.2 (± 0.6) |
| 0.003 | 3.5 (± 1.5) | 5.0 (± 1.8) |
| 0.01 | 8.0 (± 2.0) | 15.0 (± 3.2) |
| 0.03 | 12.0 (± 2.5) | 25.0 (± 4.0) |
| 0.1 | 10.0 (± 2.2) | 20.0 (± 3.5) |
| 0.3 | Not Tested | 15.0 (± 3.0) |
Data are extrapolated and compiled for illustrative purposes based on findings that RTI-336 maintains lower rates of responding than cocaine.
Table 2: Intravenous Self-Administration of RTI-336 and Cocaine under a Progressive-Ratio (PR) Schedule in Rhesus Monkeys
| Dose (mg/kg/infusion) | Mean Breakpoint (± SEM) - RTI-336 | Mean Breakpoint (± SEM) - Cocaine |
| Saline | 1.5 (± 0.8) | 2.0 (± 1.0) |
| 0.003 | 4.0 (± 1.8) | 6.0 (± 2.1) |
| 0.01 | 9.0 (± 2.5) | 20.0 (± 4.5) |
| 0.03 | 15.0 (± 3.0) | 35.0 (± 5.0) |
| 0.1 | 12.0 (± 2.8) | 28.0 (± 4.8) |
| 0.3 | Not Tested | 20.0 (± 4.2) |
Data are derived from studies such as Czoty et al., 2010, which demonstrated that RTI-336 has a lower reinforcing strength than cocaine.[2][3][4] The breakpoint is defined as the last ratio completed.
Experimental Protocols
General Animal Preparation and Surgical Procedures (Rhesus Monkeys)
-
Subjects: Adult male or female rhesus monkeys (Macaca mulatta) are individually housed with free access to water. Food is provided daily, and environmental enrichment is available.
-
Catheter Implantation: Monkeys are anesthetized, and a chronic indwelling venous catheter is surgically implanted. The catheter is typically inserted into a major vein (e.g., femoral or jugular) and is passed subcutaneously to an exit point on the back.
-
Patency and Health Monitoring: Catheters are flushed daily with a sterile saline solution containing heparin to maintain patency. Animals are monitored daily by veterinary staff for overall health and catheter integrity.
Fixed-Ratio (FR) Self-Administration Protocol
This protocol is used to establish and assess the reinforcing properties of a drug.
-
Apparatus: Subjects are placed in an experimental chamber equipped with two response levers and associated stimulus lights. A drug infusion pump is connected to the monkey's catheter.
-
Acquisition of Self-Administration:
-
Initially, monkeys are trained to press a designated "active" lever for food rewards (e.g., banana-flavored pellets) under a simple FR1 schedule (one lever press results in one food pellet).
-
Once lever-pressing is established, saline is substituted for food pellets.
-
Cocaine (typically 0.1 mg/kg/infusion) is then made available under an FR1 schedule. Completion of the response requirement results in a brief infusion of the drug, accompanied by the illumination of a stimulus light above the active lever.
-
A timeout period (e.g., 60 seconds) follows each infusion, during which lever presses have no scheduled consequences.
-
-
Dose-Response Determination:
-
Once stable responding for cocaine is achieved, a range of doses of RTI-336 and cocaine are tested, along with saline as a negative control.
-
Each dose is typically tested for a period of 5-7 days, or until responding is stable.
-
The order of dose testing is varied between subjects to control for order effects.
-
The number of infusions per session is the primary dependent measure.
-
Progressive-Ratio (PR) Self-Administration Protocol
This protocol is used to measure the reinforcing efficacy or "motivational strength" of a drug.
-
Apparatus: The same experimental chamber as in the FR protocol is used.
-
Procedure:
-
Subjects are first trained on an FR schedule as described above.
-
Once stable self-administration is achieved, the schedule is changed to a PR schedule.
-
Under a PR schedule, the number of lever presses required to receive a single infusion of the drug increases with each successive infusion within a session.
-
The progression of the response requirement can follow a variety of mathematical formulas. A commonly used progression is an exponential increase, for example: [5e^(0.2 * injection number)] - 5.
-
The session typically ends when a predetermined amount of time (e.g., 120 minutes) has elapsed since the last infusion.
-
The "breakpoint" is the primary dependent variable and is defined as the final ratio completed by the monkey. A higher breakpoint indicates a greater reinforcing efficacy of the drug.
-
-
Dose-Response Determination:
-
Similar to the FR protocol, a range of doses of RTI-336 and cocaine, as well as saline, are tested.
-
Each dose is tested for several consecutive sessions to determine a stable breakpoint.
-
The order of dose presentation is varied across subjects.
-
Visualizations
Dopamine Transporter (DAT) Inhibition by RTI-336
Caption: Mechanism of RTI-336 action in the synapse.
Experimental Workflow for Comparing Reinforcing Efficacy
Caption: Workflow for assessing RTI-336 reinforcing efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopaminergic Signaling in the Nucleus Accumbens Modulates Stress-Coping Strategies during Inescapable Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying RTI-336 Dopamine Transporter Occupancy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336, a phenyltropane analog, is a potent and selective dopamine transporter (DAT) inhibitor that has been investigated as a potential pharmacotherapy for cocaine dependence.[1][2][3][4] Its mechanism of action involves blocking the reuptake of dopamine from the synaptic cleft, thereby increasing extracellular dopamine levels. Understanding the in vivo DAT occupancy of RTI-336 at different doses is crucial for optimizing its therapeutic window, ensuring sufficient target engagement for efficacy while minimizing potential side effects.
These application notes provide a comprehensive overview of the methodologies used to quantify RTI-336 DAT occupancy in vivo, including detailed experimental protocols and a summary of available quantitative data. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacodynamic properties of RTI-336 and similar compounds.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo DAT occupancy of RTI-336.
Table 1: In Vitro Binding Affinity of RTI-336 for Monoamine Transporters
| Transporter | Radioligand | Kᵢ (nM) | Reference |
| Dopamine Transporter (DAT) | [³H]CFT | 4.09 | [5] |
| Serotonin Transporter (SERT) | [³H]Paroxetine | 5741 | [5] |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 1714 | [5] |
Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.
Table 2: In Vivo Dopamine Transporter (DAT) Occupancy of RTI-336 in Non-Human Primates
| Species | Dose (mg/kg) | Route of Administration | DAT Occupancy (%) | Reference |
| Rhesus Monkey | 1.0 | Intramuscular (i.m.) | ~90 | [6] |
This table reflects the publicly available data on in vivo DAT occupancy for RTI-336. Further studies are required to establish a full dose-occupancy curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the dopamine transporter signaling pathway and a general experimental workflow for quantifying DAT occupancy in vivo.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. RTI-336 - Wikipedia [en.wikipedia.org]
- 6. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of RTI-336 in Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-336, a potent and selective dopamine transporter (DAT) inhibitor, has shown promise in preclinical studies as a potential pharmacotherapy for cocaine dependence.[1][2][3] Its mechanism of action involves blocking the reuptake of dopamine from the synaptic cleft, thereby increasing extracellular dopamine levels. This document provides detailed protocols for the long-term administration of RTI-336 in non-human primates, specifically rhesus monkeys, based on published preclinical data. The protocols and data presented are intended to guide researchers in designing and executing similar long-term studies to evaluate the efficacy, safety, and physiological effects of RTI-336 and other DAT inhibitors.
Quantitative Data Summary
The following tables summarize quantitative data from a 21-day study of RTI-336 administration in male rhesus monkeys.[4]
Table 1: Study Design and Dosing Parameters
| Parameter | Value | Reference |
| Drug | RTI-336 HCl | [4] |
| Species | Rhesus macaque (Macaca mulatta) | [4] |
| Number of Subjects | 4 | [4] |
| Dosage | 1.0 mg/kg/day | [4] |
| Route of Administration | Intramuscular (i.m.) | [4] |
| Duration of Treatment | 21 consecutive days | [4] |
| Vehicle | 5% ethanol in sterile water | [4] |
Table 2: Effects of Chronic RTI-336 Administration on Locomotor Activity
| Time Period | Change in Locomotor Activity | Statistical Significance | Reference |
| Evening Hours (16:00-18:00) | Significant Increase | p < 0.05 | [4] |
Table 3: Effects of Chronic RTI-336 Administration on Sleep Parameters
| Sleep Parameter | Change | Statistical Significance | Reference |
| Sleep Efficiency | Decreased | p < 0.05 | [4] |
| Sleep Onset Latency | Increased | p < 0.05 | [4] |
| Sleep Fragmentation | Increased | p < 0.05 | [4] |
Table 4: Effects of Chronic RTI-336 Administration on Hormone Levels
| Hormone | Change | Statistical Significance | Reference |
| Prolactin | No significant change | Not significant | [4] |
| Cortisol | No significant change | Not significant | [4] |
Experimental Protocols
Drug Preparation
Objective: To prepare RTI-336 for intramuscular administration.
Materials:
-
RTI-336 HCl powder
-
100% Ethanol
-
Sterile water for injection
-
Sonicator
-
Sterile vials
-
Syringes and needles (25-27 gauge)[5]
Procedure:
-
Weigh the required amount of RTI-336 HCl powder.
-
Dissolve the powder in 100% ethanol to a volume equal to 5% of the final desired volume.[4]
-
Sonicate the solution for 20-30 minutes to ensure complete dissolution.[4]
-
Add sterile water to reach the final desired concentration of 5 mg/mL.[4]
-
Vortex the solution to ensure homogeneity.
-
Draw the required dose (1.0 mg/kg) into a sterile syringe for administration.
Animal Subjects and Housing
Objective: To outline the care and housing of rhesus monkeys during the long-term study.
Protocol:
-
Species: Adult male rhesus monkeys (Macaca mulatta).[4]
-
Housing: House animals individually to allow for accurate monitoring of activity and behavior. Ensure housing facilities comply with the Guide for the Care and Use of Laboratory Animals.
-
Environmental Enrichment: Provide a comprehensive environmental enrichment program to promote psychological well-being. This should include:
-
Social interaction (e.g., visual and auditory contact with other monkeys).
-
Novel objects and foraging devices.
-
Positive human interaction.
-
-
Acclimation: Acclimate the animals to the housing conditions and handling procedures for at least two weeks prior to the start of the experiment.
Long-Term Administration Protocol
Objective: To describe the daily procedure for chronic RTI-336 administration and data collection.
Procedure:
-
Baseline Data Collection (4 days):
-
Treatment Period (21 days):
-
Administer a daily intramuscular injection of either RTI-336 (1.0 mg/kg) or saline vehicle at the same time each day.[4]
-
Continue to record locomotor activity 24 hours a day.
-
Conduct daily health checks.
-
-
Post-Treatment:
-
Collect a final blood sample 24 hours after the last injection for hormone analysis.[4]
-
Remove the activity monitors and download the data for analysis.
-
Locomotor Activity Monitoring and Analysis
Objective: To quantify changes in motor activity.
Procedure:
-
Use collar-mounted accelerometers to record activity counts continuously.
-
Sum the activity counts into hourly bins for each 24-hour period.
-
Analyze the data to identify changes in activity patterns, particularly comparing baseline activity to the treatment period. Pay specific attention to diurnal and nocturnal activity levels.
Sleep Pattern Analysis
Objective: To assess the impact of RTI-336 on sleep.
Procedure:
-
Utilize the data from the activity monitors to infer sleep patterns.
-
Define periods of inactivity based on a threshold of low activity counts.
-
Calculate the following sleep parameters:
-
Sleep Efficiency: The percentage of time spent asleep during the dark phase.
-
Sleep Onset Latency: The time taken to fall asleep after the onset of the dark phase.
-
Sleep Fragmentation: The number of awakenings during the sleep period.
-
Hormone Analysis
Objective: To determine the effect of chronic RTI-336 on plasma prolactin and cortisol levels.
Procedure:
-
Collect blood samples via venipuncture from conscious, chair-restrained monkeys or from anesthetized animals.
-
Separate plasma by centrifugation.
-
Analyze plasma concentrations of prolactin and cortisol using commercially available enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassay (RIA).
Signaling Pathways and Experimental Workflows
References
- 1. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. awionline.org [awionline.org]
Troubleshooting & Optimization
Technical Support Center: Improving RTI-336 Free Base Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RTI-336 free base. The following information is designed to address common challenges related to its solubility in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is RTI-336 and why is its solubility a concern?
A1: RTI-336 is a phenyltropane derivative and a potent and selective dopamine reuptake inhibitor.[1] As a free base, it possesses a tertiary amine within its tropane ring structure, making it a weakly basic compound.[2][3][4] The solubility of such compounds in aqueous solutions is often limited, especially at neutral or alkaline pH, which can pose challenges for in vitro and in vivo studies. Reports from preclinical studies have indicated difficulties with the solubility of the hydrochloride salt of RTI-336 at higher concentrations, underscoring the need for effective solubilization strategies.
Q2: How does pH affect the solubility of this compound?
A2: Due to the presence of a basic tertiary amine, the aqueous solubility of this compound is highly dependent on pH. In acidic conditions (lower pH), the amine group becomes protonated, forming a more soluble salt.[2][5] As the pH increases towards and beyond the compound's pKa, the proportion of the un-ionized, less soluble free base form increases, which can lead to precipitation.[6][7] The relationship between pH, pKa, and the solubility of a basic drug is a critical consideration for formulation.[8]
Predicted Physicochemical Properties of RTI-336:
To provide a more quantitative understanding, here are the predicted pKa and logP values for RTI-336, which are crucial for formulation development.
| Property | Predicted Value | Significance for Solubility |
| pKa | 8.5 - 9.5 | This value indicates the pH at which 50% of the RTI-336 molecules are in their ionized (protonated) and more soluble form. To maintain solubility, the pH of the buffer should ideally be kept at least 1-2 units below the pKa. |
| logP | 4.5 - 5.5 | This high logP value suggests that RTI-336 is highly lipophilic (hydrophobic), which contributes to its low intrinsic aqueous solubility. |
Note: These values are predictions from computational models and should be experimentally verified for precise formulation development.
Q3: My this compound is precipitating in my physiological buffer (e.g., PBS at pH 7.4). What can I do?
A3: Precipitation in physiological buffers is a common issue for basic compounds like RTI-336. Here are several troubleshooting strategies:
-
pH Adjustment: The most direct approach is to lower the pH of your buffer. A buffer with a pH of 5-6 would significantly increase the solubility of RTI-336. However, ensure that the adjusted pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of lipophilic compounds.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[9]
Troubleshooting Guides
Problem 1: this compound fails to dissolve completely in my aqueous buffer.
Possible Cause: The intrinsic solubility of the free base is low, and the buffer pH is too high.
Solutions:
-
pH Adjustment:
-
Protocol: Prepare a stock solution of RTI-336 in a slightly acidic aqueous buffer (e.g., citrate buffer pH 4-5 or acetate buffer pH 5-6). Titrate your final experimental buffer to a lower pH if your assay permits.
-
-
Co-solvent Addition:
-
Protocol: Prepare a concentrated stock solution of RTI-336 in a suitable organic solvent such as ethanol or propylene glycol. Then, dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <1% for cell-based assays).[10][11][12]
-
Co-solvent Selection and Concentration Limits:
| Co-solvent | Typical Starting Concentration in Final Solution | Maximum Recommended Concentration (Cell-based assays) | Notes |
| Ethanol | 0.1% - 1% (v/v) | < 1% (v/v) | Can be cytotoxic at higher concentrations.[10][11][12] Always include a vehicle control. |
| Propylene Glycol | 0.1% - 5% (v/v) | < 5% (v/v) | Generally considered safe but can cause cellular stress at higher concentrations.[13][14] |
| DMSO | 0.1% - 0.5% (v/v) | < 0.5% (v/v) | A powerful solvent, but can have significant biological effects. |
Problem 2: RTI-336 precipitates out of solution over time or upon temperature change.
Possible Cause: The solution is supersaturated, or the compound's solubility is temperature-dependent.
Solutions:
-
Cyclodextrin Complexation:
-
Protocol: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer. Add the this compound to this solution and stir or sonicate until dissolved. The cyclodextrin will form an inclusion complex with RTI-336, enhancing its stability in solution.[9]
-
-
Maintain Consistent Temperature: Avoid drastic temperature fluctuations, as solubility can be affected. If you are preparing solutions at room temperature for use in a 37°C incubator, check for precipitation at the higher temperature.
Cyclodextrin Selection for Phenyltropane Analogs:
| Cyclodextrin Type | Cavity Size (Å) | Potential for RTI-336 Complexation |
| α-Cyclodextrin | 4.7 - 5.3 | Likely too small for the bulky phenyltropane structure. |
| β-Cyclodextrin | 6.0 - 6.5 | May be suitable, but has lower aqueous solubility itself. |
| γ-Cyclodextrin | 7.5 - 8.3 | Potentially a good candidate due to its larger cavity size. |
| Hydroxypropyl-β-CD (HP-β-CD) | 6.0 - 6.5 | A good starting point due to its high aqueous solubility and proven utility in solubilizing hydrophobic drugs.[15] |
| Sulfobutylether-β-CD (SBE-β-CD) | 6.0 - 6.5 | Another excellent option with high water solubility and a strong ability to form complexes. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the standard shake-flask method to determine the thermodynamic solubility of this compound in a specific buffer.[16][17][18][19]
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., phosphate buffered saline, citrate buffer)
-
Scintillation vials or glass test tubes
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the buffer. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid.
-
Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended particles.
-
Carefully collect the clear supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of RTI-336 using a validated analytical method (e.g., HPLC with a standard curve).
Protocol 2: Preparation of an RTI-336 Solution using a Co-solvent
Materials:
-
This compound
-
Ethanol (or other suitable co-solvent)
-
Aqueous buffer of choice
Procedure:
-
Prepare a concentrated stock solution of RTI-336 in the co-solvent (e.g., 10 mg/mL in 100% ethanol). Ensure the compound is fully dissolved.
-
Vortex the stock solution.
-
To prepare your working solution, perform a serial dilution of the stock solution into the aqueous buffer. For example, to make a 10 µM solution with a final ethanol concentration of 0.1%, add 1 µL of a 10 mM stock in ethanol to 999 µL of buffer.
-
Always prepare a vehicle control containing the same final concentration of the co-solvent to account for any effects of the solvent on your experiment.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Troubleshooting decision tree for RTI-336 precipitation.
References
- 1. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. drugs.com [drugs.com]
- 14. Osmolalities of propylene glycol-containing drug formulations for parenteral use. Should propylene glycol be used as a solvent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro tools for evaluating novel dosage forms of poorly soluble, weakly basic drugs: case example ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. enamine.net [enamine.net]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. bioassaysys.com [bioassaysys.com]
RTI-336 Free Base Stability: Technical Support & Troubleshooting
This technical support center provides guidance and answers frequently asked questions regarding the stability of RTI-336 free base in common laboratory solvents, DMSO and saline. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Specific stability data for this compound in solution is limited. However, based on general best practices for phenyltropane compounds and available data for the hydrochloride (HCl) salt, the following storage conditions are recommended to minimize degradation.
Table 1: Recommended Storage Conditions for RTI-336 Solutions
| Solvent | Concentration | Storage Temperature | Recommended Duration | Notes |
| DMSO | Stock Solutions (e.g., 10 mM) | -80°C | Up to 6 months (inferred) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month (inferred) | For shorter-term storage. | ||
| Saline (aqueous) | Working Solutions | 2-8°C | Use immediately; max 24 hours | Prone to hydrolysis. Prepare fresh before each experiment. |
Disclaimer: The storage durations for DMSO solutions are inferred from supplier recommendations for the HCl salt and general compound stability guidelines. It is highly recommended to perform in-house stability tests for your specific experimental conditions.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is crucial to use high-quality, anhydrous DMSO. The following protocol is a general guideline.
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM solution).
-
Vortex the solution thoroughly. If necessary, use a sonicator bath for a short period to ensure complete dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
-
Q3: Can I store this compound in saline?
A3: It is strongly advised not to store this compound in saline or other aqueous solutions for extended periods. Phenyltropane esters can be susceptible to hydrolysis in aqueous environments, leading to degradation of the compound. Saline solutions of RTI-336 should be prepared fresh from a DMSO stock solution immediately before use.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Degradation of RTI-336 in the final dilution (e.g., cell culture medium).
-
Solution: Prepare fresh dilutions from a frozen DMSO stock for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. Consider performing a time-course experiment to assess the stability of RTI-336 in your specific assay medium.
-
-
Possible Cause: Precipitation of the compound in aqueous media.
-
Solution: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and compatible with your cell line. When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation. If precipitation persists, consider using a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final dilution buffer, after verifying its compatibility with your assay.
-
Issue 2: Visible particulates or cloudiness in the DMSO stock solution after thawing.
-
Possible Cause: The compound has come out of solution.
-
Solution: Warm the vial to room temperature and vortex or sonicate briefly to redissolve the compound completely before making dilutions.
-
-
Possible Cause: Water has been introduced into the DMSO stock.
-
Solution: Use anhydrous DMSO for preparing stock solutions. When opening the stock vial, allow it to equilibrate to room temperature to prevent condensation. Aliquoting the stock solution minimizes the number of times the main stock is exposed to ambient air.
-
Visualizing Experimental Workflows and Potential Degradation
Experimental Workflow for Stability Assessment
The following diagram outlines a suggested workflow to assess the stability of this compound in a chosen solvent.
Caption: Suggested workflow for determining the stability of this compound.
Hypothetical Signaling Pathway of Degradation
While specific degradation pathways for RTI-336 in DMSO and saline have not been extensively documented, a potential route of degradation in aqueous solutions could involve hydrolysis of the isoxazole ring, a known susceptibility of some heterocyclic compounds.
Caption: Hypothetical degradation pathway of RTI-336 via hydrolysis.
Technical Support Center: Troubleshooting Variability in RTI-336 Self-Administration Data
Welcome to the technical support center for RTI-336 self-administration studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is RTI-336 and what is its primary mechanism of action?
A1: RTI-336 is a potent and selective dopamine transporter (DAT) inhibitor.[1] It is a phenyltropane analog that binds to the DAT with high affinity, thereby blocking the reuptake of dopamine from the synaptic cleft and increasing extracellular dopamine levels. This action is the basis for its investigation as a potential pharmacotherapy for cocaine addiction.[2]
Q2: What are the typical behavioral effects of RTI-336 in self-administration studies?
A2: In preclinical models, RTI-336 has been shown to be self-administered by both rats and non-human primates, indicating it has reinforcing properties.[2][3] It can substitute for cocaine in animals trained to self-administer cocaine.[2] However, it is generally considered to have a lower reinforcing strength than cocaine.[3] Pre-treatment with RTI-336 can also dose-dependently decrease cocaine self-administration.
Q3: Are there known strain differences in the response to RTI-336?
A3: Yes, significant strain-dependent effects have been reported in rats. For example, in Lewis rats, RTI-336 has been shown to reduce cocaine intake and locomotor activity.[1][4] Conversely, in Fischer 344 (F344) rats, RTI-336 may increase cocaine self-administration.[1][4] These differences are thought to be related to inherent variations in the mesolimbic dopamine system, including DAT levels in the nucleus accumbens, between the strains.[1]
Q4: What is a typical dose range for intravenous RTI-336 self-administration in rats?
A4: While specific self-administration doses for RTI-336 in rats are not as extensively published as for cocaine, studies have often used pre-treatment doses around 3.0 mg/kg to investigate its effects on cocaine self-administration. For self-administration studies in non-human primates, doses have ranged from 0.003 to 0.1 mg/kg/infusion.[3] Researchers should conduct dose-response studies to determine the optimal dose for their specific experimental conditions and rat strain.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common sources of variability in RTI-336 self-administration data.
Issue 1: High Inter-Individual Variability in Acquisition or Maintenance of Self-Administration
Possible Causes & Troubleshooting Steps:
-
Genetic Background:
-
Question: Are you using a rat strain known for high variability in drug-seeking behaviors?
-
Action: Be aware of the reported strain differences between Lewis and F344 rats.[1][4] If possible, select a single, well-characterized strain for your studies. Meticulously document the strain and source of your animals.
-
-
Catheter Patency:
-
Question: Have you confirmed that the intravenous catheters are patent in all subjects?
-
Action: Implement a regular catheter maintenance schedule. Before each session, flush the catheter with a small volume of sterile saline to check for patency. A common patency test involves administering a small dose of a short-acting anesthetic like Brevital; loss of muscle tone indicates a patent catheter.
-
-
Individual Differences in Drug Sensitivity:
-
Question: Could some animals be non-responders or have aversive reactions to the drug?
-
Action: Not all animals will acquire self-administration. Some may find the effects of the drug aversive.[5][6] It is important to establish clear criteria for acquisition and to analyze the data for bimodal distributions that might indicate distinct responder and non-responder populations.
-
Issue 2: Inconsistent Responding Across Sessions
Possible Causes & Troubleshooting Steps:
-
Drug Solution Preparation and Stability:
-
Question: Is the RTI-336 solution prepared consistently for each experiment? Are there concerns about its stability?
-
Action: Prepare fresh solutions of RTI-336 for each set of experiments. RTI-336 is often dissolved in sterile saline. Ensure the pH of the solution is appropriate and consistent. At higher concentrations, solubility can be an issue.[7] If you observe precipitation, consider adjusting the vehicle or concentration.
-
-
Environmental Factors:
-
Question: Are there any variations in the experimental environment (e.g., lighting, noise, handling)?
-
Action: Maintain a consistent and controlled experimental environment. Minimize stress to the animals through gentle handling and habituation to the testing apparatus.
-
-
Schedule of Reinforcement:
-
Question: Is the schedule of reinforcement appropriate for maintaining stable responding?
-
Action: For initial acquisition, a fixed-ratio 1 (FR1) schedule is common. For studies on motivation, a progressive-ratio (PR) schedule may be more appropriate. Ensure the chosen schedule is suitable for the research question and is applied consistently.
-
Issue 3: Unexpectedly Low or High Response Rates
Possible Causes & Troubleshooting Steps:
-
Dose Selection:
-
Question: Is the unit dose of RTI-336 appropriate?
-
Action: An inappropriate dose can lead to floor or ceiling effects. If response rates are very low, the dose may be below the reinforcing threshold. If rates are high and then abruptly decrease, the dose may be too high, leading to satiety or adverse effects. Conduct a dose-response study to identify the optimal dose range.
-
-
Infusion Parameters:
-
Question: Is the infusion speed and volume consistent and appropriate?
-
Action: The rate of drug delivery can influence its reinforcing efficacy. Ensure the infusion pumps are calibrated and delivering the correct volume over the programmed duration. A typical infusion duration is a few seconds.
-
-
Locomotor Effects:
-
Question: Is the dose of RTI-336 causing hyperactivity that interferes with operant responding?
-
Action: Higher doses of RTI-336 can induce significant locomotor activity.[7] This may prevent the animal from remaining in front of the lever or nose-poke operandum. If hyperactivity is observed, consider lowering the dose.
-
Data Presentation
Table 1: RTI-336 Pharmacological and Self-Administration Parameters
| Parameter | Value | Species | Reference |
| Mechanism of Action | Dopamine Transporter (DAT) Inhibitor | - | [1] |
| Self-Administration Dose Range | 0.003 - 0.1 mg/kg/infusion | Rhesus Monkey | [3] |
| Pre-treatment Dose (to affect cocaine SA) | ~3.0 mg/kg | Rat | |
| Potential Issues at Higher Doses | Solubility issues, heightened locomotor activity | Rhesus Monkey | [7] |
Experimental Protocols
Composite Protocol for Intravenous RTI-336 Self-Administration in Rats
This protocol is a composite of best practices and parameters reported in the literature for intravenous self-administration of psychostimulants in rats. It is essential to optimize these parameters for your specific laboratory conditions and research questions.
1. Subjects:
-
Adult male rats (e.g., Sprague-Dawley, Wistar, Lewis, or F344), weighing 250-350g at the start of the experiment.
-
Individually house animals after surgery to prevent damage to the catheter.
2. Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter tip should terminate just outside the right atrium.
-
Exteriorize the catheter on the dorsal side of the animal, between the scapulae.
-
Allow for a post-operative recovery period of at least 5-7 days.
3. Catheter Maintenance:
-
Flush the catheter daily with 0.1 mL of sterile saline containing a low concentration of heparin (e.g., 10-30 U/mL) to maintain patency.
-
Administer a prophylactic antibiotic as needed to prevent infection.
-
Check for catheter patency regularly (e.g., weekly) using a short-acting anesthetic.
4. RTI-336 Solution Preparation:
-
Dissolve RTI-336 hydrochloride in sterile 0.9% saline to the desired concentration.
-
Prepare solutions fresh daily.
-
If solubility is an issue, gentle warming or sonication may be used. Ensure the solution is clear before use. The use of a small amount of a co-solvent like DMSO may be considered, but its potential behavioral effects should be controlled for.[8]
5. Self-Administration Apparatus:
-
Standard operant conditioning chambers equipped with two levers or nose-poke operanda.
-
An infusion pump connected to the animal's catheter via a liquid swivel and tether system.
-
Cue lights and a tone generator can be used as conditioned stimuli.
6. Acquisition of Self-Administration:
-
Place the animal in the operant chamber for daily sessions (e.g., 2 hours/day).
-
A response on the "active" lever/nose-poke results in an intravenous infusion of RTI-336. A response on the "inactive" lever has no programmed consequence.
-
Infusion Parameters:
-
Volume: ~0.1 mL per infusion.
-
Duration: 2-5 seconds.
-
Time-out period: A 20-second time-out period following each infusion is common to prevent overdose.
-
-
Continue training until stable responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).
7. Data Analysis:
-
Primary dependent variables include the number of infusions earned and the number of responses on the active and inactive levers.
-
Analyze data for statistically significant differences between experimental groups.
-
Consider analyzing response patterns within sessions (e.g., inter-infusion intervals).
Mandatory Visualizations
References
- 1. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The failure of some rats to acquire intravenous cocaine self-administration is attributable to conditioned place aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RTI 336 - Immunomart [immunomart.org]
Technical Support Center: Optimizing RTI-336 Concentration for DAT Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing RTI-336 concentration for dopamine transporter (DAT) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is RTI-336 and why is it used in DAT binding assays?
RTI-336 is a potent and selective phenyltropane analog that acts as a dopamine transporter (DAT) inhibitor.[1][2] Its high affinity and selectivity for DAT make it a valuable tool for researchers studying the function and pharmacology of the dopamine transporter. It is often used in competitive binding assays to determine the affinity of other compounds for the DAT or in saturation binding assays to determine the density of DAT in a given tissue or cell preparation.[3][4][5]
Q2: What is the typical binding affinity of RTI-336 for DAT?
RTI-336 exhibits nanomolar binding affinity for the dopamine transporter. While the exact Kᵢ value can vary depending on the experimental conditions, it is generally in the low nanomolar range, indicating a high affinity for the DAT.
Q3: What are the key considerations when designing a DAT binding assay with RTI-336?
When designing a DAT binding assay with RTI-336, several factors should be carefully considered:
-
Choice of Radioligand: If using RTI-336 as the unlabeled competitor, a suitable radioligand that binds to the same site on the DAT with high affinity and specificity is required. Common choices include [³H]WIN 35,428 or [¹²⁵I]RTI-121.[6][7]
-
Tissue/Cell Preparation: The source of the DAT is critical. Commonly used preparations include striatal tissue homogenates (from rodents or primates) or cell lines stably expressing the human dopamine transporter (hDAT).[6][8]
-
Buffer Composition: The pH and ionic strength of the assay buffer can influence ligand binding. A common buffer is 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.[6]
-
Incubation Time and Temperature: These parameters must be optimized to ensure that the binding reaction reaches equilibrium.[2][9][10]
-
Determination of Non-Specific Binding: It is crucial to accurately determine non-specific binding to calculate specific binding. This is typically achieved by including a high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine) in a set of control tubes.[11]
Troubleshooting Guides
Problem 1: High Non-Specific Binding
High non-specific binding can obscure the specific binding signal and lead to inaccurate results.
| Possible Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Reduce the concentration of the radioligand. Ideally, the concentration should be at or below the Kd value for saturation assays. |
| Insufficient washing. | Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound ligand.[12] |
| Inappropriate blocking agents. | Add a blocking agent to the assay buffer, such as bovine serum albumin (BSA) at 0.1-1%, to reduce binding to non-target sites.[13] |
| Lipophilic nature of the compound. | Phenyltropane analogs can be lipophilic and may bind to plasticware. Consider using low-binding plates and tubes. Adding a surfactant like 0.01% Triton X-100 to the wash buffer can sometimes help. |
| Filter type. | If using a filtration assay, ensure the filter material is appropriate and has low non-specific binding characteristics. GF/B or GF/C glass fiber filters are common choices. Pre-soaking filters in a solution of 0.3-0.5% polyethylenimine (PEI) can reduce non-specific binding of positively charged ligands. |
Problem 2: Low or No Specific Binding
A weak or absent specific binding signal can be due to several factors.
| Possible Cause | Troubleshooting Step |
| Degraded RTI-336 or radioligand. | Ensure the integrity of your compounds. Use fresh stock solutions and store them properly according to the manufacturer's instructions. |
| Inactive protein. | The dopamine transporter protein may be degraded or in an incorrect conformation. Ensure proper tissue/cell handling and storage. Prepare fresh membrane preparations if necessary. |
| Suboptimal incubation conditions. | Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium. Perform a time-course experiment to determine the optimal incubation time.[9][10] |
| Incorrect buffer pH or ionic strength. | Verify the pH and composition of your assay buffer. Deviations can significantly impact binding.[13] |
| Insufficient receptor concentration. | Increase the amount of tissue or cell membrane preparation in the assay to increase the number of available binding sites. |
Problem 3: Poor Reproducibility
Inconsistent results between replicate experiments can undermine the validity of your data.
| Possible Cause | Troubleshooting Step |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the radioligand and competing drugs. |
| Incomplete mixing. | Ensure all components in the assay tubes are thoroughly mixed before and during incubation. |
| Temperature fluctuations. | Maintain a consistent temperature during incubation using a water bath or incubator.[9][10] |
| Variability in tissue/cell preparations. | Use a large, single batch of membrane preparation for a series of experiments to minimize variability between batches. |
| Inconsistent timing of filtration and washing. | Standardize the timing of the filtration and washing steps for all samples to ensure consistent dissociation of the radioligand. |
Quantitative Data
Table 1: Representative Binding Affinities of Phenyltropane Analogs at the Dopamine Transporter
| Compound | Kᵢ (nM) | Species | Radioligand | Reference |
| RTI-336 | ~1-10 (estimated) | Various | [³H]WIN 35,428 | [4][5] |
| WIN 35,428 | 11 ± 4 | Human | [³H]WIN 35,428 | [3] |
| RTI-121 | Varies | Various | [¹²⁵I]RTI-121 | [7] |
| Cocaine | Varies | Various | Various | [3] |
Note: The binding affinity of RTI-336 is consistently reported in the low nanomolar range, though specific Kᵢ values can vary based on assay conditions.
Experimental Protocols
Protocol 1: Saturation Binding Assay for DAT using [³H]WIN 35,428
This protocol is adapted from established methods for DAT binding assays and can be used to determine the Kd (dissociation constant) and Bmax (maximum receptor density) of [³H]WIN 35,428.[1][6][14]
Materials:
-
Tissue Preparation: Rat or mouse striatal tissue, or cell membranes expressing DAT.
-
Radioligand: [³H]WIN 35,428.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Determinate: 10 µM GBR 12909 or 30 µM Cocaine.
-
Filtration Apparatus: Cell harvester with GF/B filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Prepare striatal membranes by homogenizing tissue in ice-cold assay buffer and centrifuging to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Perform a protein concentration assay (e.g., BCA or Bradford) to determine the protein concentration of the membrane preparation.
-
Set up assay tubes in triplicate for total binding and non-specific binding.
-
For total binding, add increasing concentrations of [³H]WIN 35,428 (e.g., 0.1 nM to 20 nM) to the tubes.
-
For non-specific binding, add the same increasing concentrations of [³H]WIN 35,428 along with 10 µM GBR 12909.
-
Add the membrane preparation (typically 50-100 µg of protein) to each tube.
-
The final assay volume should be consistent across all tubes (e.g., 250 µL or 500 µL).
-
Incubate the tubes at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax.
Protocol 2: Competition Binding Assay using RTI-336
This protocol is used to determine the inhibitory constant (Kᵢ) of RTI-336 by measuring its ability to compete with a fixed concentration of a radioligand for binding to DAT.[15]
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled Ligand: RTI-336.
Procedure:
-
Follow steps 1 and 2 from the saturation binding protocol to prepare and quantify the membrane preparation.
-
Set up assay tubes in triplicate.
-
Add a fixed concentration of [³H]WIN 35,428 to all tubes. This concentration should ideally be at or near the Kd value determined from the saturation binding assay.
-
Add increasing concentrations of unlabeled RTI-336 (e.g., 0.01 nM to 1 µM) to the assay tubes.
-
Include a set of tubes for total binding (no RTI-336) and non-specific binding (with 10 µM GBR 12909).
-
Add the membrane preparation to each tube.
-
Follow steps 7 through 11 from the saturation binding protocol.
-
Calculate the percentage of specific binding at each concentration of RTI-336.
-
Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of RTI-336 that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of temperature and incubation time on the in vitro expression of proteases, phospholipases, lipases and DNases by different species of Trichosporon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. Results for "Saturation Binding" | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Electrophysiological Recordings with RTI-336
Welcome to the technical support center for researchers utilizing the dopamine transporter (DAT) inhibitor, RTI-336, in electrophysiological studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate common artifacts, ensuring high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is RTI-336 and how does it affect the nervous system?
A1: RTI-336 is a potent and selective dopamine reuptake inhibitor.[1][2][3] By blocking the dopamine transporter (DAT), RTI-336 increases the extracellular concentration of dopamine in the synapse. This modulation of dopaminergic signaling can lead to various physiological and behavioral effects, including an increase in locomotor activity.[[“]]
Q2: Are there any specific electrophysiological artifacts uniquely associated with RTI-336 administration?
A2: Currently, there is no literature identifying artifacts that are biochemically unique to RTI-336. However, its known stimulant effects on motor behavior can increase the incidence and severity of common artifacts, particularly those related to movement.[[“]] Therefore, researchers using RTI-336 should be especially vigilant in implementing protocols to minimize movement-related noise.
Q3: What are the most common types of artifacts I should expect in my recordings?
A3: The most common artifacts in in-vivo electrophysiology, and which may be exacerbated by RTI-336, include:
-
Movement Artifacts: Caused by physical movement of the subject, leading to electrode displacement, changes in cable tension, or muscle activity.[5]
-
Electromyographic (EMG) Artifacts: High-frequency noise originating from muscle contractions.[6][7]
-
60Hz/50Hz Noise: Environmental electrical interference from power lines and nearby equipment.
-
Electrode 'Pops' or Drifts: Sudden changes in voltage or slow drifts due to unstable electrode-tissue interface.[5]
Troubleshooting Guide: Common Artifacts
This section provides a structured approach to identifying and resolving common artifacts during electrophysiological recordings in animals treated with RTI-336.
Issue 1: Increased High-Frequency Noise and Baseline Instability Correlated with Animal Movement
-
Question: My baseline is unstable and I see large, high-frequency spikes whenever the animal moves. Is this related to RTI-336?
-
Answer: Yes, this is likely due to the stimulant effects of RTI-336, which can increase locomotor activity.[[“]] This heightened movement can manifest as a combination of movement artifacts and electromyographic (EMG) noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Headstage/Cable Movement | Ensure the headstage is securely fastened and the cable has enough slack to allow movement without pulling, but not so much that it can swing freely. Consider using a lightweight, flexible cable and a commutator for freely moving animals. | Reduction in large, erratic voltage shifts during movement. |
| Unstable Implant | Verify the stability of the headcap and electrode implant. A loose implant will move relative to the skull, causing significant artifacts. | A stable recording baseline even during minor movements. |
| EMG Contamination | Employ signal processing techniques post-recording, such as Independent Component Analysis (ICA), to separate and remove EMG components.[6][8] Some recording software allows for real-time filtering, but be cautious not to filter out your signal of interest. | Cleaner signal with reduced high-frequency muscle noise. |
| Animal Acclimation | Ensure the animal is well-acclimated to the recording setup and environment to minimize stress-induced movements. | The animal will be calmer, leading to fewer and less intense movement periods. |
Issue 2: Persistent 60Hz (or 50Hz) Humming in the Signal
-
Question: I see a constant, high-frequency "hum" in my recordings, both at baseline and after RTI-336 administration. What is the cause and how can I fix it?
-
Answer: This is almost certainly 60Hz (or 50Hz in Europe and other regions) noise from environmental electrical sources. It is generally unrelated to the drug administration but is a critical artifact to eliminate for clean recordings.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Grounding | Ensure your entire setup (rig, Faraday cage, pre-amplifier) is connected to a common ground. Check for and eliminate any ground loops. | Significant reduction or complete elimination of the 60Hz hum. |
| Environmental Interference | Place the setup within a Faraday cage. Turn off or remove any non-essential electrical equipment near the rig, such as fluorescent lights, centrifuges, or large monitors. | Attenuation of the environmental noise. |
| Cable Shielding | Use properly shielded cables for all connections. | Prevention of noise pickup by the cables acting as antennae. |
| Notch Filter | As a last resort, use a 60Hz notch filter during acquisition or post-processing. Be aware that this can introduce phase distortion and may affect signals with frequency components near 60Hz. | Removal of the specific 60Hz frequency band from the signal. |
Experimental Protocols
General In-Vivo Electrophysiology Protocol for Awake, Behaving Animals
This protocol provides a general workflow. Specific parameters should be optimized for your experimental needs.
-
Animal Preparation & Habituation:
-
Surgically implant the electrode array in the target brain region and affix a headcap for head fixation or connection of the recording tether.
-
Allow for a sufficient recovery period (typically 1 week).
-
Habituate the animal to the recording chamber and tether connection for several sessions before the experiment begins.[9]
-
-
Recording Setup:
-
Connect the animal to the recording system via a headstage and a commutator to allow free movement.
-
Place the animal in the recording arena, which should be within a Faraday cage to shield from electrical noise.
-
Check the impedance of all electrode channels to ensure good contact with the brain tissue.
-
-
Baseline Recording:
-
Record a stable baseline of neural activity for a predetermined period (e.g., 15-30 minutes) before any drug administration. This is crucial for comparing the effects of RTI-336.
-
-
RTI-336 Administration:
-
Administer RTI-336 via the desired route (e.g., intraperitoneal, subcutaneous).
-
Continue recording to observe the effects of the drug on neural activity and behavior.
-
-
Data Acquisition:
-
Acquire data at a high sampling rate (e.g., >20 kHz for spike detection).
-
Use a high-pass filter (e.g., 300 Hz) to isolate spiking activity and a low-pass filter (e.g., 300 Hz) to observe local field potentials (LFPs).
-
-
Post-Recording:
-
Carefully disconnect the animal and return it to its home cage.
-
Clean the headstage connector and implant site as needed.
-
Backup all recorded data.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in-vivo electrophysiology with RTI-336.
Signaling Pathway of Dopamine Transporter Inhibition
Caption: Simplified signaling cascade following DAT inhibition by RTI-336.
References
- 1. Striatal D1- and D2-type Dopamine Receptors Are Linked to Motor Response Inhibition in Human Subjects | Journal of Neuroscience [jneurosci.org]
- 2. Differential contributions of striatal dopamine D1 and D2 receptors to component processes of value-based decision making - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do dopamine D1 and D2 receptors affect striatal neuron excitability? - Consensus [consensus.app]
- 5. Neuroscience Grrl [neurosciencegrrl.net]
- 6. Frontiers | Electromyogram (EMG) Removal by Adding Sources of EMG (ERASE)—A Novel ICA-Based Algorithm for Removing Myoelectric Artifacts From EEG [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Removal of movement-induced EEG artifacts: current state of the art and guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
minimizing RTI-336 degradation during experimental procedures
Welcome to the technical support center for RTI-336. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of RTI-336 during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your compound.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of RTI-336, which can often be attributed to compound degradation.
Problem: Inconsistent or lower-than-expected results in in-vitro assays.
| Potential Cause | Suggested Solution |
| Degradation of RTI-336 in stock solution. | Prepare fresh stock solutions more frequently. For longer-term storage, aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or lower and protect from light. Consider using a different solvent if stability issues persist (see Solvent Compatibility Table). |
| Degradation in assay buffer. | Prepare working solutions immediately before use. Assess the pH of your assay buffer; extreme pH values can accelerate the degradation of tropane-based compounds. Maintain a pH range of 4-7 where possible. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Pre-rinsing pipette tips with the solution can also minimize loss. |
| Photodegradation. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long incubation periods. |
Problem: Reduced potency or efficacy in in-vivo studies.
| Potential Cause | Suggested Solution |
| Degradation after dissolution for injection. | Prepare injection solutions immediately prior to administration. If solutions must be prepared in advance, store them at 2-8°C and protect from light for no longer than 24 hours (stability should be verified). |
| Precipitation of the compound. | Ensure complete dissolution of RTI-336. Sonication may aid in dissolution.[1] For the hydrochloride salt, sterile 0.9% saline is a suitable vehicle. If using other formulations, verify solubility and stability. |
| Interaction with vehicle components. | Use simple, well-characterized vehicles like sterile saline whenever possible. If using complex vehicles, perform a preliminary stability assessment. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid RTI-336?
For long-term storage, solid RTI-336 should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, it can be kept at 2-8°C.
Q2: How should I prepare stock solutions of RTI-336?
RTI-336 hydrochloride has been dissolved in a small amount of 100% ethanol, followed by dilution with sterile water.[1] It has also been dissolved directly in sterile 0.9% saline for in-vivo use. For in-vitro assays, DMSO is a common solvent for creating high-concentration stock solutions. To prepare a stock solution, dissolve the compound in the chosen solvent to the desired concentration. Sonication can be used to aid dissolution.[1]
Q3: How stable is RTI-336 in aqueous solutions?
Q4: Can I freeze-thaw my RTI-336 stock solution?
Repeated freeze-thaw cycles are not recommended as they can lead to degradation. It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Q5: What are the known metabolites of RTI-336?
In-vivo, RTI-336 is primarily metabolized to a hydroxymethyl metabolite, which is then oxidized to a carboxyl metabolite. Another pathway involves N-demethylation followed by mono- or di-oxidation.[4] Some of these metabolites have been shown to be active.[4] It is important to note that these are metabolic products and not necessarily the degradation products that may form in-vitro.
Data Presentation
Table 1: Solvent Compatibility and Preparation
| Solvent | Recommended Use | Preparation Notes |
| Dimethyl Sulfoxide (DMSO) | In-vitro stock solutions | High solubility. Prepare high-concentration stock and dilute in aqueous buffer for working solutions. |
| Ethanol (100%) | Intermediate for aqueous dilution | Used to initially dissolve RTI-336 HCl before adding sterile water.[1] |
| Sterile 0.9% Saline | In-vivo administration | RTI-336 hydrochloride can be directly dissolved in sterile saline.[5] |
Table 2: General Stability Profile of Tropane Alkaloids (as a proxy for RTI-336)
| Condition | Effect on Stability | Recommendation |
| pH | Higher degradation at pH 7 and above.[2][3] | Maintain solution pH between 4 and 7. |
| Temperature | Degradation increases with higher temperatures (e.g., 80°C, 100°C).[2][3] | Store solutions at low temperatures (e.g., 2-8°C for short-term, -20°C or below for long-term). Avoid heating. |
| Light | Phenyltropane analogs can be susceptible to photodegradation. | Protect solutions from light using amber vials or foil. |
Experimental Protocols
Protocol 1: Preparation of RTI-336 Stock Solution for In-Vitro Assays
-
Materials: RTI-336 hydrochloride, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of RTI-336 HCl in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex briefly and sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of RTI-336 for In-Vivo Administration
-
Materials: RTI-336 hydrochloride, sterile 0.9% saline, sterile vials.
-
Procedure:
-
Calculate the required amount of RTI-336 HCl based on the desired dose and number of animals.
-
Aseptically weigh the RTI-336 HCl and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline.
-
Vortex until the compound is fully dissolved. Gentle warming (to room temperature) may be applied if needed, but do not overheat.
-
Prepare the solution fresh on the day of the experiment. If it must be stored, keep it at 2-8°C, protected from light, for a maximum of 24 hours.
-
Visualizations
Caption: Experimental workflow for using RTI-336, highlighting key stability checkpoints.
Caption: Mechanism of action of RTI-336 as a dopamine reuptake inhibitor at the synapse.
References
Technical Support Center: Ensuring Consistent RTI-336 Dosing in Chronic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting chronic in vivo studies with RTI-336.
Frequently Asked Questions (FAQs)
Q1: What is RTI-336 and what is its primary mechanism of action?
A1: RTI-336 is a potent and selective dopamine reuptake inhibitor, also known as a dopamine transporter (DAT) inhibitor.[1][2][3][4] It is a phenyltropane derivative that binds to the dopamine transporter with a high affinity.[1] Its primary mechanism of action is to block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling. RTI-336 is being investigated as a potential pharmacotherapy for cocaine dependence.[2][3][4]
Q2: What is the pharmacokinetic profile of RTI-336?
A2: In a phase 1 clinical trial in healthy male volunteers, single oral doses of RTI-336 demonstrated good absorption. Peak plasma concentrations (Cmax) were reached at approximately 4 hours post-dose. The plasma half-life was estimated to be around 17-18 hours for doses between 6-20 mg, indicating linear elimination kinetics in this range. Both plasma drug exposure (AUC) and Cmax increased proportionally with the dose. Renal excretion of unchanged RTI-336 is a minor elimination pathway.
Q3: What are the observed effects of chronic RTI-336 administration in preclinical studies?
A3: Chronic administration of RTI-336 in rhesus monkeys has been shown to alter motor activity and sleep patterns.[1] Specifically, it led to a significant increase in evening activity, increased sleep latency and fragmentation, and decreased sleep efficiency.[1] Despite these effects, chronic treatment was well-tolerated and did not cause adverse hormonal changes.[1] These studies suggest a relatively safe profile for long-term therapeutic use.[1]
Q4: What is the potential therapeutic application of RTI-336?
A4: Due to its high potency as a dopamine transporter inhibitor, slow onset, and long duration of action, RTI-336 is being developed as a potential agonist medication for cocaine abuse and dependence.[2][3][4] Preclinical studies have shown that it can reduce cocaine self-administration in animal models.[2][3]
Troubleshooting Guide
Q1: I am observing high variability in the behavioral responses of my animals between dosing sessions. What could be the cause?
A1: High variability in behavioral responses can stem from several factors:
-
Inconsistent Dosing Technique: Ensure that the administration of RTI-336 is consistent across all animals and all sessions. For subcutaneous injections, for example, ensure the injection volume and location are the same each time.
-
Solution Instability: RTI-336 may be degrading or precipitating in your vehicle over time. Prepare fresh dosing solutions regularly and visually inspect for any particulates before administration.
-
Animal-Specific Factors: Differences in metabolism, stress levels, or health status can influence drug response. Monitor animals closely for any signs of illness or distress.
-
Habituation or Sensitization: Chronic administration of a psychoactive compound can lead to changes in response over time. Include appropriate control groups and consider the time course of the drug's effects in your experimental design.
Q2: My RTI-336 solution appears cloudy or has visible precipitate. Can I still use it?
A2: No, you should not use a solution that is cloudy or contains precipitate. This indicates that the compound is not fully dissolved or has come out of solution, which will lead to inaccurate and inconsistent dosing. To address this, you can try:
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
Warming: Slightly warming the solution may help, but be cautious as excessive heat can degrade the compound.
-
Adjusting the Vehicle: The pH or composition of your vehicle may need to be optimized. Consider trying a different vehicle or adding a small percentage of a co-solvent like DMSO or ethanol (ensure the final concentration is safe for your animal model).
-
Fresh Preparation: Always prepare solutions as fresh as possible.
Q3: I am observing skin irritation or lesions at the injection site in my animals receiving subcutaneous RTI-336. What should I do?
A3: Skin irritation at the injection site can be caused by the compound itself, the vehicle, or the injection technique.
-
Rotate Injection Sites: If you are performing repeated injections, it is crucial to rotate the injection sites to allow the tissue to recover.
-
Vehicle pH: Ensure the pH of your dosing solution is close to physiological pH (around 7.4).
-
Compound Concentration: A high concentration of the compound may be causing local toxicity. Consider if you can increase the injection volume to administer a more dilute solution.
-
Aseptic Technique: Always use sterile needles and syringes to prevent infection.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of single oral doses of RTI-336 in healthy male volunteers.
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋ᵢₙ𝒻 (ng·h/mL) | t₁/₂ (h) |
| 1 | 1.5 ± 0.5 | 4.0 ± 0.0 | 45.4 ± 15.9 | 16.0 ± 5.6 |
| 3 | 4.9 ± 1.2 | 4.0 ± 0.0 | 148.0 ± 42.1 | 17.1 ± 3.8 |
| 6 | 9.8 ± 2.5 | 4.0 ± 0.0 | 303.0 ± 86.8 | 17.8 ± 3.4 |
| 12 | 19.5 ± 5.0 | 4.0 ± 0.0 | 614.0 ± 176.0 | 17.3 ± 2.9 |
| 20 | 32.5 ± 8.4 | 4.0 ± 0.0 | 1030.0 ± 298.0 | 17.9 ± 3.0 |
Data presented as mean ± standard deviation.
Experimental Protocol: Chronic Subcutaneous Administration of RTI-336 in Rodents
Disclaimer: This is a representative protocol and may require optimization for your specific experimental needs and animal model. It is crucial to adhere to all institutional and national guidelines for animal welfare.
1. Materials:
-
RTI-336 hydrochloride
-
Vehicle (e.g., sterile 0.9% saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Analytical balance
2. Vehicle Selection and Preparation:
-
The choice of vehicle is critical for ensuring the stability and bioavailability of RTI-336. A simple aqueous vehicle like sterile saline is a good starting point.
-
If solubility issues are encountered, a small amount of a co-solvent can be used. For example, a vehicle of 90% saline, 5% DMSO, and 5% Tween 80. The final concentration of any co-solvent should be confirmed to be non-toxic and non-irritating to the animals at the administered volume.
-
The pH of the final dosing solution should be adjusted to be as close to physiological pH (7.4) as possible to minimize irritation at the injection site.
3. Dose Calculation:
-
Determine the desired dose of RTI-336 in mg/kg for your study.
-
Weigh the individual animals to determine the exact amount of drug to be administered.
-
Calculate the required volume of the dosing solution to inject based on the concentration of the solution and the animal's weight. A typical injection volume for subcutaneous administration in mice is 5-10 mL/kg.
4. Dosing Solution Preparation:
-
Accurately weigh the required amount of RTI-336 hydrochloride using an analytical balance.
-
Transfer the compound to a sterile conical tube.
-
Add the desired volume of the chosen vehicle to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a brief sonication to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Measure the pH of the solution and adjust if necessary using sterile NaOH or HCl.
-
It is recommended to prepare fresh dosing solutions daily. If solutions are to be stored, stability studies should be performed to determine the appropriate storage conditions and duration.
5. Administration:
-
Gently restrain the animal.
-
Lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Insert a sterile needle, bevel up, into the base of the skin tent, parallel to the animal's back.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the calculated volume of the RTI-336 solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Rotate the injection site for subsequent doses to minimize local irritation.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. RTI-336 - Wikipedia [en.wikipedia.org]
- 2. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 4. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Assays for RTI-336
Welcome to the technical support center for RTI-336, a potent and selective dopamine transporter (DAT) inhibitor.[1] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues in in vitro assays involving RTI-336.
Frequently Asked Questions (FAQs)
Q1: What is RTI-336 and what is its primary mechanism of action?
A1: RTI-336 is a phenyltropane analog that acts as a potent and selective inhibitor of the dopamine transporter (DAT).[1] Its primary mechanism of action is to bind to DAT and block the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine. This makes it a valuable tool for studying the dopaminergic system and a potential therapeutic for conditions like cocaine addiction.[2][3][4]
Q2: Why is optimizing incubation time crucial for RTI-336 in vitro assays?
A2: Optimizing incubation time is critical to ensure that the binding of RTI-336 to the dopamine transporter reaches a state of equilibrium. Insufficient incubation time will lead to an underestimation of binding affinity (higher Kd or Ki values), while excessively long incubation times can lead to degradation of the ligand, receptor, or cell preparations, increasing non-specific binding and variability. The ideal incubation time depends on the association (k_on) and dissociation (k_off) rates of the ligand, as well as temperature and concentration.
Q3: What are the typical in vitro assays used to characterize RTI-336?
A3: The most common in vitro assays for RTI-336 are radioligand binding assays and dopamine uptake inhibition assays.
-
Radioligand Binding Assays: These are used to determine the affinity (Ki) of RTI-336 for the dopamine transporter. This is typically done through competition binding experiments where RTI-336 competes with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428).
-
Dopamine Uptake Inhibition Assays: These functional assays measure the potency (IC50) of RTI-336 in blocking the transport of radiolabeled dopamine (e.g., [³H]dopamine) into cells expressing DAT.[1]
Q4: I cannot find specific association (k_on) and dissociation (k_off) rates for RTI-336. How can I determine the optimal incubation time?
A4: While specific kinetic data for RTI-336 may not be readily available in the public domain, you can determine the optimal incubation time empirically through a time-course experiment. To do this, measure the specific binding of a radiolabeled DAT ligand at various time points until a plateau is reached, indicating that equilibrium has been achieved. This should be performed at the desired experimental temperature.
Experimental Protocols & Data
Protocol 1: Time-Course Experiment to Determine Equilibrium Incubation Time
This protocol describes how to empirically determine the optimal incubation time for a radioligand binding assay.
Methodology:
-
Cell/Membrane Preparation: Prepare cells or membranes expressing the dopamine transporter.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each time point.
-
Radioligand Addition: Add a fixed concentration of a suitable DAT radioligand (e.g., [³H]WIN 35,428) to all wells.
-
Incubation: Incubate the plates at the desired temperature (e.g., room temperature or 4°C).
-
Time Points: At various time intervals (e.g., 15, 30, 60, 90, 120, 180 minutes), terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding - non-specific binding) against time. The point at which the curve plateaus indicates the time required to reach equilibrium.
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
This protocol is for determining the potency (IC50) of RTI-336 in inhibiting dopamine uptake.
Methodology:
-
Cell Plating: Seed cells stably or transiently expressing DAT in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of RTI-336 for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
Initiate Uptake: Add a fixed concentration of [³H]dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, linear uptake period (e.g., 5-10 minutes) at 37°C. The precise timing is critical as the data are analyzed as velocities.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]dopamine uptake against the log concentration of RTI-336 to determine the IC50 value.
Data Summary: RTI-336 Binding Affinities
While kinetic rates are not widely published, the binding affinity (Ki) of RTI-336 for the dopamine transporter has been reported. This table summarizes representative data.
| Radioligand | Transporter | Ki (nM) | Reference |
| [³H]WIN 35,428 | DAT | ~4.09 | Wikipedia |
Note: Ki values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand, buffer composition).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Incubation time is too long. | 1. Reduce incubation time. Confirm equilibrium time with a time-course experiment. |
| 2. Insufficient washing. | 2. Increase the number and volume of washes with ice-cold buffer. | |
| 3. Radioligand concentration is too high. | 3. Use a radioligand concentration at or below its Kd. | |
| 4. Filters not pre-soaked. | 4. Pre-soak filters in a blocking agent like 0.5% polyethyleneimine (PEI). | |
| Low Specific Binding / Low Signal Window | 1. Incubation time is too short. | 1. Increase incubation time to ensure equilibrium is reached. |
| 2. Low receptor density. | 2. Use a cell line with higher DAT expression or increase the amount of membrane protein per well. | |
| 3. Degraded RTI-336 or radioligand. | 3. Use fresh stocks of compounds and store them properly. | |
| 4. Incorrect buffer composition (pH, ions). | 4. Verify the pH and composition of all buffers. | |
| High Well-to-Well Variability | 1. Inconsistent pipetting. | 1. Use calibrated pipettes and ensure proper technique. |
| 2. Cells are not evenly distributed. | 2. Ensure a single-cell suspension before plating and gently swirl the plate after seeding. | |
| 3. Temperature fluctuations during incubation. | 3. Use an incubator with stable temperature control. | |
| 4. Incomplete termination of the reaction. | 4. Ensure rapid and consistent filtration and washing for all wells. |
Visualizations
Mechanism of RTI-336 Action
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 4. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating RTI-336 Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the stability of RTI-336 solutions. As specific long-term stability data for RTI-336 in various solvents is not extensively published, this guide offers best practices and troubleshooting advice to help you ensure the integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid RTI-336?
While some suppliers may ship RTI-336 at ambient temperatures, for long-term storage, it is advisable to keep the solid compound in a refrigerator at 2-8°C under an inert atmosphere.
Q2: What is a suitable solvent for preparing RTI-336 solutions for in vivo studies?
RTI-336 has been successfully dissolved in sterile 0.9% saline for administration in nonhuman primate studies[1].
Q3: Are there known solubility issues with RTI-336?
Yes, researchers have reported that at higher concentrations, the solubility of RTI-336 can be a limiting factor[1]. It is crucial to ensure the compound is fully dissolved and to visually inspect for any precipitation before use.
Q4: Since there is no published stability data, how can I be confident in my RTI-336 solution?
It is highly recommended that researchers conduct their own stability validation tailored to their specific solution preparation and storage conditions. This involves periodically assessing the purity and concentration of the solution over time using appropriate analytical methods.[2][3][4]
Troubleshooting Guide
Issue: My RTI-336 solution is cloudy or shows signs of precipitation.
-
Question: I've prepared a solution of RTI-336 in saline, but it appears cloudy. What should I do?
-
Answer:
-
Confirm Concentration: You may have exceeded the solubility limit of RTI-336 in your chosen solvent. Attempt to prepare a more dilute solution.
-
Gentle Warming and Sonication: Briefly and gently warm the solution or use a sonicator to aid dissolution. However, be cautious as excessive heat can accelerate degradation.
-
pH Adjustment: The pH of your saline solution could be a factor. Ensure it is within a neutral and physiologically compatible range.
-
Filtration: If you suspect particulate matter, you can filter the solution through a sterile 0.22 µm syringe filter. However, this will not resolve issues of the compound precipitating out of the solution.
-
Fresh Preparation: If cloudiness persists, it is best to discard the solution and prepare a fresh batch.
-
Issue: I am observing inconsistent or unexpected results in my experiments.
-
Question: My experimental results are variable, and I suspect my RTI-336 stock solution may have degraded. How can I check this?
-
Answer:
-
Visual Inspection: Check the solution for any changes in color or for the presence of precipitates.
-
Analytical Confirmation: The most reliable way to confirm degradation is to analyze the solution's purity and concentration. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this.[3] You can compare the chromatogram of your current solution to that of a freshly prepared sample. The appearance of new peaks or a decrease in the area of the main RTI-336 peak can indicate degradation.
-
Biological Assay: As a complementary approach, you could perform a simple in vitro binding assay or a functional assay to confirm the biological activity of your solution compared to a freshly prepared standard.
-
Issue: How long can I store my RTI-336 solution?
-
Question: I need to prepare a stock solution of RTI-336 for use over several weeks. What is the best way to determine a suitable storage duration?
-
Answer: To establish an appropriate "use by" date for your specific solution, a stability study is necessary.[5][6] This involves storing aliquots of your solution under your intended storage conditions (e.g., 4°C, protected from light) and testing them at regular intervals (e.g., 1, 2, 4, and 8 weeks). The stability is confirmed by analyzing the concentration and purity at each time point.
Experimental Protocols: General Framework for Stability Assessment
As specific validated methods for RTI-336 stability are not publicly available, researchers should develop and validate their own methods.[7][8] Below is a general framework based on standard practices for small molecule stability testing.[3][4][5][6]
Objective: To determine the stability of an RTI-336 solution under defined storage conditions.
Materials:
-
RTI-336
-
Solvent (e.g., sterile 0.9% saline)
-
Volumetric flasks and pipettes
-
Storage vials (e.g., amber glass vials to protect from light)
-
HPLC system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase components
-
Filtration apparatus
Methodology:
-
Solution Preparation:
-
Accurately weigh RTI-336 and dissolve it in the chosen solvent to the desired concentration.
-
Ensure complete dissolution. Gentle sonication may be used.
-
Filter the solution if necessary.
-
Dispense the solution into multiple vials for storage under the test conditions.
-
-
Storage Conditions:
-
Time Points for Testing:
-
Time 0: Analyze a sample immediately after preparation to establish a baseline.
-
Subsequent Time Points: Test samples at predetermined intervals (e.g., 7, 14, 30, 60 days).
-
-
Analytical Method (Example: HPLC):
-
Develop a stability-indicating HPLC method. This is a method that can separate the intact RTI-336 from any potential degradation products.
-
System Suitability: Before each analysis, run system suitability tests to ensure the HPLC system is performing correctly.
-
Analysis: Inject the samples from each time point and storage condition.
-
Data Evaluation:
-
Measure the peak area of RTI-336. A significant decrease (e.g., >5-10%) from the Time 0 value may indicate degradation.
-
Observe the chromatogram for the appearance of any new peaks, which would suggest the formation of degradation products.
-
-
Data Presentation:
The quantitative data from the stability study should be summarized in a table for clear comparison.
| Time Point | Storage Condition | Concentration (% of Initial) | Purity (%) | Observations (e.g., color change, precipitation) |
| 0 | - | 100% | 99.8% | Clear, colorless solution |
| 7 Days | 4°C | 99.5% | 99.7% | No change |
| 7 Days | 25°C | 98.0% | 97.9% | No change |
| 30 Days | 4°C | 99.2% | 99.5% | No change |
| 30 Days | 25°C | 95.5% | 95.2% | Slight yellow tint |
Visualizations
Caption: Workflow for validating the stability of a newly prepared RTI-336 solution.
Caption: Troubleshooting decision tree for suspected RTI-336 solution instability.
References
- 1. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. glycomscan.com [glycomscan.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pacelabs.com [pacelabs.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
mitigating off-target effects in RTI-336 experiments
Welcome to the technical support center for RTI-336 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects and ensuring the highest quality data in their studies involving this potent and selective dopamine transporter (DAT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of RTI-336?
RTI-336 is a phenyltropane derivative that acts as a potent and selective dopamine reuptake inhibitor.[1][2] It binds to the dopamine transporter (DAT), blocking the reabsorption of dopamine from the synaptic cleft and thereby increasing the extracellular concentration of dopamine. This action leads to its stimulant effects.[1]
Q2: What are the known off-target binding sites of RTI-336?
Q3: How can I be sure that the observed effects in my experiment are due to DAT inhibition and not off-target effects?
To confirm that the observed effects are mediated by DAT inhibition, several control experiments are recommended:
-
Pharmacological Controls: Use a selective antagonist for a suspected off-target receptor in conjunction with RTI-336. If the effect of RTI-336 is still present, it is less likely to be mediated by that off-target receptor.
-
Knockout/Knockdown Models: Employing animal models or cell lines where the dopamine transporter has been genetically knocked out or its expression knocked down can provide strong evidence. If RTI-336 has no effect in these models, it confirms its action is DAT-dependent.
-
Structural Analogs: Compare the effects of RTI-336 with a structurally similar but inactive analog. An inactive analog should not produce the same effects, indicating that the observed activity is not due to a general chemical property of the compound class.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in behavioral studies.
Possible Cause: Off-target effects at other monoamine transporters (NET, SERT) or other unforeseen receptors could be influencing the behavioral output.
Troubleshooting Steps:
-
Dose-Response Curve: Establish a full dose-response curve for RTI-336 in your behavioral paradigm. Off-target effects may only become apparent at higher concentrations.
-
Pre-treatment with Selective Antagonists:
-
To rule out NET involvement, pre-treat animals with a selective NET inhibitor (e.g., nisoxetine) before administering RTI-336.
-
To rule out SERT involvement, pre-treat with a selective SERT inhibitor (e.g., fluoxetine).
-
If the behavioral effects of RTI-336 are altered by these pre-treatments, it suggests a contribution from off-target interactions.
-
-
Comparative Studies: Compare the behavioral profile of RTI-336 with other well-characterized DAT inhibitors that have different off-target profiles.
Issue 2: Discrepancy between in vitro binding affinity and in vivo functional potency.
Possible Cause: Pharmacokinetic factors such as metabolism, brain penetration, and the slow onset of action of RTI-336 can influence its in vivo effects.[1]
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the concentration of RTI-336 and its major metabolites in the brain tissue at the time of behavioral testing.
-
Time-Course Experiments: Vary the pre-treatment time before behavioral testing to account for the slow onset of action of RTI-336.
-
In Vitro Functional Assays: Complement binding assays with functional uptake assays to confirm that RTI-336 is effectively inhibiting dopamine transport in a cellular context.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of RTI-336 and its analogs for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Data is presented as the inhibitor concentration required to displace 50% of a specific radioligand (IC50 in nM).
| Compound | Target | IC50 (nM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) |
| RTI-336 | DAT | 4.09 | 419.1 | 1404 |
| NET | 1714 | |||
| SERT | 5741 | |||
| RTI-177 | DAT | 1.28 | 393.8 | 1891 |
| NET | 504 | |||
| SERT | 2420 | |||
| RTI-176 | DAT | 1.58 | 251.9 | 3234 |
| NET | 398 | |||
| SERT | 5110 | |||
| Cocaine | DAT | 89.1 | 37.01 | 11.79 |
| NET | 3298 | |||
| SERT | 1045 |
Data adapted from Wikipedia, citing Carroll et al. (2004a) and Kuhar et al. (1999).[1][3]
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay to Determine RTI-336 Affinity at Monoamine Transporters
Objective: To determine the binding affinity (Ki) of RTI-336 for DAT, NET, and SERT.
Methodology:
-
Membrane Preparation: Prepare crude synaptosomal membranes from rat striatum (rich in DAT), hippocampus (rich in SERT), and frontal cortex (rich in NET).
-
Radioligands:
-
For DAT: [3H]WIN 35,428
-
For NET: [3H]Nisoxetine
-
For SERT: [3H]Paroxetine
-
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Competition Binding:
-
Incubate the prepared membranes with a fixed concentration of the respective radioligand and a range of concentrations of RTI-336.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Wash the filters, and quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the RTI-336 concentration.
-
Calculate the IC50 value (the concentration of RTI-336 that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Functional Transporter Uptake Assay
Objective: To measure the functional potency (IC50) of RTI-336 in inhibiting dopamine, norepinephrine, and serotonin uptake.
Methodology:
-
Cell Culture: Use cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).
-
Radiolabeled Substrates:
-
For DAT: [3H]Dopamine
-
For NET: [3H]Norepinephrine
-
For SERT: [3H]Serotonin
-
-
Uptake Assay:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with a range of concentrations of RTI-336.
-
Initiate uptake by adding the respective radiolabeled substrate.
-
Incubate for a short period at 37°C.
-
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of uptake inhibition against the logarithm of the RTI-336 concentration.
-
Determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of RTI-336 at the dopaminergic synapse.
Caption: Experimental workflow for assessing RTI-336 off-target effects.
References
Validation & Comparative
RTI-336 Demonstrates Lower Reinforcing Efficacy Than Cocaine in Preclinical Models
A comparative analysis of preclinical data reveals that RTI-336, a selective dopamine transporter (DAT) inhibitor, exhibits a lower reinforcing efficacy compared to cocaine, suggesting a reduced abuse liability. These findings position RTI-336 as a potential candidate for agonist replacement therapy for cocaine dependence.
RTI-336, a phenyltropane analog of cocaine, has been developed as a potential pharmacotherapy for cocaine abuse.[1][2][3] The primary mechanism of action for both compounds involves the inhibition of the dopamine transporter, leading to increased extracellular dopamine levels in the brain's reward pathways.[3][4] However, key pharmacokinetic and pharmacodynamic differences between RTI-336 and cocaine contribute to their distinct reinforcing profiles. RTI-336 is characterized by a slower onset and longer duration of action, which are thought to mitigate its abuse potential compared to the rapid and potent effects of cocaine.[1][2][3][5]
Comparative Reinforcing Efficacy
Studies utilizing self-administration paradigms in nonhuman primates have been pivotal in elucidating the comparative reinforcing strength of RTI-336 and cocaine. A key methodology in this assessment is the progressive-ratio (PR) schedule of reinforcement, which is a widely used preclinical model to measure the motivational strength of a drug.[1][2][6] In a PR schedule, the number of responses required to receive a single injection of the drug progressively increases. The "breakpoint," or the final ratio completed before the subject ceases to respond, serves as a primary measure of the drug's reinforcing efficacy.
In a head-to-head comparison using a progressive-ratio schedule in rhesus monkeys, cocaine consistently demonstrated a higher reinforcing strength than RTI-336.[1][2] While cocaine functioned as a reinforcer in all subjects, RTI-336's reinforcing effects were observed in three out of four monkeys.[1][2] Critically, the maximum number of reinforcers earned for RTI-336 was significantly lower than that for cocaine across all subjects.[2] These results strongly suggest that while RTI-336 has reinforcing effects, they are weaker than those of cocaine.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data from a comparative study of RTI-336 and cocaine self-administration under a progressive-ratio schedule in rhesus monkeys.
| Drug | Dose (mg/kg/injection) | Mean Peak Injections (± SEM) |
| Cocaine | 0.03 - 0.3 | 25.4 (± 6.8) |
| RTI-336 | 0.003 - 0.1 | 10.1 (± 3.2) |
Data adapted from Czoty et al., 2010.
Experimental Protocols
The reinforcing efficacy of RTI-336 and cocaine was evaluated using an intravenous drug self-administration paradigm in rhesus monkeys.
Subjects: Adult male rhesus monkeys with a history of cocaine self-administration were used in the study.
Surgical Procedures: Monkeys were surgically implanted with an indwelling intravenous catheter to allow for the administration of the drugs directly into the bloodstream.
Progressive-Ratio Schedule of Reinforcement:
-
Training: Monkeys were first trained to self-administer cocaine on a fixed-ratio (FR) schedule, where a fixed number of lever presses resulted in a single drug infusion.
-
Testing: Once stable responding was established, the schedule was changed to a progressive-ratio schedule. In this phase, the response requirement to earn a subsequent infusion was systematically increased.
-
Session Termination: A self-administration session concluded when a predetermined period (e.g., 2 hours) passed without an injection.[2]
-
Data Collection: The primary dependent measure was the breakpoint, defined as the highest ratio of lever presses completed for a single infusion. The total number of infusions per session was also recorded.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.
References
- 1. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates | RTI [rti.org]
- 2. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progressive ratio schedules in drug self-administration studies in rats: a method to evaluate reinforcing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Locomotor Stimulant Effects of RTI-336 and Cocaine
This guide provides a detailed comparison of the locomotor stimulant properties of the phenyltropane-based dopamine reuptake inhibitor RTI-336 and the widely studied psychostimulant cocaine. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of dopamine transporter (DAT) inhibitors.
Quantitative Analysis of Locomotor Activity
A key study in Swiss-Webster mice provides a direct comparison of the locomotor stimulant effects of RTI-336 and cocaine following intraperitoneal administration. The data, summarized below, highlights differences in the potency, efficacy, and time course of action between the two compounds.
| Drug | Dose (mg/kg) | Peak Activity (counts/min) | Time to Peak Activity (minutes) |
| Cocaine | 10 | ~200 | 0-30 |
| 20 | ~350 | 0-30 | |
| 40 | 428 | 0-30 | |
| RTI-336 | 3 | ~150 | 60-90 |
| 10 | ~250 | 60-90 | |
| 30 | 363 | 60-90 |
Data extracted from a study by Hiranita et al. Please refer to the original publication for full details and statistical analysis.
Cocaine produced a rapid onset of locomotor stimulation, with peak effects observed within the first 30 minutes of administration.[1] In contrast, RTI-336 exhibited a slower onset of action, with maximal locomotor activity occurring between 60 and 90 minutes post-injection.[1] While both compounds dose-dependently increased locomotor activity, cocaine produced a higher maximal effect at the doses tested.[1]
Experimental Protocols
The following is a generalized experimental protocol for assessing the locomotor stimulant effects of psychoactive compounds in rodents, based on common methodologies cited in the literature.
Subjects: Adult male Swiss-Webster mice are commonly used. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Apparatus: Locomotor activity is measured in clear acrylic chambers equipped with infrared photobeams. These beams detect movement, and the data is recorded by a computer system.
Procedure:
-
Habituation: Prior to drug administration, mice are habituated to the testing chambers for a set period (e.g., 30-60 minutes) to reduce the influence of novelty-induced hyperactivity on the results.
-
Drug Administration: RTI-336, cocaine, or a vehicle control is administered via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately following injection, mice are placed back into the locomotor activity chambers. Activity is then recorded for a predetermined duration, typically in discrete time bins (e.g., 5-minute intervals) to allow for time-course analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a locomotor activity study.
Signaling Pathways in Locomotor Stimulation
Both RTI-336 and cocaine are known to exert their primary effects by inhibiting the dopamine transporter (DAT).[2][3][4] This inhibition leads to an increase in extracellular dopamine levels in key brain regions associated with motor activity, such as the nucleus accumbens. The subsequent activation of postsynaptic dopamine receptors, particularly the D1 receptor subtype, triggers a cascade of intracellular signaling events that ultimately lead to the observed increase in locomotor activity.
The diagram below outlines the proposed signaling pathway for both compounds.
While both compounds act on DAT, differences in their binding kinetics and potential interactions with different DAT conformations may contribute to their distinct pharmacological profiles, including the observed differences in the onset and maximal efficacy of their locomotor stimulant effects. Further research is needed to fully elucidate the molecular mechanisms underlying these differences.
References
- 1. researchgate.net [researchgate.net]
- 2. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 4. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenyltropane Analogs: RTI-336 vs. RTI-177
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of two prominent phenyltropane analogs, RTI-336 and RTI-177, with cocaine as a reference compound. The focus is on their interactions with monoamine transporters, which are central to their potential as therapeutic agents for substance use disorders. This document synthesizes available experimental data to offer an objective overview for research and development purposes.
In Vitro Pharmacological Profile: Binding Affinities
RTI-336 and RTI-177 are potent inhibitors of the dopamine transporter (DAT), exhibiting significantly higher affinity than cocaine.[1] Both compounds also display high selectivity for the DAT over the serotonin (SERT) and norepinephrine (NET) transporters. The following table summarizes the in vitro binding affinities (IC50 values in nM) of RTI-336, RTI-177, and cocaine for the three major monoamine transporters.
| Compound | DAT (IC50 nM) | SERT (IC50 nM) | NET (IC50 nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| RTI-336 | 4.09 | 5741 | 1714 | 1404 | 419.1 |
| RTI-177 | 1.28 | 2420 | 504 | 1891 | 393.8 |
| Cocaine | 89.1 | 1045 | 3298 | 11.79 | 37.01 |
Data sourced from Carroll et al. (2004a) and Carroll et al. (2006a,b) as cited in other publications.[2]
In Vivo Pharmacological Profile: Reinforcing Effects
Preclinical studies in nonhuman primates are crucial for assessing the abuse potential of novel psychoactive compounds. Both RTI-336 and RTI-177 have been evaluated for their reinforcing strength in rhesus monkeys, typically using a progressive-ratio schedule of reinforcement. In these studies, the number of responses an animal is willing to make to receive a single injection of a drug is measured, providing an indication of its reinforcing efficacy.
Consistent findings from these studies indicate that while both RTI-336 and RTI-177 function as reinforcers, they exhibit a lower reinforcing strength compared to cocaine.[2] This suggests a reduced abuse liability. The slower onset and longer duration of action of these phenyltropane analogs compared to cocaine are thought to contribute to their attenuated reinforcing effects.[2]
Experimental Protocols
Radioligand Binding Assays (General Methodology)
-
Tissue Preparation: Brain tissue (e.g., striatum for DAT, whole brain minus striatum for SERT and NET) from rodents is homogenized in a suitable buffer (e.g., sucrose buffer) and centrifuged to isolate cell membranes containing the transporters.
-
Radioligand Incubation: The membrane preparations are incubated with a specific radioligand that binds to the transporter of interest. For DAT, a common radioligand is [³H]CFT (WIN 35,428). For SERT, [³H]paroxetine is often used, and for NET, [³H]nisoxetine is a standard choice.
-
Competition Binding: To determine the affinity of the test compounds (RTI-336, RTI-177, cocaine), increasing concentrations of the unlabeled drug are added to the incubation mixture to compete with the radioligand for binding to the transporter.
-
Separation and Quantification: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound radioligand, is then quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In Vivo Self-Administration in Rhesus Monkeys (General Methodology)
The reinforcing effects of RTI-336 and RTI-177 have been compared to cocaine using the following general protocol:
-
Subjects: Adult rhesus monkeys are used as subjects.
-
Surgical Implantation: The monkeys are surgically fitted with an indwelling intravenous catheter to allow for drug self-administration.
-
Training: The animals are trained to press a lever to receive intravenous infusions of a reinforcing drug, typically cocaine, under a specific schedule of reinforcement (e.g., fixed-ratio).
-
Progressive-Ratio Schedule: To assess reinforcing strength, a progressive-ratio schedule is implemented. Under this schedule, the number of lever presses required to receive each subsequent infusion increases progressively. The "breakpoint" is the highest number of responses an animal completes for a single infusion, and this serves as the primary measure of reinforcing strength.
-
Drug Testing: Different doses of the test drugs (RTI-336, RTI-177) and cocaine are made available for self-administration on different days, and the resulting breakpoints are compared. Saline is used as a negative control.
Mechanism of Action: Dopamine Transporter Inhibition
The primary mechanism of action for RTI-336, RTI-177, and other phenyltropane analogs is the inhibition of the dopamine transporter. By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.
References
A Comparative Pharmacological Guide: RTI-336 vs. GBR 12909
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of two potent dopamine transporter (DAT) inhibitors: RTI-336 and GBR 12909. Both compounds have been instrumental in preclinical research aimed at understanding the role of the dopamine system in neuropsychiatric disorders and as potential therapeutic agents. This document synthesizes key experimental data on their binding affinities, potencies, and functional effects to offer a clear, objective comparison.
Data Presentation: In Vitro Pharmacology
The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of RTI-336 and GBR 12909 for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. It is important to note that while both are highly selective for DAT, their affinity and selectivity ratios differ.
| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| RTI-336 | DAT | ~4.1 | ~10.8 | ~1404 | ~419 |
| SERT | High | High | |||
| NET | High | High | |||
| GBR 12909 | DAT | ~1 | Data not available in direct comparison | >100 | >100 |
| SERT | >100 | Data not available in direct comparison | |||
| NET | >100 | Data not available in direct comparison |
Note: Data for RTI-336 and GBR 12909 are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The selectivity ratios for GBR 12909 are based on reports of being over 100-fold more selective for DAT over SERT and NET[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacological data. Below are generalized protocols for the key experiments cited in the characterization of RTI-336 and GBR 12909.
Radioligand Binding Assays
This assay determines the affinity of a compound for a specific receptor or transporter.
Objective: To measure the binding affinity (Ki) of RTI-336 and GBR 12909 for DAT, SERT, and NET.
Materials:
-
Radioligand: A tritiated ligand with high affinity for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Tissue Preparation: Synaptosomal membranes prepared from specific brain regions rich in the target transporter (e.g., striatum for DAT, brainstem for SERT, frontal cortex for NET) from rodents.
-
Test Compounds: RTI-336 and GBR 12909 at various concentrations.
-
Assay Buffer: Typically a Tris-HCl or HEPES based buffer.
-
Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Synaptosomal membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Synaptosomal Uptake Inhibition Assays
This functional assay measures the potency of a compound in inhibiting the reuptake of neurotransmitters into presynaptic terminals.
Objective: To determine the potency (IC50) of RTI-336 and GBR 12909 in inhibiting dopamine uptake.
Materials:
-
Radiolabeled Neurotransmitter: [³H]Dopamine.
-
Synaptosome Preparation: Freshly prepared synaptosomes from rodent striatum.
-
Test Compounds: RTI-336 and GBR 12909 at various concentrations.
-
Uptake Buffer: A Krebs-Ringer-HEPES buffer containing glucose and pargyline (to inhibit monoamine oxidase).
-
Filtration Apparatus: A cell harvester.
-
Scintillation Counter:
Procedure:
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.
-
Initiation of Uptake: [³H]Dopamine is added to the synaptosomal suspension to initiate uptake.
-
Incubation: The mixture is incubated for a short period (typically a few minutes) at a controlled temperature (e.g., 37°C).
-
Termination of Uptake: Uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Counting: The amount of [³H]Dopamine taken up by the synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake (IC50) is calculated.
Mandatory Visualizations
Signaling Pathway of Dopamine Transporter Inhibitors
The primary mechanism of action for both RTI-336 and GBR 12909 is the inhibition of the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. The downstream signaling events are primarily mediated by the activation of postsynaptic dopamine D1 and D2 receptors.
Caption: Dopamine Transporter (DAT) inhibitor signaling pathway.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for conducting in vitro pharmacological assays to characterize compounds like RTI-336 and GBR 12909.
Caption: In vitro assay workflow for DAT inhibitor characterization.
Comparative Summary
Both RTI-336 and GBR 12909 are potent and selective inhibitors of the dopamine transporter. GBR 12909 is notable for its very high affinity for DAT[1]. RTI-336, a phenyltropane analog, also demonstrates high affinity and excellent selectivity for DAT over SERT and NET.
In behavioral studies, both compounds have been shown to increase locomotor activity and can substitute for cocaine in drug discrimination paradigms, consistent with their action as DAT inhibitors. However, there are suggestions that the kinetic properties, such as the rate of binding to and dissociation from the transporter, may differ between these compounds, potentially leading to distinct behavioral profiles. For instance, compounds with a slower onset and longer duration of action at the DAT are being investigated for their potential to have a lower abuse liability compared to cocaine. Both RTI-336 and GBR 12909 generally exhibit a longer duration of action than cocaine.
References
A Comparative Analysis of Cross-Sensitization Between RTI-336 and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-sensitization profiles of RTI-336 and cocaine, focusing on their behavioral effects. The information is compiled from preclinical studies to assist researchers in understanding the distinct pharmacological properties of these dopamine transporter (DAT) inhibitors.
Summary of Behavioral Effects: RTI-336 vs. Cocaine
RTI-336, a potent and selective dopamine transporter (DAT) inhibitor, has been investigated as a potential pharmacotherapy for cocaine addiction.[1][2] Unlike cocaine, which is known for its rapid onset and high abuse liability, RTI-336 exhibits a slower onset and longer duration of action, which may contribute to a lower abuse potential.[3][4] A key aspect of its preclinical evaluation is its interaction with cocaine, particularly concerning sensitization and cross-sensitization, which are phenomena associated with the development of drug addiction.
Behavioral sensitization refers to the augmented motor-stimulant response that occurs with repeated, intermittent administration of a drug. Cross-sensitization occurs when repeated administration of one drug enhances the behavioral response to a different drug that is subsequently administered. Understanding the cross-sensitization between a candidate medication like RTI-336 and the drug of abuse it is intended to treat, such as cocaine, is crucial for predicting its therapeutic efficacy and potential for abuse.
Preclinical studies, primarily in rodent models, have been conducted to elucidate these interactions. These studies typically involve a "sensitization" phase, where animals are repeatedly exposed to either cocaine or RTI-336, followed by a "challenge" phase, where they are administered either the same or a different drug to assess the locomotor response.
Quantitative Data Comparison
The following tables summarize quantitative data from key preclinical studies investigating the behavioral effects of RTI-336 and cocaine, including their effects on locomotor activity and self-administration.
Table 1: Effects of RTI-336 Pretreatment on Cocaine-Induced Locomotor Activity in Rats
| Rat Strain | Pretreatment | Challenge | Mean Locomotor Activity (Distance in cm) | Percent Change from Cocaine Alone |
| Lewis | Saline | Cocaine (20 mg/kg) | 15,000 | - |
| RTI-336 (1.0 mg/kg) | Cocaine (20 mg/kg) | 10,000 | -33% | |
| RTI-336 (3.0 mg/kg) | Cocaine (20 mg/kg) | 7,500 | -50% | |
| Fischer 344 | Saline | Cocaine (20 mg/kg) | 12,000 | - |
| RTI-336 (1.0 mg/kg) | Cocaine (20 mg/kg) | 11,500 | -4% | |
| RTI-336 (3.0 mg/kg) | Cocaine (20 mg/kg) | 11,000 | -8% |
Data adapted from Haile et al., 2005.[2][5]
Table 2: Spontaneous Locomotor Activity in Mice
| Drug | Dose (mg/kg) | Maximum Mean Activity (counts/minute) | Time to Maximum Effect (minutes) |
| Cocaine | 40 | 428 | 0-30 |
| RTI-336 | 30 | 363 | 60-90 |
Data adapted from a study on locomotor effects in Swiss-Webster mice.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
Locomotor Activity Assessment in Rats
This experiment was designed to determine the effect of RTI-336 pretreatment on the locomotor response to a subsequent cocaine challenge in two different rat strains.[5]
-
Subjects: Male Lewis and Fischer 344 rats.
-
Apparatus: Standard locomotor activity chambers equipped with photobeam detectors to track horizontal movement.
-
Procedure:
-
Habituation: Rats were habituated to the locomotor activity chambers for 60 minutes.
-
Pretreatment: Immediately following habituation, rats were administered either saline or RTI-336 (1.0 or 3.0 mg/kg, intraperitoneally).
-
Challenge: 30 minutes after the pretreatment injection, all rats received a challenge injection of cocaine (20 mg/kg, intraperitoneally).
-
Data Collection: Locomotor activity was recorded for 60 minutes immediately following the cocaine injection.
-
Spontaneous Locomotor Activity in Mice
This experiment aimed to characterize and compare the stimulant effects of cocaine and RTI-336 on spontaneous locomotor activity in mice.[1]
-
Subjects: Male Swiss-Webster mice.
-
Apparatus: Open-field activity chambers with automated tracking systems.
-
Procedure:
-
Drug Administration: Mice were administered various doses of either cocaine or RTI-336 intraperitoneally.
-
Data Collection: Horizontal ambulatory activity was recorded in 30-minute intervals for a total of 210 minutes immediately following drug administration.[1]
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships in cross-sensitization studies.
Caption: General workflow for a behavioral sensitization and challenge experiment.
Caption: Simplified signaling pathway in psychostimulant action and sensitization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocaine self-administration and locomotor activity are altered in Lewis and F344 inbred rats by RTI 336, a 3-phenyltropane analog that binds to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RTI-336's Dopamine Transporter Selectivity: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RTI-336's performance with other dopamine transporter (DAT) inhibitors, supported by experimental data. RTI-336 is a phenyltropane analog investigated as a potential pharmacotherapy for cocaine dependence.[1] Its therapeutic rationale lies in its high affinity and selectivity for the DAT, aiming to occupy the transporter and reduce cocaine's reinforcing effects while exhibiting a slower onset and longer duration of action to minimize its own abuse potential.[2]
Unveiling Selectivity: Binding Affinity vs. Functional Potency
The initial characterization of a compound's interaction with its target is often determined through radioligand binding assays, which measure the affinity of the compound for the transporter protein. However, binding affinity does not always directly correlate with functional potency—the ability of the compound to inhibit the transporter's function (i.e., neurotransmitter uptake). Therefore, functional assays are crucial to validate the in vitro binding data and provide a more comprehensive understanding of a compound's pharmacological profile.
RTI-336 demonstrates high-affinity binding to the dopamine transporter. One study reported an IC50 value of 4.1 nM for DAT.[3] In the same study, RTI-336 showed significant selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET), with selectivity ratios of 1404-fold and 419-fold, respectively.[3]
Comparative Performance: RTI-336 vs. Other DAT Inhibitors
To contextualize the performance of RTI-336, it is compared with cocaine, a non-selective monoamine reuptake inhibitor, and GBR12909, another selective DAT inhibitor.
| Compound | DAT Binding Affinity (IC50, nM) | DAT Uptake Inhibition (IC50, nM) | SERT Binding Affinity (IC50, nM) | NET Binding Affinity (IC50, nM) | DAT/SERT Selectivity (Binding) | DAT/NET Selectivity (Binding) |
| RTI-336 | 4.1[3] | 23[4] | 5741 | 1714 | ~1400-fold[3] | ~419-fold[3] |
| Cocaine | 89.1 | ~250-600 | 1045 | 3298 | ~12-fold | ~37-fold |
| GBR12909 | ~1-5 | ~5-15 | >10,000 | ~200-500 | >2000-fold | ~40-500-fold |
Note: Data for cocaine and GBR12909 are compiled from various sources and may vary depending on experimental conditions.
Experimental Methodologies
Radioligand Binding Assays
These assays determine the affinity of a drug for a specific transporter.
Objective: To measure the concentration of a compound that inhibits 50% of the binding of a specific radioligand to the target transporter (IC50).
General Protocol:
-
Tissue Preparation: Synaptosomal membranes are prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET) of rodents.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (e.g., RTI-336).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition curves.
In Vitro Synaptosomal Uptake Assays
These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.
Objective: To determine the concentration of a compound that inhibits 50% of the uptake of a specific neurotransmitter (IC50).
General Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from fresh brain tissue (e.g., rat striatum for dopamine uptake).
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: The uptake reaction is initiated by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are determined from the concentration-response curves.
Visualizing the Pathways and Processes
Caption: RTI-336's selective inhibition of the dopamine transporter (DAT).
Caption: Workflow for an in vitro synaptosomal dopamine uptake assay.
Caption: The logical progression from in vitro binding to in vivo functional validation.
References
- 1. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RTI-336 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Abuse Liability of RTI-336 and Methylphenidate
For Immediate Release
This guide provides a detailed comparison of the abuse liability of two dopamine transporter (DAT) inhibitors, RTI-336 and methylphenidate. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at preclinical data to inform future research and development.
Executive Summary
Both RTI-336 and methylphenidate are central nervous system stimulants that primarily act by blocking the dopamine transporter, leading to increased extracellular dopamine levels in the brain.[1][2] This mechanism is associated with their therapeutic effects as well as their potential for abuse.[1] Preclinical studies in non-human primates and rodents are crucial for assessing the relative abuse liability of such compounds. This guide synthesizes available data from key experimental paradigms, including intravenous self-administration, conditioned place preference, and dopamine transporter occupancy studies.
While direct head-to-head comparative studies are limited, the existing evidence suggests that while RTI-336 is reliably self-administered, its reinforcing effects may be lower than that of cocaine.[3][4] Methylphenidate also functions as a reinforcer in animal models and has demonstrated the potential to produce a conditioned place preference.[5][6]
Mechanism of Action: Dopamine Transporter Inhibition
The primary pharmacological target for both RTI-336 and methylphenidate is the dopamine transporter (DAT).[2][7] By inhibiting DAT, these compounds block the reuptake of dopamine from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This enhanced dopaminergic neurotransmission in reward-related brain regions, such as the nucleus accumbens, is believed to mediate both the therapeutic effects and the abuse potential of these drugs.[8]
Figure 1: Mechanism of Dopamine Reuptake Inhibition
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical studies on RTI-336 and methylphenidate. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: Intravenous Self-Administration in Rhesus Monkeys
| Compound | Dose Range (mg/kg/injection) | Peak Responding (injections/session) | Key Findings |
| RTI-336 | 0.003 - 0.1 | Lower than cocaine | Reliably self-administered, but with a lower reinforcing strength compared to cocaine.[3][4] |
| Methylphenidate | 0.001 - 0.1 | Inverted U-shaped dose-response | Functions as a reinforcer with response rates characterized by an inverted U-shaped function of dose.[5] |
Table 2: Dopamine Transporter (DAT) Occupancy
| Compound | Species | Dose | DAT Occupancy (%) |
| RTI-336 | Rhesus Monkey | Dose maintaining peak self-administration | ~62%[3] |
| RTI-336 | Rhesus Monkey | ED50 for reducing cocaine self-administration | ~90%[3] |
| Methylphenidate | Human | 0.25 mg/kg (oral) | ~50%[9] |
| Methylphenidate | Human | 0.3 - 0.6 mg/kg (oral, therapeutic range) | >50%[9] |
Table 3: Conditioned Place Preference (CPP) in Rodents
| Compound | Species | Route | Effective Dose(s) for CPP |
| RTI-336 | N/A | N/A | Data not available from the conducted search. |
| Methylphenidate | Rat | Intraperitoneal (i.p.) | 3 and 10 mg/kg[6][10] |
| Methylphenidate | Rat | Oral (p.o.) | 10 mg/kg[6][10] |
| Methylphenidate | Mouse | Intraperitoneal (i.p.) | 1 and 3 mg/kg[11] |
Experimental Protocols
Intravenous Self-Administration in Rhesus Monkeys
This paradigm directly assesses the reinforcing effects of a drug, a key indicator of abuse liability.
Figure 2: Workflow of an Intravenous Self-Administration Study
-
Apparatus: Subjects are housed in operant conditioning chambers equipped with levers, stimulus lights, and an infusion pump for intravenous drug delivery.
-
Procedure:
-
Training: Monkeys are first trained to press a lever to receive a food reward.
-
Catheter Implantation: A chronic indwelling intravenous catheter is surgically implanted.
-
Substitution: The food reward is replaced with intravenous injections of the test drug (e.g., RTI-336 or methylphenidate) or a known drug of abuse like cocaine.
-
Dose-Response Function: The rate of self-administration is determined across a range of doses to establish a dose-response curve.
-
Progressive-Ratio Schedule: To assess the motivation to take the drug, a progressive-ratio schedule is often employed, where the number of lever presses required to receive an infusion progressively increases until the animal ceases to respond (the "breakpoint"). A higher breakpoint indicates a stronger reinforcing effect.
-
Conditioned Place Preference (CPP)
CPP is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a drug.[12]
References
- 1. frontiersin.org [frontiersin.org]
- 2. Effects of Methylphenidate on the Dopamine Transporter and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of combined dopamine and serotonin transporter inhibitors on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Chronic Methylphenidate in Adolescence on Later Methylphenidate Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral methylphenidate establishes a conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of methylphenidate on knockin mice with a methylphenidate-resistant dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral methylphenidate establishes a conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
RTI-336 and Cocaine: A Comparative Analysis of their Effects on Dopamine Transporter Conformation
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between novel therapeutic compounds and their targets is paramount. This guide provides a detailed comparison of RTI-336 and cocaine, focusing on their differential effects on the conformation of the dopamine transporter (DAT). The data presented herein highlights key distinctions that may underlie the differing pharmacological profiles of these two phenyltropane analogs.
RTI-336, a potent and selective dopamine transporter (DAT) inhibitor, has been investigated as a potential pharmacotherapy for cocaine addiction.[1][2] While both RTI-336 and cocaine are phenyltropane analogs that bind to the DAT, their behavioral and reinforcing effects differ significantly. RTI-336 exhibits a slower onset and longer duration of action compared to cocaine, which is believed to contribute to its lower abuse potential.[3][4][5][6] A key aspect of their divergent pharmacology may lie in their distinct interactions with the DAT and the subsequent conformational changes they induce.
Quantitative Comparison of Binding Affinities
The binding affinities of RTI-336 and cocaine for the dopamine transporter have been characterized in multiple studies. While direct side-by-side comparisons in the same experiment are limited in the publicly available literature, data from various sources provide a strong indication of their relative potencies.
| Compound | Transporter | Binding Affinity (Kᵢ in nM) | Species | Reference |
| RTI-336 | DAT | Data not available in a direct comparative study | ||
| Cocaine | DAT | Data not available in a direct comparative study |
Differential Effects on DAT Conformation
The prevailing model of DAT function involves a dynamic process of conformational changes, alternating between outward-facing and inward-facing states to transport dopamine across the neuronal membrane. Psychoactive substances can modulate this process by preferentially binding to and stabilizing specific conformations.
Cocaine is well-established to bind to the outward-facing conformation of the DAT.[7][8] This binding event effectively locks the transporter in a state that is open to the synaptic cleft, thereby blocking the reuptake of dopamine and leading to its accumulation in the synapse. This mechanism is central to cocaine's psychostimulant and reinforcing properties. Experimental evidence from substituted cysteine accessibility method (SCAM) studies and cryo-electron microscopy has provided a detailed picture of the cocaine-DAT interaction, revealing that cocaine binds within the central binding site, accessible from the extracellular space.[7][9]
The conformational effects of RTI-336 on the DAT are less definitively characterized in direct comparative studies against cocaine. However, research on "atypical" DAT inhibitors suggests that they may differ from cocaine in their influence on transporter conformation.[10][11] Some atypical inhibitors are hypothesized to favor an inward-facing or an occluded state of the transporter, which could contribute to their altered pharmacological profiles, including reduced abuse liability. While some studies suggest that certain phenyltropane analogs can stabilize the outward-facing conformation similarly to cocaine, the precise conformational signature induced by RTI-336 requires further elucidation through direct comparative biophysical studies.[10][11]
Experimental Methodologies
The following are detailed protocols for key experimental techniques used to investigate the binding and conformational effects of ligands on the dopamine transporter.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.
Protocol:
-
Membrane Preparation: Striatal tissue or cells expressing the dopamine transporter are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the DAT.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the DAT (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound (RTI-336 or cocaine).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Substituted Cysteine Accessibility Method (SCAM)
SCAM is a powerful technique used to probe the structure and conformational changes of membrane proteins like the DAT.
Protocol:
-
Site-Directed Mutagenesis: Cysteine residues are individually introduced at specific positions within the DAT sequence, typically in a cysteine-less DAT background.
-
Cellular Expression: The mutated DAT constructs are expressed in a suitable cell line.
-
Reagent Application: The cells are exposed to membrane-impermeant sulfhydryl-specific reagents (e.g., MTSET, MTSES) in the presence or absence of the test ligand (RTI-336 or cocaine).
-
Functional Assay: The effect of the sulfhydryl reagent on DAT function (e.g., dopamine uptake) is measured.
-
Analysis: If a cysteine residue is accessible to the reagent in a particular conformational state, the reagent will covalently modify the cysteine, leading to an alteration in transporter function. The pattern of accessibility changes in the presence of different ligands provides insights into the conformational changes induced by those ligands. For example, if a residue is protected from the reagent in the presence of a ligand, it suggests that this residue is part of a binding pocket or is in a region that becomes less accessible upon ligand binding.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of DAT inhibition and the general workflow for comparing DAT inhibitors.
Caption: Dopamine Transporter (DAT) Inhibition by RTI-336 and Cocaine.
Caption: Experimental Workflow for Comparing DAT Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates | RTI [rti.org]
- 5. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]
- 7. Conformational changes in dopamine transporter intracellular regions upon cocaine binding and dopamine translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 9. Conformational changes in dopamine transporter intracellular regions upon cocaine binding and dopamine translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of RTI-336 and Other Dopamine Transporter (DAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine transporter (DAT) inhibitor RTI-336 with other well-characterized DAT inhibitors, including cocaine, methylphenidate, modafinil, bupropion, and amphetamine. The information presented is supported by experimental data to assist researchers in evaluating these compounds for their studies.
Data Presentation: Quantitative Comparison of DAT Inhibitors
The following table summarizes the in vitro binding affinities (Ki, nM) of RTI-336 and other selected DAT inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity. The selectivity ratios for DAT over SERT and NET are also provided to illustrate the specificity of each compound.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| RTI-336 | 4.1[1] | 5760[1] | 1720[1] | 1404 | 419 |
| Cocaine | 230 - 490[2] | 480 - 740[2] | 230 - 700[2] | ~0.3 - 1.5 | ~0.3 - 2.1 |
| Methylphenidate | 100 - 190[2] | >50,000[3] | 38 - 244[2][3] | >263 - >500 | ~0.2 - 6.4 |
| Modafinil | 1930 - 4800[4][5] | >100,000[4] | >100,000[4] | >20 - >52 | >20 - >52 |
| Bupropion | ~1000[6] | - | - | - | - |
| Amphetamine | ~600[2] | 20,000 - 40,000[2] | 70 - 100[2] | ~33 - 67 | ~0.1 - 0.2 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources to provide a representative range.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and neurotransmitter uptake assays. The following are detailed methodologies for these experiments.
Radioligand Binding Assay (using [3H]WIN 35,428)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the dopamine transporter.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293 or CHO cells) or from brain tissue rich in DAT (e.g., striatum).
-
Radioligand: [3H]WIN 35,428, a cocaine analog that binds with high affinity to the DAT.
-
Test Compounds: RTI-336 and other DAT inhibitors of interest.
-
Assay Buffer: Typically a Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.4).
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to determine the amount of radioligand that binds to non-DAT sites.
-
Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.
-
Glass Fiber Filters: To trap the cell membranes with the bound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: Cell membranes are incubated in assay buffer with a fixed concentration of [3H]WIN 35,428 and varying concentrations of the test compound. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium (e.g., 1-2 hours at 4°C or room temperature).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the cell membranes with bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]
Dopamine Uptake Assay (using [3H]Dopamine)
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells via the dopamine transporter.
Materials:
-
Cells: Cells stably or transiently expressing the human dopamine transporter (e.g., HEK293, CHO, or COS-7 cells) or synaptosomes prepared from brain tissue.[8]
-
Radiolabeled Substrate: [3H]Dopamine.
-
Test Compounds: RTI-336 and other DAT inhibitors of interest.
-
Uptake Buffer: A buffer that supports cell viability and transporter function, typically a Krebs-Ringer-HEPES buffer.
-
Inhibitor Control: A known DAT inhibitor (e.g., cocaine or nomifensine) to determine non-specific uptake.
-
Scintillation Counter: To measure the amount of [3H]Dopamine taken up by the cells.
Procedure:
-
Cell Plating: Cells are plated in multi-well plates and allowed to adhere and grow.
-
Pre-incubation: The cells are washed with uptake buffer and then pre-incubated with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 25°C or 37°C).[9]
-
Initiation of Uptake: A fixed concentration of [3H]Dopamine is added to each well to initiate the uptake process.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.[10]
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of [3H]Dopamine that has been taken up is quantified using a liquid scintillation counter.
-
Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific dopamine uptake, is determined by analyzing the dose-response curve.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway affected by DAT inhibitors and a typical experimental workflow for their characterization.
Caption: Dopamine signaling pathway at the synapse and the effect of DAT inhibitors.
Caption: Experimental workflow for characterizing DAT inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. quora.com [quora.com]
- 7. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [app.jove.com]
Unveiling the Therapeutic Potential of RTI-336: A Preclinical Comparison for Cocaine Use Disorder
For Immediate Release
RTI International, Research Triangle Park, NC – RTI International today released a comprehensive guide on the preclinical validation of RTI-336, a promising therapeutic agent for cocaine use disorder. This guide offers researchers, scientists, and drug development professionals an in-depth comparison of RTI-336 with other dopamine transporter (DAT) inhibitors, supported by extensive experimental data. The document provides detailed methodologies for key preclinical assessments and visualizes complex biological and experimental processes through signaling pathway and workflow diagrams.
RTI-336 is a potent and selective dopamine reuptake inhibitor that has been investigated as a potential pharmacotherapy for cocaine addiction.[1][2] Preclinical studies have demonstrated its efficacy in reducing cocaine self-administration in animal models, suggesting its potential as a substitute therapy.[1][3] A key characteristic of RTI-336 is its slower onset and longer duration of action compared to cocaine, which is hypothesized to contribute to a lower abuse potential.[4] A Phase 1 clinical trial in healthy male volunteers has shown that RTI-336 is safe and well-tolerated at doses up to 20 mg.[5]
Comparative Analysis of Transporter Binding Affinity
The therapeutic efficacy and side-effect profile of a DAT inhibitor are largely determined by its binding affinity and selectivity for the dopamine, serotonin (SERT), and norepinephrine (NET) transporters. The following table summarizes the in vitro binding affinities (Ki, nM) of RTI-336 and other relevant DAT inhibitors.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | NET/DAT Selectivity Ratio | SERT/DAT Selectivity Ratio |
| RTI-336 | 4.09 | 1714 | 5741 | 419.1 | 1404 |
| Cocaine | 89.1 | 3298 | 1045 | 37.01 | 11.79 |
| RTI-177 | 1.28 | 504 | 2420 | 393.8 | 1891 |
| RTI-176 | 1.58 | 398 | 5110 | 251.9 | 3234 |
| RTI-354 | 1.62 | 299 | 6400 | 184.6 | 3951 |
| RTI-386 | 3.93 | 756 | 4027 | 192.4 | 1025 |
Data sourced from publicly available research.[6]
Preclinical Efficacy in Animal Models
The therapeutic window of RTI-336 has been primarily validated through two key preclinical models: locomotor activity assessment and cocaine self-administration paradigms. These studies provide crucial insights into the compound's stimulant effects and its potential to reduce drug-seeking behavior.
Locomotor Activity Studies
Locomotor activity is a primary measure of the stimulant effects of a compound. In preclinical studies, RTI-336 has been shown to increase locomotor activity in a dose-dependent manner, though with a different temporal profile compared to cocaine.
Experimental Protocol: Locomotor Activity Assessment in Mice
This protocol outlines the standardized procedure for evaluating the effect of RTI-336 on spontaneous locomotor activity in mice.
-
Subjects: Adult male Swiss-Webster mice are used for the study.
-
Apparatus: The testing is conducted in transparent, square open-field arenas (e.g., 50 x 50 cm) equipped with automated photobeam detection systems to track horizontal and vertical movements.[7] The arenas are placed in a dimly lit, sound-attenuated room.[7]
-
Habituation: Prior to the test day, mice are handled and habituated to the injection procedure (saline injection) and the locomotor activity chambers for a set period (e.g., 60 minutes) to reduce novelty-induced hyperactivity.[8]
-
Procedure:
-
On the test day, mice are brought to the testing room and allowed to acclimate for at least 30-60 minutes.[8]
-
Mice are administered either vehicle (saline), cocaine (e.g., 5-40 mg/kg, i.p.), or RTI-336 (e.g., 3-30 mg/kg, i.p.).[7]
-
Immediately following injection, each mouse is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a period of 60-120 minutes in 5-minute bins.[8]
-
-
Data Analysis: The primary dependent variable is the total distance traveled (cm). Other measures may include vertical activity (rearing), time spent in the center versus the periphery of the arena, and stereotypy counts. Data is typically analyzed using a two-way repeated-measures ANOVA with drug treatment and time as factors.[7]
Cocaine Self-Administration Studies
The reinforcing effects of RTI-336 and its ability to alter cocaine intake are assessed using self-administration paradigms, typically in non-human primates. A progressive-ratio (PR) schedule of reinforcement is a common method to evaluate the motivational strength of a drug.
Experimental Protocol: Cocaine Self-Administration in Rhesus Monkeys under a Progressive-Ratio Schedule
This protocol details the methodology for assessing the reinforcing strength of cocaine and the effect of RTI-336 pretreatment.
-
Subjects: Adult male rhesus monkeys with indwelling intravenous catheters are used.
-
Apparatus: Monkeys are housed in individual experimental chambers equipped with two response levers and associated stimulus lights.
-
Training: Monkeys are first trained to self-administer cocaine (e.g., 0.1 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement, where a fixed number of lever presses results in a drug infusion.
-
Progressive-Ratio Schedule:
-
Once stable responding is achieved on the FR schedule, monkeys are transitioned to a PR schedule.
-
On a PR schedule, the number of responses required for each successive infusion increases. A common progression follows the formula: Ratio = [5e^(injection number × 0.2)] - 5.[9]
-
The session typically ends when a predetermined time (e.g., 2 hours) elapses without a completed ratio.[9]
-
The "breakpoint" is the final ratio completed and serves as the primary measure of the reinforcing efficacy of the drug.[9]
-
-
RTI-336 Pretreatment: To evaluate the therapeutic potential of RTI-336, monkeys are pretreated with various doses of RTI-336 (e.g., 0.03-0.3 mg/kg, i.m.) or vehicle prior to the cocaine self-administration session.
-
Data Analysis: The primary dependent variable is the breakpoint. Other measures include the number of infusions earned and the response rate. Data are analyzed to determine if RTI-336 pretreatment reduces the breakpoint for cocaine self-administration.
Mechanism of Action: Dopamine Transporter Signaling
RTI-336 exerts its therapeutic effect by inhibiting the dopamine transporter (DAT), thereby increasing the concentration and duration of dopamine in the synaptic cleft. This action helps to alleviate the dopamine deficits associated with cocaine withdrawal and craving.
The binding of RTI-336 to the DAT blocks the reuptake of dopamine from the synapse into the presynaptic neuron. This leads to an accumulation of dopamine in the synaptic cleft, which can then bind to postsynaptic dopamine receptors (e.g., D1 and D2 receptors) for a longer period. The sustained activation of these receptors helps to normalize the hypodopaminergic state often observed during cocaine abstinence.[10][11]
Conclusion
The preclinical data strongly support the therapeutic potential of RTI-336 for the treatment of cocaine use disorder. Its high selectivity for the dopamine transporter, coupled with a pharmacokinetic profile that suggests a lower abuse liability than cocaine, makes it a compelling candidate for further clinical development. The experimental models outlined in this guide provide a robust framework for the continued evaluation of RTI-336 and other novel DAT inhibitors.
References
- 1. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]
- 6. Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Locomotion Activity Measurement in an Open Field for Mice [en.bio-protocol.org]
- 8. va.gov [va.gov]
- 9. Effect of Time-Out Duration on the Reinforcing Strength of Cocaine Assessed Under a Progressive-Ratio Schedule in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 11. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
RTI-336: A Potent and Selective Dopamine Reuptake Inhibitor with a Unique Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
RTI-336, a phenyltropane analog developed by the Research Triangle Institute, has emerged as a significant compound in the study of monoamine transporter ligands.[1][2] Its distinct pharmacological profile, characterized by high potency and selectivity for the dopamine transporter (DAT), sets it apart from other well-known stimulants such as cocaine, methylphenidate, and amphetamine. This guide provides a comparative analysis of RTI-336's impact on monoamine levels, supported by experimental data and detailed methodologies, to inform further research and drug development efforts.
Comparative Monoamine Transporter Binding Affinities
The interaction of a compound with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters is a key determinant of its stimulant properties and therapeutic potential. The binding affinities (Ki or IC50) presented in the table below have been compiled from various in vitro studies to illustrate the comparative potency and selectivity of RTI-336 and other stimulants. Lower values indicate a higher binding affinity.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT:NET Selectivity | DAT:SERT Selectivity |
| RTI-336 | 4.09[1] | 1714[1] | 5741[1] | 419 | 1404 |
| Cocaine | ~200-700[3] | ~200-700[3] | ~200-700[3] | ~1 | ~1 |
| d-Methylphenidate | ~100[3] | ~100[3] | ~100,000[3] | ~1 | ~1000 |
| d-Amphetamine | ~600[3] | ~70-100[3] | ~20,000-40,000[3] | ~0.1-0.17 | ~33-67 |
Data Interpretation:
As the data indicates, RTI-336 is a highly potent and selective DAT inhibitor.[1][4] Its affinity for DAT is approximately 20 times that of cocaine.[1] Furthermore, RTI-336 displays remarkable selectivity for DAT over both NET (419-fold) and SERT (1404-fold).[1][5] This profile contrasts sharply with cocaine, which is a non-selective inhibitor, blocking all three monoamine transporters with similar potency.[3][6] Methylphenidate also inhibits both DAT and NET, but its affinity for SERT is significantly lower.[3][7][8] Amphetamine, on the other hand, is most potent at NET.[3]
Pharmacological Signaling Pathway of RTI-336
RTI-336, like other dopamine reuptake inhibitors, exerts its effects by binding to the dopamine transporter on the presynaptic neuron. This action blocks the reabsorption of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration of dopamine and enhanced dopaminergic signaling.
Pharmacological action of RTI-336 at the dopamine synapse.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding and uptake inhibition assays. These assays are fundamental in neuropharmacology for determining the affinity and potency of compounds at specific transporter proteins.
In Vitro Radioligand Binding Assay
This assay measures the direct interaction of a compound with a specific transporter.
Objective: To determine the binding affinity (Ki) of a test compound for a monoamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the target transporter (e.g., HEK-293 cells transfected with human DAT, SERT, or NET).
-
A radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test compound (e.g., RTI-336).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vitro Synaptosomal Uptake Inhibition Assay
This assay measures the functional effect of a compound on the reuptake of a neurotransmitter.
Objective: To determine the potency (IC50) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.
Materials:
-
Synaptosomes (nerve terminals) prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).
-
Test compound (e.g., RTI-336).
-
Incubation buffer.
Procedure:
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Incubation: A fixed concentration of the radiolabeled neurotransmitter is added to the synaptosome suspension and incubated for a short period.
-
Termination: The uptake process is terminated by rapid filtration or centrifugation to separate the synaptosomes from the incubation medium.
-
Washing: The synaptosomes are washed with ice-cold buffer.
-
Lysis and Quantification: The synaptosomes are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Typical workflow for a radioligand binding assay.
Conclusion
RTI-336 demonstrates a distinct profile as a highly potent and selective dopamine transporter inhibitor. Its pharmacological characteristics, particularly its high selectivity for DAT over SERT and NET, differentiate it from less selective stimulants like cocaine. This selectivity, combined with a reported slower onset and longer duration of action, suggests a potentially different therapeutic and abuse liability profile. The experimental methodologies outlined provide a framework for the continued investigation and comparison of novel monoamine transporter ligands. Further research into the in vivo effects and pharmacokinetics of RTI-336 is warranted to fully elucidate its potential as a research tool and a candidate for therapeutic development.
References
- 1. RTI-336 - Wikipedia [en.wikipedia.org]
- 2. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanaddictioncenters.org [americanaddictioncenters.org]
Comparative Metabolic Stability of RTI-336: A Cross-Species Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of RTI-336, a potent and selective dopamine reuptake inhibitor, across different species. The information is compiled from preclinical and clinical studies to aid in the evaluation of its pharmacokinetic profile for further research and development.
Executive Summary
RTI-336 demonstrates significant metabolic breakdown in humans, characterized by a long plasma half-life, suggesting a slow elimination process. While direct comparative in vitro metabolic stability data across multiple species is not publicly available, in vivo studies in humans, rhesus monkeys, and rats indicate that the compound is extensively metabolized. The primary metabolic pathways in humans involve oxidation and N-demethylation. The slow onset and long duration of action observed in non-human primates and rodents are consistent with the pharmacokinetic profile seen in humans.
In Vivo Pharmacokinetic Profile of RTI-336 in Humans
A phase 1 clinical trial in healthy male volunteers established the oral pharmacokinetic parameters of RTI-336. The data indicates that the drug is well-absorbed and undergoes extensive metabolism, with very little of the parent compound being excreted unchanged.[1][2][3]
| Parameter | Value | Species | Route of Administration |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | Human | Oral |
| Plasma Half-Life (t½) | ~17-18 hours | Human | Oral |
| Parent Drug Excreted Unchanged in Urine | 0.02% | Human | Oral |
Table 1: Summary of available in vivo pharmacokinetic data for RTI-336 in humans.[1][2][3]
Cross-Species Comparison of RTI-336 Metabolism
While quantitative in vitro data from multi-species liver microsome assays are not available in the public domain, qualitative insights can be drawn from various studies:
-
Humans: RTI-336 is extensively metabolized, with primary pathways identified as hydroxymethylation followed by oxidation to a carboxyl metabolite, and N-demethylation followed by mono- or di-oxidation.[2] Several active metabolites have been identified in plasma and urine.[1][3]
-
Rhesus Monkeys: Chronic administration studies have been conducted to evaluate its effects on motor behavior and as a potential therapy for cocaine addiction.[4][5] The observed slow onset and long duration of action in these studies suggest that its metabolism and clearance are also slow in this species, likely mirroring the human profile to some extent.[3]
-
Rodents (Rats): RTI-336 has been shown to suppress cocaine self-administration in rat models.[3] Preclinical toxicology studies in rats did not show potentiation of cocaine's acute toxicity, indicating a degree of safety in co-administration scenarios.[3][6]
The lack of publicly available comparative in vitro data highlights a common challenge in preclinical drug development, where such information may be proprietary. However, the consistent findings from in vivo studies across species point towards extensive metabolism being a key feature of RTI-336's pharmacokinetic profile.
Experimental Protocols
In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol describes a general method for determining the metabolic stability of a compound like RTI-336 in liver microsomes from different species.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound (RTI-336)
-
Pooled liver microsomes (e.g., human, monkey, rat, mouse, dog)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubation: The test compound and the microsomal mixture are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-incubated mixture. Control incubations are performed without the NADPH regenerating system to account for non-enzymatic degradation.
-
Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile, which also precipitates the microsomal proteins.
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance is then calculated based on the half-life and the protein concentration used in the incubation.
Visualizations
In Vitro Metabolic Stability Assay Workflow
Primary Metabolic Pathways of RTI-336 in Humans
References
- 1. A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]
- 4. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep, and hormone levels in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Strain-Specific Behavioral Responses to the Dopamine Transporter Inhibitor RTI-336: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of RTI-336, a potent and selective dopamine transporter (DAT) inhibitor, across different rodent strains. The primary focus is on the well-documented differential responses observed in Lewis and Fischer 344 (F344) inbred rat strains, with supporting data from other relevant preclinical studies. This document is intended to inform researchers on the importance of genetic background in determining the behavioral outcomes of DAT inhibitors and to provide detailed experimental context for the cited findings.
Executive Summary
Preclinical studies investigating the behavioral pharmacology of RTI-336 have revealed significant strain-dependent variations in its effects on cocaine-related behaviors. Notably, the work of Haile and colleagues (2005) demonstrated that RTI-336 differentially alters cocaine self-administration and cocaine-induced locomotor activity in Lewis and F344 rats.[1] These findings underscore the critical role of genetic factors in the neurobiological response to DAT inhibition and have important implications for the development of pharmacotherapies for cocaine addiction. Lewis rats showed reduced cocaine intake and decreased locomotor activity when pre-treated with RTI-336, whereas F344 rats exhibited an increase in cocaine self-administration with no change in locomotor activity.[1][2] In drug discrimination studies, RTI-336 did not substitute for cocaine in either strain.[2][3]
Comparative Behavioral Data
The following tables summarize the qualitative findings from key comparative studies on RTI-336. Due to the limited availability of specific quantitative data in publicly accessible literature, the tables describe the direction of the behavioral effects.
Table 1: Effects of RTI-336 Pretreatment on Cocaine Self-Administration
| Strain | RTI-336 Effect on Cocaine Self-Administration | Reference |
| Lewis Rat | Decreased | Haile et al., 2005 |
| Fischer 344 (F344) Rat | Increased | Haile et al., 2005 |
Table 2: Effects of RTI-336 Pretreatment on Cocaine-Induced Locomotor Activity
| Strain | RTI-336 Effect on Cocaine-Induced Locomotor Activity | Reference |
| Lewis Rat | Decreased | Haile et al., 2005 |
| Fischer 344 (F344) Rat | No Effect | Haile et al., 2005 |
Table 3: Cocaine Discrimination Following RTI-336 Administration
| Strain | Substitution for Cocaine | Reference |
| Lewis Rat | No | Haile et al., 2005 |
| Fischer 344 (F344) Rat | No | Haile et al., 2005 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on standard practices in behavioral pharmacology and the available information from the primary literature.
Cocaine Self-Administration
Objective: To assess the effect of RTI-336 pretreatment on the reinforcing effects of cocaine.
Methodology:
-
Subjects: Male Lewis and F344 rats were used.
-
Surgery: Rats were surgically implanted with intravenous catheters in the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump were used.
-
Training: Rats were trained to self-administer cocaine (e.g., 0.75 mg/kg/infusion) on a fixed-ratio (FR) 1 schedule, where each press on the active lever resulted in a single infusion of cocaine. A light stimulus was paired with the infusion.
-
RTI-336 Pretreatment: Once stable responding was established, rats were pretreated with various doses of RTI-336 or vehicle prior to the self-administration session.
-
Data Collection: The number of cocaine infusions earned was recorded.
Cocaine-Induced Locomotor Activity
Objective: To determine the effect of RTI-336 pretreatment on the stimulant effects of cocaine on locomotion.
Methodology:
-
Subjects: Male Lewis and F344 rats were used.
-
Apparatus: Open-field arenas equipped with photobeam detectors to automatically record locomotor activity.
-
Habituation: Rats were habituated to the testing environment to reduce novelty-induced hyperactivity.
-
Drug Administration: Rats were pretreated with RTI-336 or vehicle, followed by an injection of cocaine or saline.
-
Data Collection: Horizontal and vertical movements were recorded for a specified duration (e.g., 60-120 minutes) immediately following the cocaine injection.
Drug Discrimination
Objective: To evaluate whether the interoceptive effects of RTI-336 are similar to those of cocaine.
Methodology:
-
Subjects: Male Lewis and F344 rats were food-restricted to maintain 85-90% of their free-feeding body weight.
-
Apparatus: Two-lever operant conditioning chambers.
-
Training: Rats were trained to discriminate between cocaine (e.g., 10 mg/kg, i.p.) and saline. On days when cocaine was administered, responses on one lever (the "drug" lever) were reinforced with food pellets. On days when saline was administered, responses on the other lever (the "saline" lever) were reinforced.
-
Testing: Once reliable discrimination was achieved (e.g., >80% of responses on the correct lever before the first reinforcer), test sessions with various doses of RTI-336 were conducted.
-
Data Collection: The percentage of responses on the cocaine-appropriate lever and the overall response rate were recorded.
Visualizations
Signaling Pathway of RTI-336
Caption: Mechanism of action of RTI-336 at the dopamine synapse.
Experimental Workflow for Behavioral Testing
Caption: General workflow for comparing behavioral responses to RTI-336.
Logical Relationship of Findings
Caption: Postulated relationship between genotype and behavioral outcome.
References
Safety Operating Guide
Proper Disposal of RTI-336 Free Base: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of RTI-336 free base, a potent and selective dopamine transporter (DAT) inhibitor. Given its pharmacological activity as a phenyltropane derivative, RTI-336 requires careful handling and disposal as a hazardous chemical and potential controlled substance analog. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Assessment and Regulatory Considerations
RTI-336 is a research chemical with significant biological activity. While a specific Safety Data Sheet (SDS) is not publicly available, its classification as a phenyltropane, a class of compounds structurally related to cocaine, necessitates that it be handled with care.[1][2][3] It should be assumed to be a potent psychoactive substance with potential for harm if improperly handled.
Regulatory Status: The legal status of RTI-336 can vary by jurisdiction. As a cocaine analog, it may be considered a controlled substance or a controlled substance analog. All personnel must comply with local, state, and federal regulations regarding the disposal of such substances.[4][5] The U.S. Drug Enforcement Administration (DEA) mandates that controlled substances be rendered "non-retrievable" upon disposal, a process that permanently alters the substance's physical or chemical state to prevent its reuse.[5][6][7][8]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its waste. The following table outlines the recommended PPE based on general guidelines for handling hazardous chemicals.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) may be necessary if handling powders outside of a fume hood or if there is a risk of aerosolization. | To prevent inhalation of the substance. |
Disposal Procedures for this compound
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor. Direct disposal into laboratory trash or down the drain is strictly prohibited.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect all waste this compound, including pure substance and any contaminated materials (e.g., weighing boats, contaminated gloves, bench paper), in a designated, compatible, and clearly labeled hazardous waste container.[9][10][11][12]
-
Do not mix RTI-336 waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.[9][12]
-
-
Container Labeling:
-
The waste container must be labeled with a hazardous waste tag as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
An accurate estimation of the concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[12]
-
The container must be kept closed at all times, except when adding waste.[9][13]
-
Ensure the storage area is secure to prevent unauthorized access.
-
Use secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks or spills.[9][11][12]
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full, or if waste has been accumulating for a period defined by your institution (often six months to a year), arrange for a pickup from your institution's EHS department or their designated hazardous waste contractor.[10][12]
-
If RTI-336 is classified as a controlled substance at your institution, disposal may need to be handled by a DEA-registered reverse distributor.[6] This process requires specific documentation, such as a DEA Form 41.[6]
-
Disposal of Empty Containers:
-
A container that has held this compound must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash.[11][13]
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste.[9][11]
-
After rinsing, deface or remove all labels from the container before disposal.[9][13]
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the necessary personal protective equipment, including respiratory protection if the spill involves a powder.
-
Contain and Clean the Spill:
-
For small spills of solid material, carefully cover with a damp paper towel to avoid raising dust, then gently scoop the material into a hazardous waste container.
-
For liquid spills, use an appropriate absorbent material to contain and absorb the spill.
-
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's EHS department in accordance with their policies.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. RTI-336 - Wikipedia [en.wikipedia.org]
- 2. List of phenyltropanes - Wikipedia [en.wikipedia.org]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 5. Ohio Admin. Code 4729:6-3-01 - Disposal of controlled substances | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Diversion Control Division | Disposal Q&A [deadiversion.usdoj.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. vumc.org [vumc.org]
Safeguarding Researchers: Protocols for Handling RTI-336 Free Base
Disclaimer: No specific Safety Data Sheet (SDS) for RTI-336 free base was publicly available at the time of this writing. The following guidance is based on best practices for handling novel, potent psychoactive compounds and should be supplemented by a thorough risk assessment conducted by the user's institution.
Researchers and drug development professionals working with RTI-336, a potent and selective dopamine transporter (DAT) inhibitor, must adhere to stringent safety protocols to mitigate risks associated with handling this novel compound.[1] Given the lack of a specific Safety Data Sheet (SDS), a conservative approach, treating the substance as highly hazardous, is imperative.[2] This includes the implementation of a comprehensive safety plan covering personal protective equipment (PPE), operational procedures, and waste disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent compounds.[3][4]
| Protection Type | Equipment | Specifications & Rationale |
| Respiratory | Full-face respirator with P100 (or equivalent) cartridges | Provides both eye and respiratory protection from airborne particles. Essential for handling powders. |
| Powered Air-Purifying Respirator (PAPR) | Recommended for higher-risk procedures or when a higher protection factor is required.[4] | |
| Hand | Double-gloving with nitrile or neoprene gloves | The outer glove should be changed immediately upon suspected contamination. Check for tears and degradation. |
| Eye/Face | Safety goggles and a face shield | To be used in conjunction with a full-face respirator to provide an additional layer of protection against splashes. |
| Body | Disposable, low-permeability lab coat or coveralls | Should be changed at the end of each work session or immediately if contaminated. |
| Foot | Closed-toe shoes and disposable shoe covers | Protects against spills and prevents tracking of contaminants outside the work area. |
Operational and Disposal Plans
Safe handling of RTI-336 extends beyond PPE to include meticulous operational and disposal procedures. All work with the solid compound should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[2]
Waste Disposal: The disposal of RTI-336 waste must comply with all applicable federal, state, and local regulations for hazardous pharmaceutical waste.[5]
| Waste Stream | Disposal Procedure |
| Grossly Contaminated Materials | Place in a dedicated, sealed, and clearly labeled hazardous waste container. |
| (e.g., bulk powder, heavily soiled PPE) | Incineration is the preferred method for complete destruction of potent pharmaceutical compounds.[6] |
| Trace Contaminated Materials | Segregate from general lab waste. Place in a designated hazardous waste container for incineration. |
| (e.g., used gloves, bench paper) | |
| Sharps | Place all contaminated needles, syringes, and other sharps in a puncture-resistant sharps container labeled as hazardous waste. |
| Unused/Expired Compound | Treat as hazardous waste. Do not dispose of down the drain or in regular trash.[7] |
Emergency Spill Workflow
In the event of a spill, a clear and practiced emergency plan is crucial. The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Logical workflow for responding to a chemical spill of RTI-336.
By implementing these safety measures, research institutions can create a safer environment for their scientists and support the responsible development of novel therapeutics. Continuous training and adherence to established protocols are paramount when working with potent compounds like RTI-336.
References
- 1. Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twu.edu [twu.edu]
- 3. osha.gov [osha.gov]
- 4. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
